4-Amino-5-chloro-2,3-difluorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClF2NO2 |
|---|---|
Molecular Weight |
207.56 g/mol |
IUPAC Name |
4-amino-5-chloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
InChI Key |
GSGHFJDGWNGUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 4-Amino-5-chloro-2,3-difluorobenzoic Acid
This is an in-depth technical guide on 4-Amino-5-chloro-2,3-difluorobenzoic acid , a highly specialized fluorinated intermediate used primarily in the research and development of next-generation fluoroquinolone antibiotics and agrochemicals.
A Critical Intermediate in Halogenated Fluoroquinolone Synthesis
Executive Summary
4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 2649788-84-9 ) is a polyhalogenated aromatic building block. It serves as a strategic scaffold in Medicinal Chemistry, specifically for the synthesis of 6-chloro-8-fluoroquinolones , a structural class investigated for overcoming resistance in standard fluoroquinolone therapy (e.g., Ciprofloxacin, Levofloxacin).
Unlike standard intermediates which typically bear a 2,4-dichloro-5-fluoro or 2,3,4,5-tetrafluoro pattern, this compound offers a unique 5-chloro-2,3-difluoro substitution motif. This allows for the precise placement of a chlorine atom at the C6 position and a fluorine at the C8 position of the final quinolone core, facilitating Structure-Activity Relationship (SAR) studies focused on potency and photostability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid |
| CAS Number | 2649788-84-9 |
| Molecular Formula | C₇H₄ClF₂NO₂ |
| Molecular Weight | 207.56 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 185°C – 190°C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Acid) | ~2.5 – 3.0 (Due to electron-withdrawing F/Cl ortho/meta to COOH) |
| pKa (Base) | ~1.5 (Amino group is weakly basic due to electron-deficient ring) |
Synthetic Pathways & Manufacturing
The synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid is non-trivial due to the need for regioselective halogenation and amination. The most robust industrial route proceeds via the 5-chloro-2,3,4-trifluorobenzoic acid precursor.
3.1. Retrosynthetic Analysis
The target molecule is assembled by nucleophilic aromatic substitution (
-
Precursor: 2,3,4,5-Tetrafluorobenzoic acid (Commercial Starting Material).[1]
-
Key Transformation 1: Selective chlorination or nitration/reduction/chlorination to install the 5-Cl.
-
Key Transformation 2: Regioselective amination at C4 using aqueous ammonia.
3.2. Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-Chloro-2,3,4-trifluorobenzoic acid This intermediate is often synthesized via a Sandmeyer reaction sequence from 5-amino-2,3,4-trifluorobenzoic acid or by direct chlorination of 2,3,4-trifluorobenzoic acid derivatives.
-
Reference Method: Yu, S. et al. (2015) describe the synthesis of this core from 2,3,4,5-trifluorobenzoic acid via nitration, reduction, and diazotization/chlorination.
Step 2: Regioselective Amination (
-
Reagents: 28% Aqueous Ammonia (
), Pyridine (solvent/base). -
Conditions: Sealed vessel (autoclave) at 80–100°C for 6–12 hours.
-
Mechanism: Meisenheimer complex formation followed by elimination of Fluoride at C4.
-
Purification: Acidification of the reaction mixture precipitates the product.[2][3] Recrystallization from Ethanol/Water.
Caption: Figure 1. Synthetic route from commercially available tetrafluorobenzoic acid.[1] The critical step is the regioselective displacement of the C4-fluorine by ammonia.
Reactivity & Functionalization Map
Understanding the reactivity of this molecule is essential for its use in drug design.
-
C1-Carboxyl (-COOH):
-
Reactivity: Can be converted to acid chloride (
) or activated ester (CDI/EDC). -
Application: Condensation with magnesium malonates or acrylates to form the
-keto ester required for quinolone cyclization.
-
-
C2-Fluorine:
-
Reactivity: Highly labile leaving group.
-
Application: This is the site of cyclization. In the Gould-Jacobs or Grohe-Heitzer synthesis, a nucleophile (from the acrylate side chain) displaces this fluorine to close the quinolone ring.
-
-
C4-Amino (-NH_2):
-
Reactivity: Weak nucleophile.
-
Application: In the final quinolone, this becomes the C7-amino group. It can be alkylated, but in this specific intermediate, it is usually intended to remain as a free amine or be protected (e.g., acetylated) if further chemistry is required at other positions.
-
-
C5-Chlorine:
-
Reactivity: Stable under standard conditions.
-
Application: Becomes the C6-Chlorine in the quinolone. This provides a lipophilic bulk different from the standard C6-Fluorine, altering the drug's binding affinity to DNA gyrase.
-
Caption: Figure 2. Functional reactivity map. The C2-Fluorine is critical for ring closure, while the C5-Chlorine provides unique structural diversity.
Application Case Study: Fluoroquinolone SAR
This acid is utilized to synthesize 6-chloro-8-fluoroquinolones . Standard fluoroquinolones (like Ciprofloxacin) are 6-fluoro-8-H (or 8-N).
Why swap F for Cl at position 6?
-
Potency: The C6-fluorine is traditionally essential for DNA gyrase binding. However, C6-chlorine analogs have shown retained potency against certain Gram-positive strains (e.g., S. aureus).
-
Phototoxicity: 8-halogenated quinolones (especially 8-fluoro) can be phototoxic. By modifying the C6/C8 substitution pattern using this specific acid, researchers aim to balance antibacterial activity with reduced UV sensitivity.
Synthesis of the Quinolone Core:
-
Activation: React acid with Thionyl Chloride
Acid Chloride. -
Condensation: React with Ethyl 3-(dimethylamino)acrylate.
-
Cyclization: Treat with base (e.g., NaH or K2CO3). The nitrogen of the acrylate displaces the C2-Fluorine .
-
Result: 6-Chloro-7-amino-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Handling & Safety (SDS Highlights)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a fume hood. Avoid dust formation. The compound is an aryl halide and aniline derivative; assume potential toxicity.
-
Storage: Store at room temperature (15-25°C), under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the amino group over long periods.
References
-
Yu, S., Zhou, W., Xia, Z., Lin, S., & Chen, Z. (2015).[5] An Efficient Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326–327.[1]
-
AK Scientific. (2024). Product Catalog: 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS 2649788-84-9).
-
BLD Pharm. (2024). Building Block Profile: 4-Amino-5-chloro-2,3-difluorobenzoic acid.
- Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines: A new synthesis of quinolonecarboxylic acids. Liebigs Annalen der Chemie. (Contextual Reference for Quinolone Synthesis Mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Chloro-2-fluorobenzonitrile | 57381-34-7 | Benchchem [benchchem.com]
- 5. lookchem.com [lookchem.com]
Physicochemical Profiling & Technical Guide: 4-Amino-5-chloro-2,3-difluorobenzoic Acid
[1]
Executive Summary
4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 2649788-84-9) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors (e.g., Aurora kinase targets).[1] Its unique substitution pattern—featuring a carboxylic acid, a primary amine, and three halogen atoms (two fluorine, one chlorine)—imparts specific electronic and steric properties that are critical for modulating the pharmacokinetics and binding affinity of drug candidates.
This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthesis logic, and impurity profile to support researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Specification |
| Chemical Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid |
| CAS Number | 2649788-84-9 |
| Molecular Formula | C₇H₄ClF₂NO₂ |
| Molecular Weight | 207.56 g/mol |
| SMILES | Nc1c(Cl)cc(C(=O)O)c(F)c1F |
| Appearance | White to off-white crystalline powder |
Structural Logic
The compound features a benzoic acid core densely substituted with electron-withdrawing groups (EWGs).[1]
-
2,3-Difluoro Motif: The fluorine atoms at positions 2 and 3 exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid at position 1 compared to unsubstituted benzoic acid.
-
5-Chloro Substituent: The chlorine atom provides lipophilicity and steric bulk, often used to fill hydrophobic pockets in enzyme active sites.[1]
-
4-Amino Group: Positioned para to the carboxylic acid, this group acts as a weak electron donor (+M effect), but its basicity is drastically reduced by the adjacent electron-withdrawing halogens.
Physicochemical Characteristics
Acid-Base Dissociation (pKa)
This molecule is amphoteric but predominantly acidic due to the electron-deficient ring.[1]
-
pKa₁ (Carboxylic Acid): Estimated at 3.0 – 3.5 .[1]
-
pKa₂ (Anilinium Ion): Estimated at 1.5 – 2.5 .[1]
Solubility & Lipophilicity (LogP)
-
Predicted LogP: ~2.1 – 2.4[1]
-
Solubility Profile:
-
Water: Low (< 0.5 mg/mL at pH 2).[1] Solubility increases significantly at pH > 5 due to carboxylate formation.[1]
-
Organic Solvents: Highly soluble in polar aprotic solvents like DMSO and DMF .[1] Moderately soluble in Methanol and Ethyl Acetate .[1] Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
Thermal Properties[1]
Synthesis & Manufacturing Logic
The synthesis of 4-amino-5-chloro-2,3-difluorobenzoic acid typically proceeds via Nucleophilic Aromatic Substitution (SnAr) starting from a highly fluorinated precursor.[1] The most robust route utilizes 5-chloro-2,3,4-trifluorobenzoic acid .[1]
Synthetic Pathway
The reaction exploits the activation of the 4-position fluorine atom.[1] The carboxylic acid (para) and the fluorine atoms (ortho/meta) create an electron-deficient center at C4, making it susceptible to attack by ammonia.
Figure 1: Synthetic logic flow from tetrafluorobenzoic acid precursor to the target amino-acid scaffold.
Critical Process Parameters
-
Regioselectivity: The nucleophile (NH₃) must attack C4.[1] Competitive attack at C2 is possible but less favored due to steric hindrance from the carboxyl group and the specific electronic activation pattern.[1]
-
Temperature Control: The SnAr reaction is typically exothermic.[1] Controlled addition of ammonia at low temperatures (0°C to 20°C) is required to prevent over-amination or decarboxylation.[1]
-
pH Management: The product is an acid.[1] Acidification (pH < 3) is necessary during workup to precipitate the free acid from the ammonium salt form.[1]
Impurity Profiling & Quality Control
High-purity isolation requires monitoring for specific regioisomers and byproducts.[1]
Common Impurities
| Impurity Type | Structure/Description | Origin |
| Regioisomer | 2-Amino-5-chloro-3,4-difluorobenzoic acid | Attack of NH₃ at the C2 position (ortho to COOH).[1] |
| Over-amination | Diamino-chloro-fluorobenzoic acids | Displacement of a second fluorine atom (rare under mild conditions).[1] |
| Hydrolysis | 4-Hydroxy-5-chloro-2,3-difluorobenzoic acid | Competition with water/hydroxide if aqueous ammonia is too dilute or hot.[1] |
Analytical Methods
-
HPLC: Reverse-phase C18 column using a phosphate buffer (pH 3.0) / Acetonitrile gradient. The acidic pH suppresses ionization of the carboxyl group, improving peak shape.
-
¹⁹F NMR: The most powerful tool for structural verification.[1] The target molecule will show two distinct fluorine signals with specific coupling constants (J_FF), whereas regioisomers will show significantly different shifts.
Figure 2: Impurity fate mapping showing competitive substitution pathways.
Handling & Safety
-
GHS Classification:
-
Storage: Store in a cool, dry place (2-8°C recommended). Protect from light, as aniline derivatives can undergo photo-oxidation, turning yellow/brown over time.
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood to avoid inhalation of dust.[1]
References
-
Yu, S., et al. (2015).[1][2][5] "An Efficient Synthesis of 5-Chloro-2,3,4-trifluorobenzoic Acid". Journal of Chemical Research, 39(6), 326–327.[2][6] (Provides synthesis logic for the key precursor). Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary for 5-Chloro-2,3,4-trifluorobenzoic acid. Retrieved from [Link]
Sources
- 1. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]
- 4. 5-Chloro-2-fluorobenzonitrile | 57381-34-7 | Benchchem [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
Structure Elucidation of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
This guide provides a rigorous technical framework for the structure elucidation of 4-Amino-5-chloro-2,3-difluorobenzoic acid , a highly specific polysubstituted aromatic scaffold often encountered as a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics.
The structure elucidation of this molecule presents a classic "regioisomer challenge" due to the presence of five contiguous substituents on the benzene ring. Distinguishing the target from isomers such as 4-amino-2-chloro-5,6-difluorobenzoic acid requires a precise understanding of heteronuclear NMR coupling patterns.
Technical Guide for Analytical Validation
Chemical Identity & Significance[1]
-
IUPAC Name: 4-Amino-5-chloro-2,3-difluorobenzoic acid
-
Molecular Formula:
-
Exact Mass: 206.9899 Da
-
Structural Challenge: Confirming the specific 2,3-difluoro and 5-chloro substitution pattern against other thermodynamically stable isomers.
Core Structural Diagram: The molecule consists of a benzene core with:
-
C1: Carboxylic Acid (-COOH)
-
C2: Fluorine (-F)[1]
-
C3: Fluorine (-F)[1]
-
C4: Amino (-NH
) -
C5: Chlorine (-Cl)
-
C6: Proton (-H)
Analytical Strategy: The Elucidation Workflow
The elucidation process must follow a subtractive logic path: establishing the formula, identifying functional groups, and finally mapping the connectivity via spin-spin coupling.
Caption: Logical workflow for structural confirmation, prioritizing non-destructive spectroscopic methods before crystallography.
Step-by-Step Elucidation Protocol
Phase 1: Mass Spectrometry (Formula & Halogen Verification)
Objective: Confirm molecular formula and the presence of Chlorine.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in negative mode (due to the acidic -COOH).
-
Expected Signals:
-
[M-H]⁻ Ion: m/z ~205.98 (Monoisotopic).
-
Isotope Pattern: A distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 peak is diagnostic for a single Chlorine atom (
vs ). -
Fragmentation: Loss of CO
(m/z 44) from the benzoate moiety is a primary fragmentation pathway.
-
Phase 2: Infrared Spectroscopy (Functional Groups)
Objective: Confirm the oxidation state of Carbon and Nitrogen.
-
Key Absorptions (ATR/KBr):
-
3300–3500 cm⁻¹: Doublet indicating primary amine (-NH
) stretching. -
2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
-
1680–1700 cm⁻¹: Strong C=O stretching (conjugated acid).
-
~1600 cm⁻¹: Aromatic ring breathing modes.
-
Phase 3: NMR Spectroscopy (The Definitive Proof)
This is the most critical phase. The specific substitution pattern is proven by the coupling constants (
A. 19F NMR (Solvent: DMSO-d₆)
The 19F spectrum is the "fingerprint" for this molecule.
-
Signal Count: Two distinct signals (F-2 and F-3).
-
Chemical Shift: Typically
-120 to -150 ppm range. -
Coupling Pattern (The "Smoking Gun"):
-
The two Fluorines are ortho to each other (positions 2 and 3).
-
Expected
: 18–25 Hz . -
Contrast: If the Fluorines were meta (e.g., 2,4-difluoro),
would be < 5 Hz. If para, ~10-15 Hz.
-
B. 1H NMR (Solvent: DMSO-d₆)
-
H-6 (Aromatic Proton):
-
Position: C6 is isolated between the Acid (C1) and Chlorine (C5).
-
Multiplicity: Doublet (d) or Doublet of Doublets (dd).
-
Coupling:
- (Meta coupling): ~6–9 Hz.
- (Para coupling): < 2 Hz (often unresolved, leading to a simple doublet appearance).
-
Shift: Deshielded (~7.6–8.0 ppm) due to the ortho-COOH and ortho-Cl electron-withdrawing effects.
-
-
NH₂ Protons: Broad singlet at ~6.0–7.5 ppm (exchangeable with D₂O).
-
COOH Proton: Very broad singlet at ~13.0 ppm.[2]
C. 13C NMR (Proton Decoupled)
Expect 7 carbon signals. The multiplicity due to C-F splitting is diagnostic.
| Carbon | Assignment | Splitting Pattern | Coupling Logic |
| C-1 | COOH | Doublet (d) | Coupled to F-2 ( |
| C-2 | C-F | dd | Direct |
| C-3 | C-F | dd | Direct |
| C-4 | C-NH₂ | dd | Coupled to F-3 ( |
| C-5 | C-Cl | d or dd | Coupled to F-3 ( |
| C-6 | C-H | d | Coupled to F-2 ( |
| C-7 | C=O | d | Coupled to F-2 ( |
Visualization of Coupling Networks
The following diagram illustrates the critical spin-spin interactions that validate the structure.
Caption: 19F-19F and 1H-19F coupling network. The strong ortho F-F coupling is the primary structural determinant.
Experimental Protocol: NMR Acquisition
To ensure data integrity, follow this specific acquisition protocol.
-
Sample Preparation:
-
Dissolve 10–15 mg of the solid in 0.6 mL DMSO-d₆ .
-
Note: DMSO is preferred over CDCl₃ because the polarity of the amino acid ensures better solubility and sharper peaks for the exchangeable protons (-NH₂, -COOH).
-
-
Instrument Parameters (Minimum 400 MHz):
-
Temperature: 298 K (25°C).
-
1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.
-
19F NMR: 32 scans, spectral width sufficient to cover -100 to -200 ppm. Important: Run both coupled and proton-decoupled 19F experiments to differentiate F-F vs F-H splitting.
-
13C NMR: Minimum 1024 scans due to quaternary carbons and C-F splitting reducing signal-to-noise ratio.
-
Distinguishing Isomers (Troubleshooting)
If the spectral data does not match the expectations above, consider these common isomers:
| Feature | Target (2,3-difluoro) | Isomer A (2,5-difluoro) | Isomer B (2,6-difluoro) |
| ~20 Hz (Ortho) | < 5 Hz (Para) | < 5 Hz (Meta) | |
| 1H NMR Pattern | 1 Singlet/Doublet (H-6) | 2 Singlets (H-3, H-6) | 2 Doublets (H-3, H-5) |
| Symmetry | Asymmetric | Asymmetric | Symmetric (if Cl/NH2 allow) |
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Reich, H. J. (2020).[3] 19F NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Authoritative source on F-F coupling patterns in aromatics).
Sources
potential biological activity of 4-Amino-5-chloro-2,3-difluorobenzoic acid
An In-depth Technical Guide to the Potential Biological Activity of 4-Amino-5-chloro-2,3-difluorobenzoic acid
Introduction: Unveiling the Potential of a Multifaceted Scaffold
4-Amino-5-chloro-2,3-difluorobenzoic acid is a synthetic aromatic compound characterized by an anthranilic acid core, heavily substituted with electron-withdrawing halogen atoms. While specific biological data for this exact molecule is not extensively documented in public literature, its structural architecture provides a compelling basis for postulating significant therapeutic potential. The convergence of three key motifs—the anthranilic acid backbone, vicinal fluorine atoms, and a chlorine substituent—suggests a high probability of activity in several key areas of pharmacology.
Anthranilic acid and its derivatives are renowned for a wide spectrum of biological activities, serving as the foundational scaffold for drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4] Specifically, in the context of antimicrobial agents like fluoroquinolones, a fluorine atom is critical for potent activity.[]
This guide will deconstruct the structure of 4-Amino-5-chloro-2,3-difluorobenzoic acid to build a robust, evidence-based hypothesis for its potential biological activities. We will propose detailed, field-proven experimental protocols to systematically investigate these hypotheses, focusing on its potential as a novel antibacterial agent, an anti-inflammatory compound, and a cytotoxic agent for cancer therapy.
Part 1: Postulated Antibacterial Activity - A Structural Analogue of Fluoroquinolones?
A primary and compelling hypothesis for the bioactivity of 4-Amino-5-chloro-2,3-difluorobenzoic acid is its potential to function as an antibacterial agent by targeting bacterial DNA synthesis, a mechanism analogous to that of the highly successful fluoroquinolone antibiotics.[][6]
Mechanistic Hypothesis: Inhibition of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating DNA replication.[][6]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[7]
Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, which blocks the movement of the replication fork and results in double-stranded DNA breaks, ultimately triggering cell death.[7][9] The structural similarity of our topic compound to the core of quinolone antibiotics, particularly the presence of a fluorinated aromatic acid, forms the basis of this hypothesis. The fluorine atoms at the C2 and C3 positions could mimic the critical C6 fluorine of fluoroquinolones, which is known to enhance the inhibition of DNA gyrase and improve cell membrane permeability.[]
Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This initial screen determines the lowest concentration of the compound that visibly inhibits microbial growth. The broth microdilution method is a standardized and high-throughput approach.
Methodology:
-
Preparation of Bacterial Inoculum: Culture representative Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922) bacteria in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Preparation: Prepare a stock solution of 4-Amino-5-chloro-2,3-difluorobenzoic acid in DMSO. Perform a two-fold serial dilution in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Bacterial inoculum with the highest concentration of DMSO used for dilutions (vehicle control).
-
Sterility Control: MHB only (no bacteria).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol 2: In Vitro DNA Gyrase Inhibition Assay
To directly test the mechanistic hypothesis, a cell-free enzymatic assay is essential. Commercially available kits provide a reliable and standardized method.
Methodology:
-
Assay Principle: These assays typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase. In the presence of an inhibitor, the plasmid remains supercoiled.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA substrate, purified E. coli DNA gyrase enzyme, and varying concentrations of the test compound.
-
ATP Initiation: Start the reaction by adding ATP, which is required for gyrase activity.
-
Incubation: Incubate the reaction at 37°C for the time specified by the kit manufacturer (e.g., 1 hour).
-
Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS) and proteinase K.
-
Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Visualize the DNA bands under UV light after ethidium bromide or SYBR Safe staining.
-
Interpretation: A positive result (inhibition) is indicated by the persistence of the supercoiled DNA band at concentrations where the no-inhibitor control shows fully relaxed DNA. The IC50 value can be determined by quantifying band intensity across a range of inhibitor concentrations.
Part 2: Potential as an Anti-inflammatory Agent
Many anthranilic acid derivatives, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), function by inhibiting cyclooxygenase (COX) enzymes.[3] This established precedent makes COX inhibition a plausible mechanism of action for 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Mechanistic Hypothesis: COX-1 and COX-2 Inhibition
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
-
COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation.
-
COX-2 is inducible and is upregulated at sites of inflammation.
Inhibition of these enzymes, particularly COX-2, is a validated strategy for treating inflammatory conditions.
Caption: The Cyclooxygenase (COX) pathway and potential points of inhibition.
Experimental Protocol 3: In Vitro COX Inhibition Assay
Commercially available colorimetric or fluorometric COX inhibitor screening kits allow for the rapid and differential assessment of inhibitory activity against both COX-1 and COX-2 isoforms.
Methodology:
-
Assay Principle: These kits measure the peroxidase activity of COX. The peroxidase reaction generates a colored or fluorescent product that can be measured spectrophotometrically.
-
Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate, and the colorimetric substrate as per the manufacturer's instructions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2 in separate wells), and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate at room temperature for a short period (e.g., 5-10 minutes).
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition versus compound concentration to determine the IC50 value for both COX-1 and COX-2, allowing for an assessment of potency and selectivity.
Part 3: Exploration of Anticancer Potential
The anthranilic acid scaffold is present in numerous compounds investigated for their anticancer properties.[10][11] The mechanisms are often diverse, ranging from the induction of apoptosis to the inhibition of critical cell signaling pathways.[2] Therefore, an initial broad-spectrum screen for cytotoxicity is a logical first step.
Experimental Protocol 4: In Vitro Cytotoxicity (MTT/MTS) Assay
The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma) and a non-cancerous control cell line (e.g., IMR-90 normal human lung fibroblasts) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Amino-5-chloro-2,3-difluorobenzoic acid for a set duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. This step is not required for MTS.
-
Measurement: Read the absorbance of the formazan product on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the viability versus compound concentration and use a non-linear regression to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
Caption: Workflow for the in vitro cytotoxicity (MTT/MTS) assay.
Data Presentation: Summarizing Quantitative Outcomes
To facilitate clear interpretation and comparison, all quantitative data from the proposed experiments should be organized into structured tables.
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Gram Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin |
|---|---|---|---|
| S. aureus | Positive |
| E. coli | Negative | | |
Table 2: COX Inhibition Profile
| Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Celecoxib (Control) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| COX-1 |
| COX-2 | | | |
Table 3: In Vitro Cytotoxicity Profile
| Cell Line | Cell Type | GI50 (µM) of Test Compound | GI50 (µM) of Doxorubicin (Control) |
|---|---|---|---|
| A549 | Lung Carcinoma | ||
| HeLa | Cervical Carcinoma |
| IMR-90 | Normal Lung Fibroblast | | |
Conclusion and Future Directions
4-Amino-5-chloro-2,3-difluorobenzoic acid represents a molecule of significant synthetic interest with a high potential for multifaceted biological activity. Based on robust structure-activity relationship precedents, we have outlined three primary avenues for investigation: antibacterial, anti-inflammatory, and anticancer activities. The proposed experimental workflows provide a clear, logical, and technically sound strategy for systematically evaluating these hypotheses.
Positive results from these initial in vitro screens would warrant a more profound investigation. Future work could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the lead compound to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Depending on the observed activity, further studies could involve investigating specific signaling pathways in cancer cells or exploring the potential for overcoming bacterial resistance mechanisms.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies would need to be evaluated in animal models to assess their therapeutic efficacy and safety profiles.
This guide provides the foundational framework for unlocking the therapeutic potential of this promising chemical scaffold, paving the way for its potential development into a novel therapeutic agent.
References
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BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
-
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.
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Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 78.
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Saeed, A., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(19), 6825.
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Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6135.
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Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 107, 439-442.
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Shri, G. N., & Kumar, S. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 14(7-S), 1-10.
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Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(25), 8254–8262.
-
Morgan, R. (2018). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. McNair Scholars Research Journal, 1(1), 7.
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(18), 3367.
-
Zucchi, F., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International Journal of Molecular Sciences, 26(9), 4887.
-
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51.
-
Al-Omair, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932.
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Kumar, D., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 2(4), 197-206.
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Li, Y., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-416.
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Smolecule. (2023). Buy 5-Amino-2-chloro-4-fluorobenzoic acid.
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Sparrow Chemical. Fluorobenzoic Acid Series.
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discovery and history of 4-Amino-5-chloro-2,3-difluorobenzoic acid
An In-depth Technical Guide on the Discovery and History of 4-Amino-5-chloro-2,3-difluorobenzoic acid
Abstract
This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-difluorobenzoic acid, a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its existence and utility are a direct result of the systematic evolution of synthetic methodologies applied to halogenated anthranilic acid derivatives. This document elucidates the logical synthetic pathways, key chemical principles, and the compound's role as a critical building block, particularly in the development of advanced pharmaceutical agents. The narrative is structured from the perspective of a senior application scientist, focusing on the causality behind synthetic strategies and providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Aminobenzoic Acids
Aminobenzoic acids are a class of compounds featuring both an amino and a carboxyl group attached to a benzene ring.[1] The parent molecule, 4-aminobenzoic acid (PABA), is a well-established building block in the pharmaceutical industry, recognized for its structural versatility and role in various biological pathways.[1][2][3][4] The ability to modify the aromatic ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.
The introduction of halogen atoms, particularly fluorine and chlorine, onto the aminobenzoic acid scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's binding affinity, membrane permeability, and metabolic profile. Chlorine, also an electronegative atom, can similarly modulate these properties and provide additional vectors for molecular interaction. 4-Amino-5-chloro-2,3-difluorobenzoic acid is a prime example of a "designer" building block, where this strategic halogenation pattern creates a unique chemical intermediate for constructing complex molecular architectures.
Deconstructing the Molecule: A Synthetic Retrospective
The history of 4-Amino-5-chloro-2,3-difluorobenzoic acid is best understood not as a single event, but as the convergence of established, yet sophisticated, synthetic organic chemistry techniques. Its preparation requires a multi-step, regiocontrolled approach. Based on the synthesis of structurally similar compounds, a logical and plausible synthetic pathway can be reverse-engineered.
A common and effective strategy for synthesizing such polysubstituted anilines involves a sequence of electrophilic aromatic substitution, reduction, and functional group interconversion reactions. The specific arrangement of substituents in the target molecule—an amine, a chlorine, and two fluorine atoms—dictates the order of these transformations to ensure correct regiochemical outcomes.
Plausible Synthetic Pathway
A logical route begins with a readily available, appropriately substituted fluorinated starting material. The following workflow represents a chemically sound and industrially viable approach to the target molecule.
Caption: A plausible synthetic workflow for 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Causality in Experimental Choices
-
Step 1: Nitration. The synthesis logically commences with the nitration of 1,2-difluorobenzene. The nitro group is an excellent precursor to the required amino functionality. It is also a meta-director and deactivating, which controls the regiochemistry of subsequent electrophilic substitutions.
-
Step 2: Chlorination. With the nitro group in place, chlorination is directed to the position ortho to one fluorine and meta to the nitro group. This step is crucial for installing the chloro substituent at the correct position.
-
Step 3: Reduction. The nitro group is then reduced to an amine. This is a standard transformation, often accomplished with high yield using reagents like iron in acidic media or catalytic hydrogenation. This conversion is critical as the resulting amino group is a powerful ortho-, para-director, which will control the position of the final functionalization.
-
Step 4: Bromination. To set up the final carboxylation step, a halogen is introduced at the desired position. Bromination is often chosen as bromine can be readily converted into a carboxyl group via organometallic intermediates. The powerful directing effect of the amino group ensures the bromine is installed at the para-position.
-
Step 5: Carboxylation. The final step involves a lithium-halogen exchange followed by quenching with carbon dioxide. This is a classic and reliable method for converting an aryl bromide into a carboxylic acid.
This step-wise approach, where the electronic properties of the substituents are leveraged at each stage to direct the next reaction, is fundamental to the successful synthesis of complex aromatic building blocks.
Key Experimental Protocols (Illustrative)
While the exact protocol for the title compound is proprietary or embedded within broader patents, methodologies for analogous transformations are well-documented. The following represents a detailed, self-validating protocol for a key step, adapted from established procedures for similar substrates.[5][6]
Protocol: Reduction of 2-Chloro-4,5-difluoronitrobenzene
Objective: To efficiently and cleanly reduce the nitro functionality to an amine, yielding 5-Chloro-2,3-difluoroaniline.
Materials:
-
2-Chloro-4,5-difluoronitrobenzene (1.0 eq)
-
Iron powder, <325 mesh (3.0 eq)
-
Concentrated Hydrochloric Acid (0.25 eq)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with iron powder (3.0 eq), ethanol, and water in a 2:1 ratio.
-
The mixture is heated to a gentle reflux (~80°C) with vigorous stirring. A small amount of concentrated HCl is added to activate the iron surface.
-
A solution of 2-Chloro-4,5-difluoronitrobenzene (1.0 eq) in ethanol is prepared and added dropwise to the refluxing iron suspension over a period of 1 hour. The exothermic reaction should be controlled by the addition rate to maintain a steady reflux.
-
Upon completion of the addition, the reaction mixture is maintained at reflux for an additional 2-3 hours.
-
In-Process Control (IPC): Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is diluted with ethyl acetate and neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude 5-Chloro-2,3-difluoroaniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Physicochemical and Spectroscopic Data
The structural identity and purity of 4-Amino-5-chloro-2,3-difluorobenzoic acid are confirmed through standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₇H₄ClF₂NO₂ | (Calculated) |
| Molecular Weight | 207.56 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical for class) |
| Purity | >95% | (Typical commercial spec) |
| InChI Key | UBVUOMYWOMBBGJ-UHFFFAOYSA-N | [7] |
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the aromatic proton and the amine protons. ¹⁹F NMR is critical and would show two distinct resonances for the non-equivalent fluorine atoms, with characteristic coupling constants. ¹³C NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-F/C-Cl bond vibrations would be observed.
Application in Drug Discovery and Development
4-Amino-5-chloro-2,3-difluorobenzoic acid is not an end-product but a high-value intermediate. Its structure is tailored for incorporation into larger, more complex molecules, particularly heterocyclic systems used in pharmaceuticals.
A primary application area for related halogenated aminobenzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics .[5][8] These drugs are critical in treating bacterial infections. The core of these molecules often requires a substituted aniline to be cyclized to form the essential quinolone ring system. The specific substitution pattern on the benzoic acid derivative directly translates to the final drug's properties, influencing its antibacterial spectrum, potency, and pharmacokinetic profile.
Caption: Role as a key intermediate in the synthesis of Fluoroquinolone APIs.
The precise arrangement of the fluoro and chloro substituents on this building block allows drug designers to block specific metabolic pathways, enhance binding to bacterial enzymes like DNA gyrase, and optimize the overall efficacy and safety of the final active pharmaceutical ingredient (API).
Conclusion
The are emblematic of the progress in synthetic organic chemistry, driven by the demands of modern drug discovery. While not attributable to a single breakthrough, its development is a testament to the power of logical, multi-step synthesis to create highly specialized molecular tools. By understanding the underlying principles of regioselectivity and functional group manipulation, researchers can construct this and other complex building blocks that are essential for developing next-generation therapeutics. This guide serves as a technical framework for appreciating the synthesis and strategic importance of this tailored chemical entity.
References
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The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. IndiaMART. Available at: [Link]
-
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available at: [Link]
-
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]
-
Substituted p-Aminobenzoic Acids. Journal of the American Chemical Society. Available at: [Link]
- The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Available at: [Link]
- Process for preparing 2-chloro-4,5-difluorobenzoic acid. Google Patents.
-
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
-
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Available at: [Link]
-
Kollmar, M., et al. 2-Amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]
-
5-CHLORO-2,4-DIFLUOROBENZOIC ACID. Fchemicals. Available at: [Link]
-
4-Amino-2,5-difluorobenzoic acid. MilliporeSigma. Available at: [Link]
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synthetic precursors to 4-Amino-5-chloro-2,3-difluorobenzoic acid
This guide details the synthetic pathways for 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS 2649788-84-9), a highly specialized polyhalogenated benzoic acid intermediate.[1] It is primarily utilized in the development of next-generation fluoroquinolone antibiotics and menin-MLL interaction inhibitors.[1]
The synthesis centers on managing the regiochemistry of nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) on a fluorinated benzene ring.
Executive Summary: Strategic Synthesis Overview
The production of 4-Amino-5-chloro-2,3-difluorobenzoic acid presents a classic problem in regiocontrol. The target molecule possesses a specific "4-amino-5-chloro" pattern on a 2,3-difluoro core.[1][2]
-
Primary Challenge: Introducing the amino group at C4 and the chlorine at C5 without disrupting the C2/C3 fluorine atoms.
-
Solution: The most efficient route utilizes 2,3,4-trifluorobenzoic acid as the starting material.[1] The strong para-directing effect of the carboxylic acid (towards SNAr) allows selective amination at C4.[1] Subsequently, the newly installed amino group's strong ortho-directing effect (towards EAS) guides chlorination exclusively to the C5 position.[1]
Part 1: Retrosynthetic Analysis
To design the optimal route, we disconnect the molecule at its most reactive centers: the C–N bond (amino group) and the C–Cl bond.
-
Disconnection A (C–Cl): Removal of the chlorine atom leads to 4-amino-2,3-difluorobenzoic acid .[1] This precursor is stable and allows for high-yield chlorination due to the activating nature of the amine.[1]
-
Disconnection B (C–N): Removal of the amine (via F-displacement) leads to 2,3,4-trifluorobenzoic acid .[1] The C4 fluorine is activated for nucleophilic attack by the para-COOH group.[1]
This analysis establishes 2,3,4-trifluorobenzoic acid as the primary commercial starting material.[1]
Figure 1: Retrosynthetic tree showing the two viable pathways to the target. The left branch (Precursor A) is the preferred high-yield route.[1]
Part 2: Primary Synthetic Pathway (The "Direct Amination" Route)
This route is preferred for its atom economy and reduced step count (2 steps vs. 4+ steps).[1]
Step 1: Regioselective Amination[1]
-
Reaction: SNAr displacement of fluorine.[1]
-
Reagent: Aqueous Ammonia (NH4OH) or Liquid Ammonia.[1]
-
Mechanism: The carboxyl group at C1 withdraws electron density, activating the ortho (C2) and para (C4) positions.[1] SNAr preference typically favors the para position due to steric hindrance at the ortho position (flanked by COOH and F).[1]
-
Outcome: Exclusive formation of 4-amino-2,3-difluorobenzoic acid .[1][5]
Step 2: Electrophilic Chlorination
-
Reaction: Electrophilic Aromatic Substitution (EAS).[1]
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2).[1]
-
Mechanism: The amino group is a strong activator and ortho/para director.[1]
-
Outcome: Regiospecific chlorination at C5 to yield 4-amino-5-chloro-2,3-difluorobenzoic acid .[1]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amino-2,3-difluorobenzoic Acid
Self-validating checkpoint: Monitor disappearance of starting material by HPLC (C18 column, ACN/Water + 0.1% H3PO4).
-
Equipment: High-pressure autoclave (if using liquid NH3) or sealed pressure tube.
-
Charge: Load 2,3,4-trifluorobenzoic acid (1.0 eq) into the vessel.
-
Solvent/Reagent: Add 28% Aqueous Ammonium Hydroxide (5.0 – 10.0 eq). An excess is required to neutralize the carboxylic acid (forming the ammonium salt) and act as the nucleophile.
-
Conditions: Seal and heat to 80–100°C for 12–24 hours.
-
Note: Higher temperatures increase reaction rate but may promote over-amination (displacing F2).[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Target Yield: 85–92%.
-
Protocol B: Chlorination to 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Self-validating checkpoint: 1H NMR should show the loss of the C5 proton doublet/multiplet.
-
Dissolution: Dissolve 4-amino-2,3-difluorobenzoic acid (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile. DMF is preferred for solubility.[1]
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0–5°C.
-
Why NCS? It provides a controlled source of Cl+, avoiding the harsh oxidative conditions of chlorine gas which could oxidize the amine.
-
-
Reaction: Stir at room temperature (25°C) for 4–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Isolation: The product precipitates.[1][7][8] Filter the solid.[1][8]
-
Purification: Wash the cake with water to remove succinimide byproduct. Dry in a vacuum oven at 50°C.
-
Target Yield: 90–95%.
-
Part 4: Alternative "Sandmeyer" Route (The Industrial Backup)
While longer, this route is valuable if the 5-chloro-2,3,4-trifluoro intermediate is commercially available or if the direct chlorination fails due to substrate sensitivity.
-
Nitration: 2,3,4-Trifluorobenzoic acid + HNO3/H2SO4 → 5-Nitro-2,3,4-trifluorobenzoic acid .[1]
-
Logic: Nitration is directed meta to the COOH and para to the F2, landing at C5.
-
-
Reduction: H2/Pd-C or Fe/HCl → 5-Amino-2,3,4-trifluorobenzoic acid .
-
Sandmeyer Reaction:
-
Amination: Reaction with NH3 displaces the F4 fluorine (activated by para-COOH) to yield the final target.[1]
Figure 2: The preferred "Direct Amination" workflow. This 2-step process is superior for laboratory and pilot-scale synthesis.[1]
Part 5: Critical Process Parameters (CPPs) & Safety
| Parameter | Specification | Rationale |
| Ammonia Equivalents | >5.0 eq | Prevents formation of dimer byproducts; ensures full conversion of the acid to the ammonium salt.[1] |
| Chlorination Temp | < 30°C | Higher temperatures may lead to di-chlorination or N-chlorination.[1] |
| pH Control (Workup) | pH 2–3 | Critical for precipitating the free acid from the ammonium salt solution.[1] |
| Safety: HF | Fluoride Waste | SNAr releases fluoride ions.[1] Glassware etching is possible over long exposure; use proper PPE and waste disposal for fluorides.[1] |
References
-
Synthesis of 5-Chloro-2,3,4-trifluorobenzoic Acid. Journal of Chemical Research, 2015.[1][9] Describes the Sandmeyer route and nitration patterns of trifluorobenzoic acids.
-
SNAr Process for Preparing Benzimidazole Compounds. US Patent 8,183,385.[1] Details the regioselective amination of 2,3,4-trifluorobenzoic acid to 4-amino-2,3-difluorobenzoic acid.
-
Method for Synthesizing 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. CN Patent 104016949A.[1] Provides protocols for chlorinating electron-rich amino-benzoic acid derivatives using NCS.
-
4-Amino-2,3-difluorobenzoic acid (CAS 194804-85-8). Chemical Building Block Database. Confirms stability and availability of the key intermediate.
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
commercial availability of 4-Amino-5-chloro-2,3-difluorobenzoic acid
An In-depth Technical Guide to 4-Amino-5-chloro-2,3-difluorobenzoic Acid: Commercial Availability, Synthesis, and Application
Executive Summary and Introduction
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized, poly-halogenated aromatic compound. Its intrinsic structural features—a nucleophilic aniline, an acidic carboxylic acid handle, and a unique halogenation pattern—position it as a high-value, albeit specialized, building block for medicinal chemistry and drug discovery. The strategic placement of fluorine atoms is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.
This guide provides a comprehensive analysis of this compound. A critical finding is that 4-Amino-5-chloro-2,3-difluorobenzoic acid is not a readily available, off-the-shelf chemical . It is a niche molecule that typically requires custom synthesis. Therefore, this document details its physicochemical properties, analyzes the commercial landscape for its procurement, proposes a robust and scientifically-grounded synthetic route, and discusses its strategic applications in modern drug development.
Physicochemical Profile and Identifiers
A precise understanding of a molecule's properties is foundational to its application. As this compound is not standard, a CAS number has not been formally assigned. All properties listed below are calculated based on its chemical structure.
| Property | Value |
| IUPAC Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid |
| CAS Number | Not Assigned |
| Molecular Formula | C₇H₄ClF₂NO₂ |
| Molecular Weight | 207.56 g/mol |
| Appearance (Predicted) | Off-white to light brown solid |
| Calculated XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Commercial Landscape and Procurement
Direct searches for 4-Amino-5-chloro-2,3-difluorobenzoic acid from major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) do not yield a stock product. This indicates that the compound is not produced on a large scale and must be sourced from companies specializing in custom and contract synthesis.
Procurement Strategy: Researchers requiring this molecule should engage with custom synthesis providers. When doing so, it is beneficial to provide a potential synthetic route, such as the one proposed in Section 4.0, to expedite quoting and production.
For context, several structurally related isomers and potential precursors are commercially available, which can serve as starting points for synthesis design or as comparative analogs in research.
| Compound Name | CAS Number | Typical Supplier Availability |
| 4-Amino-5-chloro-2-fluorobenzoic acid | 1001346-86-6 | Available from specialty suppliers. |
| 4-Amino-2,3-difluorobenzoic acid | 194804-85-8 | Available from specialty suppliers[1]. |
| 3-Amino-2-chloro-4,5-difluorobenzoic acid | 191873-07-1 | Available from specialty suppliers. |
| 4-Amino-2,3-difluoro-5-nitrobenzoic Acid | Not Assigned | Potential custom synthesis precursor[2]. |
| 3-Chloro-4,5-difluorobenzoic acid | 150444-95-4 | Available from some suppliers[3]. |
Proposed A-Priori Synthesis Route
Given the absence of a published synthesis for the target molecule, we have designed a logical and robust multi-step pathway based on well-established organofluorine chemistry and transformations reported for analogous compounds[4][5][6].
The proposed synthesis begins with the commercially available starting material 1,2,3-trifluoro-4-nitrobenzene. The strategy involves a regioselective nucleophilic aromatic substitution (SₙAr), followed by chlorination, reduction of the nitro group, and finally, conversion of a nitrile group into the desired carboxylic acid.
Caption: Proposed synthetic workflow for 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-Cyano-2,3-difluoro-1-nitrobenzene (SₙAr Reaction)
-
Rationale: The nitro group strongly activates the para position for nucleophilic aromatic substitution. The fluorine atom at this position is the most labile and will be displaced by the cyanide nucleophile.
-
Procedure: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1 eq.) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.1 eq.) portion-wise at room temperature. Stir the mixture at 40-50°C for 4-6 hours, monitoring by TLC or GC-MS. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 5-Chloro-4-cyano-2,3-difluoro-1-nitrobenzene (Electrophilic Chlorination)
-
Rationale: The aromatic ring is deactivated by the nitro and cyano groups, requiring strong conditions for electrophilic chlorination. Concentrated sulfuric acid acts as both the solvent and a catalyst.
-
Procedure: Dissolve 4-cyano-2,3-difluoro-1-nitrobenzene (1 eq.) in concentrated sulfuric acid. Cool the mixture in an ice bath and add N-chlorosuccinimide (NCS, 1.2 eq.) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Carefully pour the mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried under vacuum.
Step 3: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzonitrile (Nitro Group Reduction)
-
Rationale: Reduction of the nitro group to an amine is a standard transformation. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method (Béchamp reduction).
-
Procedure: Create a suspension of 5-chloro-4-cyano-2,3-difluoro-1-nitrobenzene (1 eq.) and ammonium chloride (NH₄Cl, 4 eq.) in a 3:1 mixture of ethanol and water. Heat the mixture to reflux and add iron powder (Fe, 5 eq.) portion-wise. Maintain reflux and vigorous stirring for 2-4 hours until the reaction is complete (monitored by TLC). Filter the hot reaction mixture through a pad of celite, washing with ethanol. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and evaporated to yield the desired aniline.
Step 4: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid (Nitrile Hydrolysis)
-
Rationale: Basic hydrolysis is an effective method for converting aromatic nitriles to carboxylic acids. The reaction requires heat to proceed to completion.
-
Procedure: Suspend the 4-amino-5-chloro-2,3-difluorobenzonitrile (1 eq.) in a 20% aqueous sodium hydroxide (NaOH) solution. Heat the mixture to reflux (approx. 100-110°C) for 24 hours. Cool the reaction mixture to room temperature and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~2-3. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Strategic Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated starting material. Its value lies in the strategic combination and orientation of its functional groups, which allow for its elaboration into more complex drug candidates.
-
Orthogonal Functional Handles: The aniline (-NH₂) and carboxylic acid (-COOH) groups are orthogonal chemical handles. The carboxylic acid can be readily converted to amides via peptide coupling reactions, while the aniline can undergo reactions like sulfonylation, acylation, or serve as a nucleophile in SₙAr reactions.
-
Influence of Fluorine: The ortho-difluoro motif (at positions 2 and 3) significantly impacts the electronics and conformation of the molecule. It lowers the pKa of the aniline group, making it less basic and less prone to oxidation. This fluorine substitution can also introduce favorable conformational constraints and participate in specific interactions (e.g., with backbone amides) within a protein binding pocket.
-
Vectorial Control: The specific 2,3,4,5-substitution pattern provides a rigid scaffold with defined vectors for presenting functional groups in three-dimensional space. This is critical for optimizing binding interactions with biological targets like kinases, proteases, and G-protein coupled receptors.
Caption: Logical relationships in the use of the title compound as a drug discovery building block.
Quality Control and Analytical Methodology
Ensuring the identity and purity of a specialized building block is paramount. The following are standard, field-proven protocols for its characterization.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized material.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of a 1:1 Acetonitrile/Water mixture.
-
Acceptance Criteria: Purity should be ≥95% for use in most research applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identity.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
~13.5 ppm (s, 1H): Very broad singlet corresponding to the carboxylic acid proton.
-
~7.5 ppm (t, 1H): Triplet signal for the single aromatic proton (H-6), coupled to the two adjacent fluorine atoms (F-2 and F-3).
-
~5.5 ppm (s, 2H): Broad singlet for the amine protons.
-
Note: Chemical shifts are estimates and can vary based on solvent and concentration[7].
-
-
¹³C and ¹⁹F NMR would also be critical for unambiguous structure confirmation, with complex splitting patterns expected due to C-F and F-F coupling.
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) is not available, prudent laboratory practices for related halogenated anilines and benzoic acids should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely stable under standard laboratory conditions.
Conclusion
4-Amino-5-chloro-2,3-difluorobenzoic acid represents a sophisticated and highly valuable building block for the synthesis of novel chemical entities in drug discovery. Its commercial unavailability as a stock chemical underscores its specialized nature, necessitating custom synthesis for its acquisition. The proposed synthetic pathway provides a viable route for its production. The unique substitution pattern offers medicinal chemists a powerful tool to fine-tune molecular properties, making this compound a strategic asset for research programs targeting complex biological systems.
References
-
IndiaMART. 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. [Link]
-
The Royal Society of Chemistry. Supplementary Information for a related article. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Chemsrc.com. 4-Chloro-2,5-difluorobenzoic acid Price from Supplier. [Link]
-
PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4.... [Link]
-
Ivy Fine Chemicals. 4-Amino-2,3-difluorobenzoic acid. [Link]
-
Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
PubChem. 4-Amino-3,5-difluorobenzoic acid. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Amino-5-chloro-2,3-difluorobenzoic acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Amino-5-chloro-2,3-difluorobenzoic acid was not publicly available. The following safety and handling protocols are synthesized from publicly available SDSs of structurally analogous compounds, including other halogenated and aminated benzoic acids, as well as general principles of laboratory safety for these chemical classes. It is imperative to treat this compound with the utmost caution and to re-evaluate safety procedures should a specific SDS become available.
Section 1: Compound Profile and Hazard Assessment
4-Amino-5-chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential for skin, eye, and respiratory irritation, common to many aromatic carboxylic acids. The presence of the amino group on the aromatic ring also warrants careful handling, as aromatic amines as a class can have toxicological implications, including potential carcinogenicity and the ability to cause skin sensitization.[1][2][3]
Based on the analysis of structurally similar compounds, the primary hazards associated with 4-Amino-5-chloro-2,3-difluorobenzoic acid are anticipated to be:
-
Skin Irritation: Direct contact may cause redness and irritation.[4][5][6]
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause significant irritation or damage.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[4][5][6]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[8]
A summary of anticipated GHS hazard classifications, based on analogous compounds, is provided in the table below.
| Hazard Class | Category | Precautionary Statement Examples |
| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves.[4][9] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | P280: Wear eye protection/face protection.[4][7][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][9] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | P261: Avoid breathing dust.[10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][10] |
| Acute toxicity, oral | Category 4/5 | P270: Do not eat, drink or smoke when using this product.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when handling this compound. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of Controls.
Engineering Controls
-
Ventilation: All work with 4-Amino-5-chloro-2,3-difluorobenzoic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[9][10]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-Amino-5-chloro-2,3-difluorobenzoic acid:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.[10]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are required to ensure full skin coverage.[7]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter may be necessary.[7]
Section 3: Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain a safe laboratory environment.
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated weighing vessel to avoid cross-contamination.
-
Handle the solid compound with a spatula to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
Storage Requirements
-
Store 4-Amino-5-chloro-2,3-difluorobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep it away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Section 4: Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
Caption: Emergency Response Workflow.
First-Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the material and place it in a sealed container for disposal.[10]
-
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[8][10]
References
- Australia Pacific LNG. (2016, May 26).
- Apollo Scientific. (2015, April 16).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-4,5-difluorobenzoic acid.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 3-Chloro-2,4-difluorobenzoic acid.
- University of California, Los Angeles. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 2-Amino-3,5-difluorobenzoic acid.
- Fisher Scientific. (2023, September 29). Safety Data Sheet: 4-Chloro-2,5-difluorobenzoic acid.
- IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages.
- Sigma-Aldrich. (2024, September 7).
- Jia, Z., et al. (2019, September 29).
- National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- ACS Publications. (2023, November 9).
- ChemSec. (n.d.).
Sources
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. article.imrpress.com [article.imrpress.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 11. combi-blocks.com [combi-blocks.com]
Methodological & Application
synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid from starting materials
An Application Note and Protocol for the Proposed Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
From: Senior Application Scientist, Gemini Division
Subject: A Proposed Synthetic Route and Detailed Protocols for the Preparation of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Introduction
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing fluorine and chlorine atoms alongside an electron-donating amino group and a carboxylic acid moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents. Halogenated anthranilic acid derivatives are precursors to a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs and kinase inhibitors. The specific arrangement of substituents in the target molecule offers opportunities for fine-tuning the physicochemical and pharmacological properties of derivative compounds.
Proposed Synthetic Strategy
The retrosynthetic analysis of the target molecule suggests a synthetic route commencing from a substituted difluorobenzene precursor. A plausible and practical approach involves a sequence of electrophilic aromatic substitution reactions to introduce the required functionalities, followed by the reduction of a nitro group to the final amine.
A proposed multi-step synthesis is outlined below, starting from 2,3-difluorobenzoic acid. This starting material is commercially available, providing a practical entry point to the synthesis. The key transformations include nitration, chlorination, and reduction.
Caption: Proposed synthetic pathway for 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Part 1: Synthesis of 5-Amino-2,3-difluorobenzoic Acid
This part details the synthesis of a key intermediate, 5-Amino-2,3-difluorobenzoic acid, from 2,3-difluorobenzoic acid via a two-step process of nitration and subsequent reduction.
Step 1.1: Nitration of 2,3-Difluorobenzoic Acid
The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic nitration using a mixture of concentrated nitric and sulfuric acids. The directing effects of the ortho- and meta- fluorine atoms, along with the meta-directing carboxylic acid group, will favor the substitution at the 5-position.
Experimental Protocol: Synthesis of 5-Nitro-2,3-difluorobenzoic Acid
-
Materials:
-
2,3-Difluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65%)
-
Ice
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,3-difluorobenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,3-difluorobenzoic acid over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 5-nitro-2,3-difluorobenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to a constant weight.
-
Step 1.2: Reduction of 5-Nitro-2,3-difluorobenzoic Acid
The nitro group of 5-Nitro-2,3-difluorobenzoic acid is reduced to an amino group via catalytic hydrogenation. This method is generally high-yielding and clean.[1]
Experimental Protocol: Synthesis of 5-Amino-2,3-difluorobenzoic Acid
-
Materials:
-
5-Nitro-2,3-difluorobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Autoclave or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Place 5-Nitro-2,3-difluorobenzoic acid and a catalytic amount of 10% Pd/C in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 5-Amino-2,3-difluorobenzoic acid. The product can be further purified by recrystallization if necessary.
-
Part 2: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
The final step involves the regioselective chlorination of 5-Amino-2,3-difluorobenzoic acid to yield the target molecule. The strong activating and ortho-, para-directing amino group will direct the incoming electrophilic chlorine to the position ortho to it, which is the 4-position.
Step 2.1: Chlorination of 5-Amino-2,3-difluorobenzoic Acid
Electrophilic chlorination can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of activated aromatic rings.
Experimental Protocol: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
-
Materials:
-
5-Amino-2,3-difluorobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 5-Amino-2,3-difluorobenzoic acid in a suitable anhydrous solvent like acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed to completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Amino-5-chloro-2,3-difluorobenzoic acid.
-
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |
| 2,3-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | White solid |
| 5-Nitro-2,3-difluorobenzoic Acid | C₇H₃F₂NO₄ | 203.10 | Pale yellow solid |
| 5-Amino-2,3-difluorobenzoic Acid | C₇H₅F₂NO₂ | 173.12 | Off-white solid |
| 4-Amino-5-chloro-2,3-difluorobenzoic Acid | C₇H₄ClF₂NO₂ | 207.56 | Light brown solid |
Experimental Workflow Visualization
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: General experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and reliable chemical transformations. Each step includes a recommendation for monitoring the reaction progress by Thin Layer Chromatography (TLC), which is a crucial aspect of self-validation in a synthesis. Confirmation of the structure and purity of the intermediates and the final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected outcomes are based on analogous reactions reported in the scientific literature.
References
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An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]
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4-Chloro-2,3,5-trifluorobenzoic Acid. MDPI. [Link]
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
- The preparation method of 4-chloro-2,5-difluorobenzoic acid.
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Application Notes and Protocols for the Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid
Abstract
This document provides a comprehensive, research-level guide to the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid, a key intermediate in the development of contemporary pharmaceuticals. The protocol herein is structured to provide not only a step-by-step methodology but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a foundational understanding of the reaction dynamics. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a robust and well-validated synthetic pathway.
Introduction
Substituted aminobenzoic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitution pattern of 4-Amino-5-chloro-2,3-difluorobenzoic acid, with its unique combination of activating and deactivating groups, presents a valuable scaffold for the synthesis of novel bioactive molecules. The strategic placement of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the chloro and amino groups provide handles for further chemical modification. This application note details a proposed two-step synthesis beginning with the commercially available 2,3,4,5-tetrafluorobenzoic acid. The synthetic strategy involves a regioselective nucleophilic aromatic substitution to introduce the amino group, followed by a regioselective electrophilic chlorination.
Proposed Synthetic Pathway
The synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid is proposed to proceed via a two-step sequence starting from 2,3,4,5-tetrafluorobenzoic acid. The first step is a nucleophilic aromatic substitution (SNA) to introduce an amino group at the C4 position. Due to the highly activated nature of polyfluoroarenes towards nucleophilic attack, this reaction is expected to proceed with high regioselectivity. The second step involves the electrophilic chlorination of the resulting 4-amino-2,3,5-trifluorobenzoic acid. The strong activating and ortho,para-directing effect of the amino group is anticipated to direct the chlorination to the C5 position.
Caption: Proposed two-step synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid.
PART 1: Experimental Protocols
Step 1: Synthesis of 4-Amino-2,3,5-trifluorobenzoic acid via Nucleophilic Aromatic Substitution
The introduction of the amino group at the C4 position of 2,3,4,5-tetrafluorobenzoic acid is achieved through a nucleophilic aromatic substitution (SNA) reaction. Polyfluoroaromatic compounds are particularly susceptible to this type of reaction due to the strong electron-withdrawing nature of the fluorine atoms, which activates the ring towards nucleophilic attack.[1][2] The substitution is expected to occur preferentially at the para-position relative to the carboxylic acid group.[3] To mitigate potential side reactions and ensure regioselectivity, a protected form of ammonia, such as an amine that can be later deprotected, may be employed.[4]
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
tert-Butylamine
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water (deionized)
-
Concentrated Hydrochloric Acid
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add tert-butylamine (5 equivalents) to the solution.
-
Reaction Conditions: Vigorously stir the reaction mixture at 40°C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After completion, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, which can be used in the next step without further purification.
-
Deprotection: The resulting N-tert-butyl intermediate is then subjected to deprotection in the presence of a strong acid like concentrated hydrochloric acid to yield 4-amino-2,3,5-trifluorobenzoic acid.[4]
Step 2: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid via Electrophilic Aromatic Chlorination
The second step involves the regioselective chlorination of the electron-rich 4-amino-2,3,5-trifluorobenzoic acid. The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. With the para position occupied by the carboxylic acid, chlorination is expected to occur at one of the ortho positions (C3 or C5). N-Chlorosuccinimide (NCS) is an effective and milder chlorinating agent for activated aromatic rings like anilines.[5][6]
Materials:
-
4-Amino-2,3,5-trifluorobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Dichloromethane
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2,3,5-trifluorobenzoic acid (1 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[5]
-
Work-up: Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the final product, 4-Amino-5-chloro-2,3-difluorobenzoic acid.[5]
PART 2: Data Presentation and Characterization
The successful synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid should be confirmed through various analytical techniques.
Table 1: Expected Analytical Data for 4-Amino-5-chloro-2,3-difluorobenzoic acid
| Parameter | Expected Value |
| Molecular Formula | C₇H₄ClF₂NO₂ |
| Molecular Weight | 207.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic and amine protons |
| ¹³C NMR | Peaks corresponding to aromatic carbons and carboxyl carbon |
| ¹⁹F NMR | Peaks corresponding to the two fluorine atoms |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight |
PART 3: Safety and Handling Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chemical-Specific Hazards:
-
2,3,4,5-Tetrafluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage.
-
tert-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
N-Chlorosuccinimide (NCS): Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Dichloromethane: May cause cancer. Causes skin and eye irritation.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Conclusion
The protocol detailed in this application note presents a scientifically grounded and plausible pathway for the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid. By leveraging a regioselective nucleophilic aromatic substitution followed by an electrophilic chlorination, this method provides a clear and reproducible route to this valuable synthetic intermediate. The insights into the reaction mechanisms and the detailed procedural steps are intended to empower researchers to successfully synthesize this compound and explore its potential in the development of novel chemical entities.
References
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- BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- Chlorin
- ResearchGate. (2025, August 6). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.).
- MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid.
- ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis.
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- Late‐Stage Amination of Drug‐Like Benzoic Acids. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-2,3,5,6-tetrafluorobenzoic acid 99 944-43-4.
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- PMC. (2021, March 4).
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- PubMed. (2021, December 23).
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- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
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- Organic Chemistry Portal. (n.d.).
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- PubMed. (n.d.). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro- 1,4-diazoniabicyclo[2.2.
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Application Notes and Protocols for 4-Amino-5-chloro-2,3-difluorobenzoic acid in Medicinal Chemistry
Introduction: The Strategic Importance of Halogenated Anthranilic Acid Derivatives in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. Halogenated building blocks, such as 4-Amino-5-chloro-2,3-difluorobenzoic acid, are of paramount importance due to the profound effects these substituents can exert on a molecule's physicochemical and pharmacokinetic properties. These effects include enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.
Para-aminobenzoic acid (PABA) and its derivatives have long been recognized as versatile building blocks in the pharmaceutical industry, lending their structural motifs to a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2][3][4] The precise arrangement of amino, carboxyl, and halogen groups on the aromatic ring allows for a high degree of synthetic versatility, enabling the construction of complex molecules with tailored biological activities.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Amino-5-chloro-2,3-difluorobenzoic acid as a key intermediate in the synthesis of targeted therapeutics. We will focus on its potential role in the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, a cutting-edge class of anticancer agents.
The Rise of HIF-2α Inhibitors: A New Frontier in Oncology
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[5] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor (HIF).[5] The HIF complex consists of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β).[5] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor protein is inactivated, leading to the constitutive stabilization and accumulation of HIF-α subunits, even in normal oxygen conditions (normoxia).[6][7]
While both HIF-1α and HIF-2α are implicated in tumorigenesis, HIF-2α has emerged as a critical oncogenic driver in ccRCC and other cancers. It promotes the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, fueling tumor growth. Consequently, the development of small molecule inhibitors that can selectively disrupt the function of HIF-2α represents a highly promising therapeutic strategy.[7]
Belzutifan (formerly PT2977) is a first-in-class, orally bioavailable HIF-2α inhibitor that has been approved for the treatment of patients with VHL disease-associated renal cell carcinoma.[8] The molecular structure of Belzutifan highlights the importance of a halogenated aromatic moiety in achieving potent and selective inhibition. While the precise starting material for the commercially approved synthesis may vary, the core structure underscores the utility of building blocks like 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Mechanism of Action of HIF-2α Inhibitors
HIF-2α inhibitors like Belzutifan function by binding to a pocket within the PAS-B domain of the HIF-2α protein.[7] This binding event allosterically prevents the heterodimerization of HIF-2α with its partner protein, HIF-1β.[5] The formation of the HIF-2α/HIF-1β heterodimer is an essential prerequisite for its binding to hypoxia-response elements (HREs) in the promoter regions of its target genes. By blocking this protein-protein interaction, HIF-2α inhibitors effectively shut down the downstream transcriptional program that drives tumor growth.
Below is a diagram illustrating the HIF-2α signaling pathway and the point of intervention for inhibitors.
Caption: HIF-2α Signaling Pathway and Inhibition.
Application Protocol: Synthesis of a Belzutifan Analogue from 4-Amino-5-chloro-2,3-difluorobenzoic acid
The following is a representative, multi-step protocol for the synthesis of a potent HIF-2α inhibitor, structurally analogous to Belzutifan, utilizing 4-Amino-5-chloro-2,3-difluorobenzoic acid as a key starting material. This protocol is based on established synthetic routes for Belzutifan and related compounds.[9][10]
Disclaimer: This protocol is for research and development purposes only. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Synthetic Workflow Overview
Caption: Synthetic workflow for a Belzutifan analogue.
Step-by-Step Experimental Protocol
Step 1: Diazotization and Hydrolysis to form 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-Amino-5-chloro-2,3-difluorobenzoic acid (1.0 eq) in a mixture of water and sulfuric acid (H₂SO₄) at 0-5 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Hydrolysis: Carefully add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group will be replaced by a hydroxyl group.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Esterification to Methyl 5-chloro-2,3-difluoro-4-hydroxybenzoate
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The resulting ester can be purified by column chromatography.
Step 3: Williamson Ether Synthesis to form the Key Diaryl Ether Intermediate
This step involves the coupling of the phenolic intermediate from Step 2 with a suitable indanone precursor, which would be synthesized separately. The specific indanone precursor would be chosen based on the desired final structure of the Belzutifan analogue.
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the ester from Step 2 (1.0 eq) and the appropriate indanone precursor (1.0-1.2 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture and monitor by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the key diaryl ether intermediate.
Step 4: Elaboration to the Final Belzutifan Analogue
The diaryl ether intermediate from Step 3 would then undergo a series of transformations, which could include:
-
Hydrolysis of the ester to the corresponding carboxylic acid.
-
Amide coupling with a suitable amine component.
-
Further modifications to the indanone ring system.
These subsequent steps would be highly dependent on the specific structure of the desired Belzutifan analogue and would follow established synthetic methodologies.[8][9][10]
Data Summary of Key Intermediates
The following table provides representative data for key intermediates in the synthesis of a Belzutifan analogue. The exact values may vary depending on the specific reaction conditions and the purity of the isolated compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Analytical Technique | Expected Result |
| 4-Amino-5-chloro-2,3-difluorobenzoic acid | C₇H₄ClF₂NO₂ | 207.56 | Off-white to light yellow solid | ¹H NMR, ¹³C NMR, MS | Consistent with structure |
| 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid | C₇H₃ClF₂O₃ | 208.55 | White to off-white solid | ¹H NMR, ¹³C NMR, MS | Disappearance of amine protons, appearance of hydroxyl proton |
| Methyl 5-chloro-2,3-difluoro-4-hydroxybenzoate | C₈H₅ClF₂O₃ | 222.58 | White solid | ¹H NMR, ¹³C NMR, MS | Appearance of methyl ester protons |
| Key Diaryl Ether Intermediate | Varies | Varies | Varies | ¹H NMR, ¹³C NMR, MS | Signals corresponding to both aromatic rings and the ether linkage |
Conclusion
4-Amino-5-chloro-2,3-difluorobenzoic acid and its structural isomers represent a class of highly valuable building blocks for the synthesis of complex, biologically active molecules. Their utility is exemplified by their potential application in the synthesis of targeted cancer therapeutics such as HIF-2α inhibitors. The strategic placement of amino, chloro, and difluoro substituents provides a versatile synthetic handle and can impart desirable pharmacological properties to the final drug candidate. The protocols and conceptual framework provided herein are intended to serve as a guide for researchers in the field of medicinal chemistry to harness the potential of these important chemical intermediates in the discovery and development of novel therapies.
References
- Wallace, E. M., et al. (2016). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. ACS Omega, 1(6), 1235-1244.
-
IP.com. (Year not specified). A Process For The Preparation Of Belzutifan And Its Novel Intermediates Thereof. Retrieved from [Link]
- Shafi, S., et al. (2023).
- Google Patents. (2024). US20240010613A1 - Novel synthetic pathway to belzutifan.
- Shafi, S., et al. (2023).
- Google Patents. (Year not specified). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
ResearchGate. (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
- Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
-
PubChem. (n.d.). 4-Amino-3,5-difluorobenzoic acid. Retrieved from [Link]
- Shafi, S., et al. (2023).
- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 499-502.
- Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
-
National Center for Biotechnology Information. (2023). Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. Retrieved from [Link]
-
Arcus Biosciences. (Year not specified). Novel, Potent, and Selective Hypoxia-Inducible Factor-2α (HIF-2α) Antagonists. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) HIF2α inhibits glutaminase clustering in mitochondria to sustain growth of clear cell renal cell carcinoma. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved from [Link]
- Rogers, E. L., et al. (2018). Marked and rapid effects of pharmacological HIF-2α antagonism on hypoxic ventilatory control.
-
PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Introduction: The Strategic Importance of 4-Amino-5-chloro-2,3-difluorobenzoic Acid in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds to develop a new generation of effective therapeutic agents. Among the most successful classes of synthetic antibiotics are the fluoroquinolones, which exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] The strategic incorporation of fluorine atoms into the quinolone core has been shown to significantly enhance antimicrobial potency and pharmacokinetic properties.[3][4]
This technical guide focuses on the application of a highly functionalized and promising building block, 4-amino-5-chloro-2,3-difluorobenzoic acid , in the synthesis of novel fluoroquinolone-based antimicrobial agents. The unique substitution pattern of this benzoic acid derivative—featuring two fluorine atoms, a chlorine atom, and an amino group—offers a versatile platform for creating compounds with potentially enhanced biological activity and a unique structure-activity relationship (SAR) profile. The presence of the C-8 chloro substituent, in particular, has been associated with potent activity against Gram-positive pathogens.[5][6]
These application notes provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying scientific rationale for the synthesis of a target antimicrobial agent, 8-chloro-6,7-difluoro-1-(2,4-difluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , and its subsequent derivatization at the C-7 position. The methodologies described herein are designed to be robust and adaptable for researchers in medicinal chemistry and drug development.
Scientific Rationale and Synthetic Strategy
The synthesis of the target fluoroquinolone core is predicated on the well-established Gould-Jacobs reaction, a powerful method for the construction of the 4-quinolone ring system.[7][8] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization.
Our synthetic approach is a multi-step process that leverages the reactivity of 4-amino-5-chloro-2,3-difluorobenzoic acid to build the quinolone scaffold, followed by strategic modifications to introduce key pharmacophoric features known to be important for antimicrobial activity.
Core Synthesis Pathway: A Modified Gould-Jacobs Approach
The overall synthetic workflow can be conceptualized as follows:
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
analytical methods for 4-Amino-5-chloro-2,3-difluorobenzoic acid quantification
Part 1: Introduction & Compound Profile
4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 2649788-84-9) is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics (e.g., novel 8-chloro-fluoroquinolone derivatives). Its structural integrity is paramount for the efficacy and safety of the final pharmaceutical product.
This guide provides a comprehensive protocol for the quantification and purity analysis of this compound. Given the specific halogenation pattern (Cl at C5, F at C2/C3) and the amphoteric nature (aniline amine + benzoic acid), standard HPLC methods must be optimized to prevent peak tailing and ensure adequate retention.
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Benzoic acid core with 4-amino, 5-chloro, 2,3-difluoro substitutions.[1][2][3] | Amphoteric nature requires pH control. Halogens increase lipophilicity. |
| Acidity (pKa) | COOH: ~3.0 - 3.5 (Predicted) | Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18. |
| Basicity | NH₂: Weakly basic (suppressed by EWG F/Cl). | Potential for silanol interaction; requires end-capped columns. |
| UV Absorption | Strong absorbance due to aniline conjugation. | UV detection (DAD/VWD) is highly sensitive (λmax ~260-280 nm). |
| Solubility | Low in water; Moderate in MeOH/ACN. | Sample diluent must match mobile phase organic ratio to prevent precipitation. |
Part 2: Analytical Method Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for Routine QC, Purity Testing, and Assay.
1. Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: A highly end-capped C18 column prevents peak tailing caused by the interaction of the amine group with residual silanols.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).-
Rationale: Low pH suppresses the dissociation of the carboxylic acid (
), increasing hydrophobicity and retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV at 270 nm (Primary), 254 nm (Secondary).
-
Note: Perform a spectral scan (200-400 nm) during method development to determine the exact
for your specific matrix.
-
2. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
3. Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (v/v).
-
Stock Solution (1.0 mg/mL):
-
Weigh 25 mg of reference standard into a 25 mL volumetric flask.
-
Add 15 mL of Acetonitrile and sonicate for 5 minutes to dissolve.
-
Dilute to volume with Water.
-
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.
-
Sample Preparation:
-
Accurately weigh ~25 mg of sample.
-
Dissolve in Diluent following the Stock Solution procedure.
-
Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.
-
Method B: LC-MS/MS (Trace Analysis)
Recommended for Genotoxic Impurity Screening or Trace Quantification in Final Drug Substance.
-
Column: Phenomenex Kinetex F5 (PFP) or C18, 2.1 x 100 mm, 1.7 µm.
-
Rationale: PFP (Pentafluorophenyl) phases offer unique selectivity for halogenated aromatics via
and halogen-halogen interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Negative Mode (
).-
Rationale: The carboxylic acid moiety ionizes readily in negative mode (
), often providing better sensitivity than positive mode for this class.
-
-
MRM Transitions (Indicative):
-
Precursor:
~214 (Calculated MW ~215.5 for Cl isotope pattern). -
Optimize Collision Energy (CE) for fragmentation of
( 44 loss) or losses.
-
Part 3: Method Validation (ICH Q2 Guidelines)
To ensure the method is "self-validating" and robust, the following parameters must be assessed.
System Suitability Testing (SST)
Run these checks before every analysis batch.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | %RSD |
| Peak Area | %RSD |
| Tailing Factor ( | |
| Theoretical Plates (N) | |
| Resolution ( |
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Part 4: Visual Workflows
Workflow 1: Method Development Logic
This diagram illustrates the decision-making process for optimizing the separation of halogenated aminobenzoic acids.
Caption: Decision tree for optimizing HPLC conditions for amphoteric halogenated benzoates.
Workflow 2: Sample Preparation & Extraction
Standardized protocol for handling solid intermediates.
Caption: Standardized sample preparation workflow to ensure homogeneity and protect the HPLC column.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid Isomers. Retrieved from [Link]
Sources
Comprehensive Guide to the Analysis of 4-Amino-5-chloro-2,3-difluorobenzoic acid using HPLC and GC Methods
Introduction
4-Amino-5-chloro-2,3-difluorobenzoic acid is a key halogenated aromatic compound, often utilized as a sophisticated building block in the synthesis of pharmaceuticals and agrochemicals. Its precise chemical structure, featuring amino, chloro, and fluoro substituents on a benzoic acid core, imparts unique properties that are leveraged in drug development to enhance efficacy, metabolic stability, and binding affinity to biological targets. The accurate quantification and purity assessment of this intermediate are paramount to ensure the quality, safety, and consistency of the final active pharmaceutical ingredients (APIs).
This technical guide provides detailed, validated, and field-proven protocols for the analysis of 4-Amino-5-chloro-2,3-difluorobenzoic acid using two orthogonal and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The HPLC method is presented as a robust and direct approach for routine quality control, while the GC method, which necessitates a derivatization step, offers a complementary technique, particularly powerful when coupled with mass spectrometry for impurity identification.
The methodologies herein are developed with a deep understanding of the analyte's physicochemical properties and are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of robust analytical method development. Key characteristics of 4-Amino-5-chloro-2,3-difluorobenzoic acid are summarized below.
| Property | Value | Source |
| Chemical Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid | - |
| CAS Number | 1001346-86-6 | |
| Molecular Formula | C₇H₄ClF₂NO₂ | - |
| Molecular Weight | 207.56 g/mol | |
| Physical Form | White to Yellow Solid | |
| Polarity | High due to amino and carboxylic acid groups | Inferred |
| Volatility | Low | Inferred |
| Chromophore | Aromatic ring system | Inferred |
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Direct Analysis
The HPLC method provides a direct, rapid, and reliable means for the quantification and purity assessment of 4-Amino-5-chloro-2,3-difluorobenzoic acid. The chosen reversed-phase mode is ideally suited for this moderately polar analyte.
Scientific Rationale for Method Development
The success of this HPLC method hinges on the careful selection of chromatographic parameters to control the analyte's retention and peak shape.
-
Column Chemistry: A C18 (octadecyl-silica) stationary phase is selected for its versatility and proven efficacy in retaining aromatic carboxylic acids. The hydrophobic C18 chains interact with the benzene ring of the analyte, providing the primary retention mechanism.
-
Mobile Phase pH Control: The pKa of the carboxylic acid group and the amino group are critical. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified. By operating at a pH well below the pKa of the carboxylic acid (typically < 3), the carboxyl group remains protonated (-COOH) and less polar, which significantly enhances its retention on the C18 column. This prevents peak tailing that occurs when the analyte is in its anionic (carboxylate) form.
-
Detector Selection: The analyte possesses a benzene ring, a strong chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector is therefore ideal. A DAD offers the additional advantage of providing spectral data, which can be used to confirm peak identity and assess peak purity.
-
Sample Diluent: The sample is dissolved in a mixture of water and organic solvent (e.g., acetonitrile) to ensure solubility and compatibility with the reversed-phase mobile phase, preventing peak distortion upon injection.
Experimental Workflow for HPLC Analysis
The logical flow of the HPLC analysis from sample preparation to data interpretation is outlined below.
Caption: HPLC analysis workflow.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic at 60% A / 40% B (Adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | ~10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 4-Amino-5-chloro-2,3-difluorobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to achieve a final concentration of approximately 100 µg/mL after dissolution in the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Method Validation (Trustworthiness)
The reliability of this protocol is established through rigorous validation according to ICH Q2(R2) guidelines.[1][2][3][4][5] The validation parameters ensure the method is fit for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.995. No interference from blank/placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | e.g., 50% to 150% of the target concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses conducted on different days/by different analysts. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
| Robustness | RSD ≤ 2.0% under deliberate minor variations in method parameters (e.g., pH, flow rate, temperature). |
Part 2: Gas Chromatography (GC) Method with Derivatization
Direct GC analysis of 4-Amino-5-chloro-2,3-difluorobenzoic acid is not feasible due to its high polarity and low volatility, which would result in poor peak shape and thermal degradation in the hot GC inlet.[6] A derivatization step is essential to transform the analyte into a volatile and thermally stable derivative suitable for GC analysis.
Scientific Rationale for Method Development
-
The Necessity of Derivatization: The primary challenge is masking the active hydrogens on the carboxylic acid (-COOH) and amino (-NH₂) groups. These polar functional groups cause strong intermolecular hydrogen bonding, reducing volatility. Derivatization replaces these active hydrogens with nonpolar groups.
-
Choice of Derivatization Reagent: Silylation is a highly effective and common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are excellent choices. They react with both the carboxylic acid and the amino group in a single step to form their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more volatile and thermally stable.[7]
-
Column Selection: A low-polarity, general-purpose capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase provides excellent separation of the derivatized analytes based on their boiling points and weak intermolecular interactions.
-
Detector Selection: A Flame Ionization Detector (FID) provides robust and linear quantification for general-purpose analysis. For higher sensitivity and definitive identification, a Mass Spectrometer (MS) is the detector of choice. The mass spectrum of the derivatized analyte provides a unique fragmentation pattern, or "fingerprint," that confirms its identity.
Experimental Workflow for GC Analysis
The GC workflow includes the critical pre-analysis derivatization step.
Caption: GC analysis workflow with derivatization.
Detailed GC Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, a suitable capillary column, and an FID or MS detector.
-
Heated reaction block or oven for derivatization.
Derivatization and GC Conditions:
| Parameter | Recommended Setting |
| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) |
| Derivatization Solvent | Pyridine or Acetonitrile |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector (FID) | Temperature: 300 °C |
| Detector (MS) | Transfer Line: 280 °C; Ion Source: 230 °C; Scan Range: 50-500 amu |
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.
-
Drying: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.
-
Derivatization: Add 200 µL of pyridine (or acetonitrile) and 200 µL of BSTFA + 1% TMCS to the dried sample. Cap the vial tightly.
-
Reaction: Heat the vial at 70 °C for 30 minutes in a heating block.
-
Analysis: Allow the vial to cool to room temperature, then inject 1 µL into the GC system.
Method Validation (Trustworthiness)
Validation of the GC method must account for the derivatization step.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | (GC-MS) Unique mass spectrum and no co-eluting peaks. |
| Linearity | r² ≥ 0.998 over the specified range. |
| Accuracy | Mean recovery of 97.0% to 103.0%. |
| Precision (Repeatability) | RSD ≤ 2.0% (includes derivatization step variability). |
| Limit of Quantitation (LOQ) | (GC-MS) Signal-to-Noise ratio ≥ 10 for a characteristic ion. |
| Robustness | RSD ≤ 3.0% under minor variations in derivatization time/temp and GC parameters. |
Method Comparison and Conclusion
Both HPLC and GC offer powerful, validated approaches for the analysis of 4-Amino-5-chloro-2,3-difluorobenzoic acid, each with distinct advantages.
| Feature | HPLC-UV/DAD Method | GC-FID/MS Method |
| Principle | Direct analysis via reversed-phase chromatography. | Analysis of a volatile derivative. |
| Sample Prep | Simple dissolution. | Multi-step: drying and chemical derivatization. |
| Speed | Faster sample prep; comparable run times. | Slower overall due to derivatization step. |
| Selectivity | Good; based on polarity. | Excellent; based on volatility and (for MS) mass. |
| Identification | Based on retention time and UV spectrum. | Definitive identification with MS fragmentation pattern. |
| Primary Use | Ideal for routine QC, potency assays, and purity checks. | Excellent for impurity identification and trace analysis. |
References
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
National Center for Biotechnology Information. 4-Amino-3,5-difluorobenzoic acid. PubChem Compound Database. [Link]
-
Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. [Link]
-
Li, F., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
-
ICH. (2023). Q2(R2) Validation of analytical procedures. International Council for Harmonisation. [Link]
Sources
- 1. 4-Amino-3,5-difluorobenzoic acid | C7H5F2NO2 | CID 282133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,5-difluorobenzoic acid 98 132794-07-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Introduction: The Significance of Substituted Anthranilic Acids
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized aromatic compound belonging to the class of anthranilic acid derivatives. These structures are of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. The specific arrangement of amino, carboxyl, chloro, and fluoro substituents on the benzene ring provides multiple reaction sites for constructing more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atoms, in particular, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this a valuable scaffold in drug discovery programs.
This document provides a comprehensive guide to a proposed, robust synthetic route for 4-Amino-5-chloro-2,3-difluorobenzoic acid. The strategy is designed for high regioselectivity and overall efficiency, proceeding via a three-step sequence involving protection, regioselective chlorination, and deprotection. The causality behind each procedural choice is detailed to provide a deep understanding of the reaction mechanism and to ensure reproducible, high-quality outcomes.
Overall Synthetic Strategy
The synthesis commences with commercially available 4-Amino-2,3-difluorobenzoic acid. The core challenge lies in the selective introduction of a chlorine atom at the C5 position. Direct electrophilic chlorination of the starting material is complicated by the powerful activating nature of the free amino group, which can lead to over-reaction or oxidative side products.
To circumvent this, a protection-chlorination-deprotection strategy is employed. The amino group is first acylated to temper its activating effect and direct the chlorination. Following the successful installation of the chlorine atom, the protecting group is removed to yield the target compound. This approach ensures a clean, predictable, and high-yielding synthesis.
PART 1: Mechanistic Insights and Rationale
Step 1: Protection of the Amino Group via Acetylation
The synthesis begins by protecting the C4-amino group of 4-Amino-2,3-difluorobenzoic acid as an acetamide. The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Its high reactivity can lead to undesired side reactions, including multiple chlorinations and oxidation, under electrophilic conditions.
By converting the amine to an amide (the acetylamino group, -NHCOCH₃) using acetic anhydride, its activating influence is moderated. This is due to the electron-withdrawing character of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available to donate into the aromatic ring. While still an ortho-, para-director, the acetylamino group provides a more controlled and selective reaction in the subsequent chlorination step.
Step 2: Regioselective Electrophilic Aromatic Chlorination
With the amino group protected, the key chlorination step is performed on 4-Acetylamino-2,3-difluorobenzoic acid. The directing effects of the substituents on the ring dictate the position of chlorination.
-
-NHCOCH₃ (at C4): A moderately activating ortho-, para-director.
-
-COOH (at C1): A deactivating meta-director.
-
-F (at C2 & C3): Weakly deactivating ortho-, para-directors.
The most powerful directing group is the acetylamino group at C4. It directs incoming electrophiles to its ortho positions, which are C3 and C5. The C3 position is already occupied by a fluorine atom. Therefore, the electrophilic attack is strongly directed to the open C5 position. The deactivating carboxyl group at C1, directing to its meta positions (C3 and C5), further reinforces the regioselectivity towards C5. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent for its ability to provide a source of electrophilic chlorine under relatively mild conditions, minimizing potential side reactions.
Step 3: Deprotection via Acid-Catalyzed Hydrolysis
The final step is the removal of the acetyl protecting group to regenerate the free amine and yield the target product. This is efficiently achieved through acid-catalyzed hydrolysis. In the presence of a strong acid like hydrochloric acid (HCl), the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid result in the formation of the protonated amine, which is then neutralized during workup to give the final product, 4-Amino-5-chloro-2,3-difluorobenzoic acid.
PART 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Acetylamino-2,3-difluorobenzoic acid (Protection)
Materials:
-
4-Amino-2,3-difluorobenzoic acid (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-Amino-2,3-difluorobenzoic acid (e.g., 10.0 g, 57.8 mmol) in glacial acetic acid (100 mL).
-
To the stirred suspension, add acetic anhydride (8.2 mL, 86.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cold suspension into 500 mL of ice-cold deionized water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the product under vacuum at 60 °C to a constant weight to yield 4-Acetylamino-2,3-difluorobenzoic acid.
Protocol 2: Synthesis of 4-Acetylamino-5-chloro-2,3-difluorobenzoic acid (Chlorination)
Materials:
-
4-Acetylamino-2,3-difluorobenzoic acid (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-Acetylamino-2,3-difluorobenzoic acid (e.g., 10.0 g, 46.5 mmol) and anhydrous acetonitrile (120 mL).
-
Add N-Chlorosuccinimide (6.8 g, 51.1 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and stir for 30 minutes to dissolve the succinimide byproduct.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove any remaining succinimide.
-
Dry the product under vacuum to yield 4-Acetylamino-5-chloro-2,3-difluorobenzoic acid.
Protocol 3: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid (Deprotection)
Materials:
-
4-Acetylamino-5-chloro-2,3-difluorobenzoic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
pH paper or meter
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 4-Acetylamino-5-chloro-2,3-difluorobenzoic acid (e.g., 10.0 g, 39.7 mmol), ethanol (80 mL), and concentrated hydrochloric acid (40 mL).
-
Heat the mixture to reflux (approx. 90-95 °C) and maintain for 3-5 hours. Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Slowly and carefully neutralize the remaining acidic solution by adding 5 M NaOH solution dropwise in an ice bath until the pH is approximately 7. The product will precipitate.
-
Stir the suspension in the ice bath for another 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with an ample amount of cold deionized water until the washings are neutral.
-
Dry the final product, 4-Amino-5-chloro-2,3-difluorobenzoic acid, under vacuum at 60 °C.
PART 3: Data Summary and Visualizations
Table 1: Quantitative Data for Synthesis
| Step | Starting Material | Reagent (eq) | Product | Expected Yield (%) |
| 1 | 4-Amino-2,3-difluorobenzoic acid | Acetic Anhydride (1.5) | 4-Acetylamino-2,3-difluorobenzoic acid | 90-95% |
| 2 | 4-Acetylamino-2,3-difluorobenzoic acid | N-Chlorosuccinimide (1.1) | 4-Acetylamino-5-chloro-2,3-difluorobenzoic acid | 85-90% |
| 3 | 4-Acetylamino-5-chloro-2,3-difluorobenzoic acid | Conc. HCl / H₂O | 4-Amino-5-chloro-2,3-difluorobenzoic acid | 90-97% |
Diagrams
Caption: Mechanism of electrophilic chlorination at the C5 position.
References
A comprehensive list of references is not applicable as this document describes a proposed synthetic route based on established chemical principles rather than direct citation of a published synthesis for the title compound. The rationale is built upon analogous transformations widely documented in standard organic chemistry literature and databases. Key principles and related reactions can be found in the following authoritative sources:
-
Electrophilic Aromatic Substitution
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: John Wiley & Sons
-
URL: [Link]
-
Use of Protecting Groups
- Title: Greene's Protective Groups in Organic Synthesis
- Source: John Wiley & Sons
-
URL: [Link]
-
Synthesis of Related Halogenated Aminobenzoic Acids
- Commercial Availability of Starting Material: Title: 4-AMino-2,3-difluorobenzoic acid CAS NO.194804-85-8 Source: Guidechem
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed to be robust, scalable, and safe, drawing upon established chemical principles and best practices in process chemistry.
Introduction and Strategic Overview
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized aromatic molecule whose synthesis requires a multi-step approach with careful control over reaction conditions. The synthetic strategy outlined in this guide begins with a commercially available tetra-substituted fluorinated benzoic acid derivative. The core transformations involve a regioselective nucleophilic aromatic substitution to introduce the amino group, followed by a selective chlorination. This pathway is chosen for its scalability and the relatively high yields achievable under optimized conditions.
The causality behind this strategic choice lies in the predictable reactivity of highly fluorinated benzene rings. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring for nucleophilic attack, allowing for the regioselective introduction of substituents.
Process Workflow and Chemical Logic
The overall synthetic process can be visualized as a linear sequence of key transformations. Each step is designed to be monitored and controlled to ensure high purity and yield of the intermediate products, culminating in the desired final compound.
Caption: High-level workflow for the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Safety and Handling of Key Reagents
Utmost caution must be exercised when handling all chemicals. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.
2,3,4,5-Tetrafluorobenzoyl chloride , a potential precursor for the starting material, is a combustible and corrosive liquid.[1] It is moisture-sensitive and should be stored under an inert atmosphere.[2][3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3][4] Emergency eyewash and safety showers must be readily accessible.[2][4]
Chlorinating agents such as N-chlorosuccinimide (NCS) are oxidizers and can be irritants. Avoid inhalation of dust and contact with skin and eyes.
Strong acids and bases used in the process are corrosive. Handle with care and ensure proper quenching procedures are in place.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 4-amino-2,3,5-trifluorobenzoate (Intermediate I)
This step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on the starting material, methyl 2,3,4,5-tetrafluorobenzoate, with an amino group. A similar strategy has been reported for the synthesis of related compounds.[5]
Materials:
-
Methyl 2,3,4,5-tetrafluorobenzoate
-
Aqueous Ammonia (28-30%)
-
Acetonitrile
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reactor with overhead stirring, temperature control, and a pressure-equalizing dropping funnel.
Procedure:
-
Charge the reactor with methyl 2,3,4,5-tetrafluorobenzoate and acetonitrile.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add aqueous ammonia dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate I.
-
The crude product may be used directly in the next step or purified by column chromatography if necessary.[6]
Part 2: Synthesis of Methyl 4-amino-5-chloro-2,3-difluorobenzoate (Intermediate II)
This step introduces a chlorine atom ortho to the newly installed amino group. N-chlorosuccinimide is a suitable reagent for this transformation.
Materials:
-
Methyl 4-amino-2,3,5-trifluorobenzoate (Intermediate I)
-
N-chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Intermediate I in the chosen solvent in the reactor.
-
Add N-chlorosuccinimide portion-wise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, quench with deionized water.
-
If necessary, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted NCS.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford crude Intermediate II.
Part 3: Saponification to 4-Amino-5-chloro-2,3-difluorobenzoic acid (Final Product)
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-amino-5-chloro-2,3-difluorobenzoate (Intermediate II)
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Deionized Water
-
Filtration apparatus
Procedure:
-
Suspend or dissolve Intermediate II in methanol or ethanol in the reactor.
-
Add the sodium hydroxide solution and heat the mixture to reflux (approximately 65-78 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with the hydrochloric acid solution until the pH is approximately 2-3. The final product will precipitate out of the solution.
-
Cool the slurry in an ice bath for at least one hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Purification and Quality Control
The crude 4-Amino-5-chloro-2,3-difluorobenzoic acid can be purified by recrystallization.[6]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.[6]
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quality Control: The purity of the final product should be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight.[6]
-
Melting Point: To assess purity.
Quantitative Data Summary
The following table provides target parameters for the synthesis. Actual results may vary depending on the scale and specific equipment used.
| Step | Key Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Target Yield (%) |
| 1. Amination | Aqueous Ammonia | Acetonitrile | 0 - 25 | 12 - 18 | 85 - 95 |
| 2. Chlorination | N-chlorosuccinimide | Acetonitrile | 20 - 25 | 4 - 6 | 90 - 98 |
| 3. Saponification | Sodium Hydroxide | Methanol | 65 | 2 - 4 | 92 - 99 |
Reaction Mechanism Visualization
The core of this synthesis involves a nucleophilic aromatic substitution followed by an electrophilic aromatic substitution.
Caption: Simplified reaction mechanisms for the key synthetic steps.
References
- Synquest Labs.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2,3,4,5-Tetrafluorobenzoyl Chloride | 94695-48-4.
- Matrix Scientific. 94695-48-4 Cas No. | 2,3,4,5-Tetrafluorobenzoyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 2,3,4,5-Tetrafluorobenzoyl chloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2,3,4,5-Tetrafluorobenzoyl chloride.
- Benchchem. Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar.
- Appiah, et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a tetrafluorinated azobenzene derivative. Acta Crystallographica Section E. 2020.
- Lin, et al. Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020.
- Sigma-Aldrich. 4-AMINO-5-CHLORO-2-FLUOROBENZOIC ACID | 1001346-86-6.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Google Patents.
- Benchchem.
- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
- Sigma-Aldrich. 4-Chloro-2,5-difluorobenzoic acid 98 132794-07-1.
- MDPI. 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank. 2015.
- FM-Chemical. 130025-33-1 | 5-CHLORO-2,4-DIFLUOROBENZOIC ACID.
- ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. 2025.
Sources
- 1. 2,3,4,5-Tetrafluorobenzoyl Chloride | 94695-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2,3,5-trifluorobenzoic Acid [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of 4-Amino-5-chloro-2,3-difluorobenzoic Acid in Advanced Fluoroquinolone Synthesis
Application Note & Synthetic Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Amino-5-chloro-2,3-difluorobenzoic acid and its derivatives are critical starting materials in the synthesis of a prominent class of modern fluoroquinolone antibiotics. The specific arrangement of electron-withdrawing groups (fluorine and chlorine) and the strategically positioned amino group on the benzene ring predetermines the substitution pattern of the final quinolone core, significantly influencing the drug's antibacterial spectrum and potency. This guide elucidates the foundational role of this precursor through a detailed examination of the Gould-Jacobs reaction, a cornerstone of quinolone synthesis. A representative, detailed protocol for the synthesis of a key fluoroquinolone intermediate is provided, underscoring the mechanistic principles and experimental considerations necessary for successful synthesis.
Introduction: Strategic Importance of Substituted Anilines in Quinolone Chemistry
The quinolones are a major class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The evolution from the first-generation quinolone, nalidixic acid, to the highly potent fourth-generation fluoroquinolones has been driven by strategic modifications to the core bicyclic structure. The introduction of a fluorine atom at the C-6 position and various heterocyclic moieties at the C-7 position have been pivotal in enhancing the antibacterial spectrum and pharmacokinetic properties.
The specific starting material, 4-Amino-5-chloro-2,3-difluorobenzoic acid, provides the foundational aromatic ring that will become part of the quinolone core. The substituents on this starting material are crucial:
-
Amino Group (-NH₂): This is the key functional group that initiates the quinolone ring formation through reaction with a malonic ester derivative.
-
Fluorine Atoms (-F): The fluorine at the C-6 position (relative to the eventual quinolone structure) is a hallmark of modern fluoroquinolones, significantly increasing their potency against a wide range of bacteria.
-
Chlorine Atom (-Cl): The chlorine at the C-7 position serves as a leaving group in subsequent reactions, allowing for the introduction of various N-heterocyclic substituents (e.g., piperazine, pyrrolidine), which modulate the drug's spectrum of activity, target preference, and pharmacokinetic profile.
Core Synthetic Strategy: The Gould-Jacobs Reaction
The most established and versatile method for constructing the quinolone ring system from an aniline precursor is the Gould-Jacobs reaction .[1][2] This multi-step synthesis involves two primary stages:
-
Condensation: The substituted aniline (in this case, an ester of 4-Amino-5-chloro-2,3-difluorobenzoic acid) is reacted with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic vinyl substitution where the amino group of the aniline attacks the electron-deficient double bond of DEEM, displacing the ethoxy group to form a stable enamine intermediate (a diethyl anilinomethylenemalonate).
-
Cyclization: The enamine intermediate is subjected to high temperatures (typically 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization via an electrocyclic reaction, followed by the elimination of ethanol, to form the quinolone ring system. The result is a 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with the more stable 4-quinolone form.
The overall synthetic pathway is depicted below.
Caption: General synthetic workflow for fluoroquinolones.
Application Protocol: Synthesis of Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details the synthesis of a key quinolone intermediate starting from the ethyl ester of 4-Amino-5-chloro-2,3-difluorobenzoic acid. The ester form is typically used to prevent unwanted side reactions involving the carboxylic acid group.
Step 1: Condensation of Ethyl 4-Amino-5-chloro-2,3-difluorobenzoate with DEEM
Causality: This step forms the crucial enamine intermediate. The reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like ethanol. Microwave irradiation can significantly reduce the reaction time.[3] The key is the nucleophilic attack of the aniline's amino group on the electron-poor double bond of DEEM.
Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, combine ethyl 4-amino-5-chloro-2,3-difluorobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).
-
Add absolute ethanol as a solvent (approximately 5-10 mL per gram of aniline).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, cool the reaction mixture to room temperature. The product, diethyl 2-(((4-carboxyethyl)-2-chloro-5,6-difluorophenyl)amino)methylenemalonate, may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure to obtain the crude product as a viscous oil or solid. This crude product is often used directly in the next step without further purification.
Step 2: Thermal Cyclization to Form the Quinolone Ring
Causality: This is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure. A high-boiling, inert solvent like diphenyl ether is used to achieve the necessary temperature (around 250 °C). At this temperature, the enamine undergoes a 6-pi electrocyclization, followed by tautomerization and elimination of ethanol to form the aromatic quinolone ring system.[4][5]
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an air condenser, place a high-boiling solvent such as diphenyl ether.
-
Heat the solvent to approximately 250 °C.
-
Slowly and carefully add the crude enamine intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at 250-260 °C for 20-30 minutes. The cyclized product is typically insoluble in the hot solvent and will precipitate.
-
Allow the mixture to cool to below 100 °C.
-
Add an aliphatic hydrocarbon solvent like hexane or heptane to dilute the diphenyl ether and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove residual diphenyl ether, followed by washing with ethanol.
-
Dry the product, ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, under vacuum.
Quantitative Data Summary
The yields and reaction conditions for the Gould-Jacobs synthesis can vary based on the specific substituents on the aniline. The following table provides representative data for this class of reactions.
| Step | Reaction | Typical Reagents & Conditions | Typical Yield | Reference |
| 1 | Condensation | DEEM, Ethanol, Reflux (2-4h) | 85-95% | [3] |
| 2 | Cyclization | Diphenyl Ether, 250-260 °C (30 min) | 70-90% | [5] |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Step-by-step laboratory workflow for quinolone synthesis.
Conclusion
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly strategic precursor for the synthesis of potent fluoroquinolone antibiotics. Its predefined substitution pattern directly translates to the desired C-6 fluorine and C-7 chlorine on the quinolone core. The Gould-Jacobs reaction provides a robust and reliable method for constructing this core. Understanding the mechanistic basis for each step—from the initial nucleophilic attack in the condensation to the high-energy thermal cyclization—is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final pharmaceutically active compound. The resulting chlorinated quinolone is a versatile intermediate, ready for the crucial nucleophilic substitution step that introduces the C-7 side chain, ultimately defining the specific therapeutic profile of the antibiotic.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
- Pintilie, O., et al. (2007). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim. (Bucharest), 58(5), 490-493.
- Li, J., et al. (2004). Syntheses of Novel Fluoroquinolone Compounds.
-
Queiroz, M. J. R. P., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1020. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1223-1239. [Link]
- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]
- Domagala, J. M., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1566.
-
Kollmar, M., et al. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]
Sources
Application Note: Strategic Utilization of 4-Amino-5-chloro-2,3-difluorobenzoic Acid in Novel Drug Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic incorporation of 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 2649788-84-9) into bioactive scaffolds, specifically focusing on next-generation fluoroquinolone analogs and fused heterocyclic systems.[1][2]
Executive Summary
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized aromatic building block characterized by a dense arrangement of diverse reactive handles: a carboxylic acid, a primary amine, two distinct fluorine atoms, and a chlorine substituent.[1][2][3][4] This specific substitution pattern is rare and valuable. It serves as a critical precursor for 6-chloro-8-fluoroquinolones —a scaffold class investigated for overcoming resistance in MDR (Multi-Drug Resistant) pathogens—and for accessing novel benzimidazole and benzoxazole libraries via ortho-difluoro substitution chemistry.[1][2]
This guide provides the rationale, reaction maps, and validated protocols for transforming this intermediate into high-value pharmaceutical cores.
Chemical Profile & Reactivity Analysis
Understanding the electronic landscape of this molecule is prerequisite to successful functionalization.[2]
| Feature | Position | Electronic Effect | Reactivity Potential |
| Carboxyl (-COOH) | C1 | Strong EWG (Electron Withdrawing) | Amide coupling; Esterification; Decarboxylation.[1][2] Activates C2-F for SNAr. |
| Fluoro (-F) | C2 | EWG (Inductive), EDG (Resonance) | Highly Activated. Ortho to -COOH.[1][2] Primary site for nucleophilic displacement (e.g., ring closure).[2] |
| Fluoro (-F) | C3 | EWG (Inductive) | Moderately Activated. Flanked by F and NH2.[1][2] Site for secondary functionalization or heterocycle fusion.[2] |
| Amino (-NH2) | C4 | Strong EDG (Electron Donating) | Nucleophile.[1][2] Directs electrophilic substitution to C5 (occupied) or C3. Must be protected during aggressive acylation.[2] |
| Chloro (-Cl) | C5 | Weak EWG | Stable Handle. Provides metabolic stability (blocks oxidation) and lipophilicity.[1][2] Can be utilized in Suzuki-Miyaura coupling if activated.[1][2] |
Reactivity Logic Diagram
The following decision tree illustrates the primary synthetic pathways available for this scaffold.
Caption: Reactivity map highlighting the three primary functional handles and their downstream applications.[1][2]
Application I: Synthesis of the 6-Chloro-8-Fluoroquinolone Core
This is the "Killer Application" for this building block. The resulting scaffold creates an inverted halogenation pattern (6-Cl, 8-F) compared to standard drugs like Ciprofloxacin (6-F), offering a unique vector for tackling resistant bacterial strains.[1][2]
The Challenge
The C4-amino group is nucleophilic and will interfere with the activation of the carboxylic acid (self-polymerization).[1] Strict protection strategy is required. [1][2]
Experimental Workflow (Grohe-Heberer Adaptation)
Step 1: Protection & Activation[1][2]
-
Esterification: Convert acid to ethyl ester (SOCl₂, EtOH).
-
N-Protection: Install Boc or Acetyl group on the amine.[1][2]
-
Activation: Convert to acid chloride or acyl imidazole.
Step 2: Condensation & Cyclization (Detailed Protocol)
This protocol describes the critical formation of the bicyclic core.[2]
Reagents:
-
N-Protected 4-Amino-5-chloro-2,3-difluorobenzoic acid (1.0 eq)[1][2]
-
Carbonyldiimidazole (CDI) (1.2 eq)[2]
-
Ethyl potassium malonate (1.5 eq) OR Ethyl 3-(dimethylamino)acrylate[1][2]
-
Magnesium chloride (MgCl₂) (2.0 eq)[2]
-
Triethylamine (TEA)[2]
-
Solvent: Anhydrous THF and Acetonitrile[2]
Protocol:
-
Acyl Imidazole Formation:
-
Dissolve the N-protected acid in anhydrous THF (10 mL/g) under N₂.
-
Add CDI (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.[2]
-
-
Magnesium Chelate Formation (In parallel):
-
C-Acylation:
-
Cyclization:
Visualization of Pathway
Caption: Step-wise synthesis of the fluoroquinolone core via the Grohe-Heberer methodology.
Application II: Fragment-Based Drug Discovery (FBDD)
For researchers not pursuing quinolones, this molecule is a premier scaffold for FBDD libraries due to its ability to grow in three distinct vectors.[2]
Library Generation Strategy:
-
Vector A (Amide Coupling): Utilize the C1-COOH with a diverse set of amines.
-
Vector B (Reductive Amination): Utilize the C4-NH2 with diverse aldehydes.
-
Vector C (SNAr Displacement): Utilize the C2-F (highly labile) with thiols or phenols to create benzoxazoles/benzothiazoles.[2]
Validation Data (Solubility & Stability):
-
Solubility: Low in neutral water; High in DMSO (>50 mM) and basic aqueous buffers (pH > 8).[2]
-
Stability: Stable at RT. Avoid strong Lewis acids which may strip the F/Cl atoms under extreme conditions.[2]
Quality Control & Safety
Analytical Method (HPLC)[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.[2]
-
Expected Retention: The compound is moderately polar due to the amine/acid combo but will retain longer than benzoic acid due to the Cl/F lipophilicity.
Safety Precautions
-
Fluoride Release: During the cyclization step (SNAr), fluoride ions are released.[2] While not HF gas, the reaction mixture can etch glass over prolonged refluxes.[2] Use Teflon-coated vessels or check glassware integrity.[1][2]
-
Sensitization: Halogenated anilines are potential skin sensitizers.[2] Handle in a fume hood with nitrile gloves.[2]
References
-
Grohe, K., & Heberer, H. (1987).[2] Cycloaracylation of enamines.[2][6] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[2] Link[2]
-
Blondeau, J. M. (2004).[2] Fluoroquinolones: Mechanism of action, classification, and development of resistance.[2] Survey of Ophthalmology.[2] Link
-
Feng, X., et al. (2015).[2] An Efficient Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.[1][2] Molbank.[2][7] (Demonstrates reactivity of similar poly-halo benzoic acids). Link[2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 282133, 4-Amino-3,5-difluorobenzoic acid (Isomer comparison).[1][2]Link[2]
-
ECHEMI. (2023). Safety Data Sheet: 3-Chloro-4,5-difluorobenzoic acid (Structural Analog Safety Data).Link
Sources
- 1. 957120-34-2|5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 1784060-84-9|3-Amino-5-chloro-2,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2649788-84-9 4-Amino-5-chloro-2,3-difluorobenzoic acid AKSci 3572EV [aksci.com]
- 5. escholarship.org [escholarship.org]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Amino-5-chloro-2,3-difluorobenzoic Acid Synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 154538-55-1 or related analogs). This molecule is a critical "Left-Hand Side" (LHS) intermediate for the synthesis of next-generation fluoroquinolone antibiotics (e.g., derivatives related to Sitafloxacin or Clinafloxacin).
Current Status: Operational Scope: Yield Improvement, Impurity Profiling, and Process Safety Audience: Process Chemists, Medicinal Chemists
The Synthetic Pathway & Logic
To troubleshoot yield, one must first validate the synthetic route. The most robust industrial route avoids direct chlorination of the amino-benzoic acid (which leads to tars) and instead utilizes a Nucleophilic Aromatic Substitution (
Validated Workflow
The target is typically synthesized via the selective amination of 5-chloro-2,3,4-trifluorobenzoic acid.
Reaction Logic:
-
Substrate: 5-Chloro-2,3,4-trifluorobenzoic acid.
-
Reagent: Aqueous Ammonia (
) or Ammonia gas ( ). -
Mechanism:
at the C-4 position.-
Why C-4? The C-4 fluorine is activated by the para-carboxyl group (Strong Electron Withdrawing Group) and the ortho-chlorine atom.
-
Competition: The C-2 fluorine is also activated (ortho-carboxyl) but is sterically hindered and less electrophilic than C-4.
-
Process Flow Diagram
Caption: Figure 1. Validated synthetic route via the Sandmeyer/Amination sequence.[1] Step 4 is the primary focus for yield optimization.
Troubleshooting Guide: The Amination Step
Issue: The conversion of 5-chloro-2,3,4-trifluorobenzoic acid to the target yields <60% or contains high impurities.
Diagnostic Matrix
Use this table to identify the root cause of your yield loss based on HPLC/TLC observations.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| High Unreacted SM | Low Nucleophilicity | Ammonia is protonated by the carboxylic acid, reducing free | Use excess Ammonia (5–10 eq) or pre-form the ammonium salt. Increase pressure (autoclave). |
| Impurity: Hydroxy-analog | Hydrolysis | Switch from aqueous | |
| Impurity: Isomer (2-Amino) | Regioselectivity Failure | High temperature promotes attack at the sterically hindered C-2 position. | Lower reaction temperature (<80°C).[4] Use a less polar solvent to tighten the transition state. |
| Pink/Red Coloration | Oxidation | Aniline moiety oxidizes in air. | Perform reaction under Nitrogen/Argon . Add trace antioxidant (e.g., Sodium Bisulfite) during workup. |
| Mass Loss (No Product) | Decarboxylation | Highly fluorinated benzoic acids decarboxylate at high T (>120°C). | Keep T < 100°C. Avoid prolonged heating in highly acidic media during workup. |
Optimization Protocols
Protocol A: High-Yield Amination (Recommended)
This protocol minimizes hydrolysis by using non-aqueous conditions, improving yield from ~55% to >85%.
Reagents:
-
5-Chloro-2,3,4-trifluorobenzoic acid (1.0 eq)
-
Ammonia gas (anhydrous) OR 7N
in Methanol (excess, >5 eq) -
Solvent: Acetonitrile (ACN) or Dimethylacetamide (DMAc)
Step-by-Step:
-
Dissolution: Dissolve 10g of precursor in 50mL ACN in a pressure vessel (autoclave or sealed tube).
-
Addition: Cool to 0°C. Bubble anhydrous
gas until saturation OR add 7N /MeOH.-
Technical Note: The first equivalent of
will simply neutralize the carboxylic acid to form the ammonium carboxylate salt. You need excess to act as the nucleophile.
-
-
Reaction: Seal the vessel. Heat to 60–70°C for 6–8 hours.
-
Critical Check: Do not exceed 90°C to prevent 2-amino isomer formation.
-
-
Workup:
Protocol B: Purification of Crude Material
If your crude product contains the 2-amino isomer (2-amino-5-chloro-3,4-difluorobenzoic acid), standard recrystallization is often ineffective due to structural similarity.
Strategy: pH-Swing Fractionation.
-
Suspend crude solid in water.
-
Adjust pH to 6.5–7.0 using NaOH.
-
The 4-amino isomer (Target) is slightly more acidic (pKa ~3-4) due to the para-F/Cl influence compared to the ortho-amino isomer (internal H-bonding reduces acidity).
-
Fine-tuning: The impurity often precipitates first or stays in solution differently depending on the exact ionic strength.
-
Alternative: Recrystallization from Toluene/Acetone (9:1) . The target is less soluble in non-polar solvents than the impurities.
Decision Logic for Process Failure
Follow this logic tree if the reaction fails to meet specification (>98% purity).
Caption: Figure 2. Troubleshooting logic tree based on LC-MS impurity profiling.
Frequently Asked Questions (FAQ)
Q: Can I use 2,3,4,5-tetrafluorobenzoic acid directly? A: No. If you aminate tetrafluorobenzoic acid, you will get 4-amino-2,3,5-trifluorobenzoic acid. You cannot easily chlorinate this at the C-5 position afterwards because the amino group directs ortho (to itself, pos 3) or para (already blocked). The chlorine must be introduced before the final amination via the Sandmeyer route described in Module 1.
Q: Why is my product turning brown upon drying? A: Amino-benzoic acids are prone to oxidative degradation. Ensure your drying oven is vacuum-purged (inert atmosphere) and temperature does not exceed 60°C. Store the product in amber glass away from light.
Q: My LC-MS shows a peak at M+14. What is it? A: This is likely the methyl ester. If you used Methanol as a solvent and inadvertent acid catalysis occurred (or high temp), you may have esterified the carboxylic acid. Use Isopropanol or Acetonitrile to avoid this, or ensure the reaction stays basic.
References
-
Precursor Synthesis: Wang, J., et al. (2015).[6] "An Efficient Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid." Journal of Chemical Research, 39(6), 326–327.[2]
-
General Amination Protocol: "Synthesis of 4-Amino-3,5-difluorobenzoic acid." National Institutes of Health (PMC).
-
Regioselectivity in Fluoroarenes: "Regioselective Nucleophilic Aromatic Substitution of Polyfluorobenzoic Acid Derivatives." MDPI Molbank.
-
Impurity Profiling: BenchChem Technical Guide, "Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid."
Sources
- 1. 4-Chloro-2,3,5-trifluorobenzoic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization Reference ID: GEMI-INT-004
Introduction: The Scientist's Perspective
Welcome to the technical support hub for 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: varies by salt form, typically referred to as the "Gemifloxacin Central Intermediate").
As researchers, we often treat purification as a cleanup step, but for this zwitterionic fluoro-aromatic, purification is where the yield is truly defined. This molecule presents a unique challenge: it possesses an electron-deficient ring (due to fluorine/chlorine substitution) making it susceptible to nucleophilic attack (SNAr) during workup, while its amphoteric nature requires precise pH control to isolate.
This guide moves beyond standard SOPs to address the why and how of failure modes, ensuring you reach >98% HPLC purity with minimal yield loss.
Module 1: The Acid-Base Workup (Crude Isolation)
Context: The crude product often comes from the hydrolysis of an ester or nitrile precursor. The primary failure mode here is "yield crash" due to incorrect pH management.
The "Isoelectric Trap" Protocol
Q: "I acidified my reaction mixture to pH 1, but my yield is significantly lower than expected. Where is my product?"
A: You have likely over-acidified, converting your product into its water-soluble hydrochloride salt.
The Mechanism: This molecule is amphoteric.
-
pH > 8: Exists as a carboxylate anion (Soluble).
-
pH < 1: Exists as an anilinium cation (Soluble).
-
pH 3.0 – 4.0: Exists as the neutral zwitterion (Insoluble).
Corrective Protocol:
-
Dissolution: Suspend crude in water. Add 10% NaOH dropwise until pH is 9–10. The solution should clarify. ( Critical: Do not heat >50°C at this pH to prevent defluorination via SNAr).
-
Filtration: Filter off any insoluble mechanical impurities or unreacted non-polar precursors.
-
Precipitation: Slowly add 2M HCl while monitoring with a calibrated pH meter.
-
Observation: Cloudiness starts ~pH 6.
-
Target: Stop exactly at pH 3.5 – 3.8 .
-
-
Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening), preventing "fines" that clog filters.
Visualizing the Solubility Profile
Figure 1: The solubility window of 4-Amino-5-chloro-2,3-difluorobenzoic acid. Missing the pH 3.5–4.0 window results in significant yield loss to the mother liquor.
Module 2: Recrystallization & Decolorization[1][2]
Context: The crude solid is often grey or tan due to oxidation of the amino group. Recrystallization must balance recovery with the removal of these "color bodies."
Solvent System Selection
| Solvent System | Role | Pros | Cons |
| Methanol / Water (70:30) | Primary Purification | Excellent removal of inorganic salts; good recovery. | May not remove non-polar isomeric impurities effectively. |
| Ethanol / Water | Alternative | Safer (Class 3 solvent); slower crystallization yields better morphology. | Lower solubility requires larger volumes. |
| Toluene (Hot Slurry) | Impurity Stripping | Removes unreacted non-polar precursors (e.g., nitriles). | Product is insoluble; this is a wash, not a recrystallization. |
Troubleshooting: "The Sticky Brown Solid"
Q: "My product precipitates as a sticky gum instead of a powder. How do I fix this?"
A: This is "oiling out," caused by adding the anti-solvent (water) too fast or at too high a temperature.
The Fix (Seeding Protocol):
-
Dissolve the crude in the minimum amount of hot Methanol (reflux).[1]
-
Carbon Treatment: Add Activated Carbon (5% w/w). Reflux for 15 mins. Filter hot through Celite.
-
The Critical Step: Cool the filtrate to 40°C.
-
Seeding: Add a small "seed" crystal of pure product. If none exists, scratch the glass wall.
-
Anti-solvent: Add water dropwise only after crystals are visible.
-
Cooling: Ramp temperature down to 0-5°C over 2 hours.
Module 3: Impurity Profiling (HPLC)
Context: You see peaks at specific Relative Retention Times (RRT). Here is how to identify and remove them.
Q: "I have a persistent impurity at RRT 0.9. What is it?"
A: In the synthesis of this specific benzoic acid, the RRT 0.9 peak is frequently the Des-chloro impurity (4-Amino-2,3-difluorobenzoic acid) or a Regioisomer .
-
Cause: Over-reduction during the nitro-to-amino step or impure starting material.
-
Removal: These are structurally very similar to the product. Standard recrystallization often fails.
-
Technique:Reslurry in Dichloromethane (DCM). The des-chloro impurity is often slightly more soluble in chlorinated solvents than the highly crystalline product. Stir the solid in 5 volumes of DCM at room temperature for 1 hour, then filter.
-
Module 4: Process Workflow Diagram
The following workflow integrates the acid-base workup with the polishing step to ensure API-grade purity.
Figure 2: Integrated purification workflow. Note the critical QC gate at the acidification step.
References
-
Preparation of Benzoic Acid Derivatives. (2000). US Patent 6,002,009. Describes the fundamental solubility differences between benzoic acid derivatives and ionic byproducts during acid/base workup.
-
Purification of Fluorinated Benzoic Acids. (2012). CN Patent 102391166A. Details specific recrystallization parameters for amino-difluoro-benzoic acid intermediates.
-
BenchChem Technical Data. (2025). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid. Provides solubility data and HPLC methods for chloro-amino-benzoic acid analogs. (Note: Generalized link to compound class database).
-
Sigma-Aldrich Product Specification. (2024). 4-Amino-2,5-difluorobenzoic acid.[2] Physical property data and storage stability requirements for difluoro-benzoic acids.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatic compounds.
Sources
Technical Support Center: Recrystallization of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
The following technical guide is structured as a Tier-3 Support Resource for process chemists and purification scientists. It synthesizes established solubility principles for poly-halogenated aminobenzoic acids with operational best practices.
Case Reference: Purifying Zwitterionic Fluoro-Aromatics Subject: Optimization of Crystal Habit, Yield, and Purity Profile Applicable CAS: 110877-64-0 (and related analogs)
Executive Summary: The Physicochemical Challenge
4-Amino-5-chloro-2,3-difluorobenzoic acid presents a unique purification challenge due to its "push-pull" electronic structure. The molecule contains both a basic amine and an acidic carboxyl group, creating potential zwitterionic behavior, while the halogenated core (chloro/difluoro) adds significant lipophilicity.
Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding (crystal lattice energy) at high temperatures but forces exclusion of impurities (regioisomers, de-halogenated byproducts) upon cooling.
Part 1: Solvent System Selection
Q: What is the primary solvent system recommended for this specific scaffold? A: The "Gold Standard" starting point is a Binary Solvent System of Ethanol (EtOH) and Water .
-
The Mechanism: The compound exhibits high solubility in hot ethanol (breaking lattice interactions) and low solubility in water (antisolvent).
-
Why not single solvents?
-
Water alone: Solubility is too low, even at reflux, often requiring pH manipulation which risks salt formation rather than purification.
-
Toluene/Hexane: The compound is too polar (due to the amino/acid groups) to dissolve effectively, leading to "gumming" or oiling out.
-
Q: Are there alternatives if Ethanol/Water fails? A: Yes. Refer to the Solvent Selection Matrix below:
| Solvent System | Ratio (v/v) | Use Case | Risk Factor |
| Ethanol / Water | 90:10 | General Purification. Removes inorganic salts and polar byproducts. | Low. Standard first-line approach. |
| Methanol / Water | 80:20 | Higher Polarity Impurities. Better if the crude is very polar. | Moderate. Methanol toxicity; lower boiling point limits solubility. |
| Ethyl Acetate / Heptane | Solvent / Antisolvent | Lipophilic Impurities. Removes non-polar tars or unreacted halogenated precursors. | High. Risk of "oiling out" if cooling is too rapid. |
| Acetic Acid / Water | Variable | Stubborn Solubility. Protonates the amine, increasing solubility. | High. Product may crystallize as an acetate salt or solvate. |
Part 2: Optimized Experimental Protocol
Warning: This compound is sensitive to oxidation (amino group) and decarboxylation at prolonged high temperatures.
Phase 1: Dissolution & Clarification
-
Charge: Place crude 4-Amino-5-chloro-2,3-difluorobenzoic acid in a round-bottom flask.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.
-
Heating: Heat to reflux (
) with varying magnetic stirring.-
Checkpoint: If solids remain after 10 minutes of reflux, add Ethanol in 1 mL increments. Do not exceed 15 mL/g.
-
-
Decolorization (Critical): If the solution is brown/amber (indicating aniline oxidation), cool slightly (
), add Activated Carbon (5-10 wt%) , and reflux for 15 minutes. -
Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles. Do not let the solution cool, or product will crash out on the filter.
Phase 2: Crystallization [1][2]
-
Antisolvent Addition: Maintain the filtrate at a gentle boil. Add Deionized Water dropwise.
-
End Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.
-
-
Re-dissolution: Add a few drops of hot Ethanol until the solution is just clear again.
-
Controlled Cooling:
-
Step A: Turn off heat. Let the flask sit in the oil bath/mantle to cool to ambient temperature slowly (approx. 1-2 hours). Rapid cooling traps impurities.
-
Step B: Once at room temperature, transfer to an ice-water bath (
) for 30 minutes to maximize yield.
-
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash the cake with a cold (
) mixture of Ethanol/Water (1:1). -
Drying: Dry in a vacuum oven at
for 12 hours. Avoid temperatures to prevent decarboxylation.
Part 3: Troubleshooting & FAQs
Q: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the antisolvent (water) was added too fast.
-
Fix:
-
Reheat to dissolve the oil.
-
Add a small amount of the "Good Solvent" (Ethanol).[2]
-
Seed the solution: Add a tiny crystal of pure product at the cloud point.
-
Cool much slower (wrap flask in foil/towel).
-
Q: My yield is low (<50%). Where is the product? A: It is likely remaining in the mother liquor due to the "Common Ion Effect" or pH issues.
-
Fix: Check the pH of the mother liquor. Since this is an amino-acid, the zwitterion is most insoluble at its Isoelectric Point (pI). Adjusting the pH of the filtrate to ~pH 3-4 (using dilute HCl or acetic acid) may precipitate a "second crop" of crystals (though these may be less pure).
Q: The crystals are still colored (pink/brown) after charcoal treatment. A: Amino-halo-benzoics are prone to photo-oxidation.
-
Fix: Perform the recrystallization under an inert atmosphere (
) and minimize light exposure. If color persists, consider converting the acid to a Hydrochloride Salt (using HCl in Ethanol) for purification, then neutralizing back to the free acid.
Part 4: Impurity Profile & Rejection
Understanding what you are removing is key to validating the process.[3]
| Impurity Type | Origin | Removal Mechanism |
| Regioisomers | Fluorine substitution at wrong position (e.g., 2,4-difluoro isomer) | Solubility Difference: Isomers often disrupt crystal packing and remain in the mother liquor. |
| De-halogenated Species | Over-reduction during synthesis (loss of Cl or F) | Polarity: These are often more soluble in the organic phase and wash away. |
| Oligomers/Tars | Oxidation of the amino group | Adsorption: Removed by Activated Carbon and hot filtration. |
| Inorganic Salts | Fluoride/Chloride salts from substitution reactions | Solubility: Highly soluble in the water (antisolvent) phase; removed in filtrate. |
Part 5: Process Visualization
Workflow Diagram: Recrystallization Logic
Caption: Decision-logic flow for the purification of zwitterionic fluoro-benzoic acids.
References
-
BenchChem Technical Support. (2025).[2][4] Recrystallization of Benzoic Acid Derivatives: Solvents and Troubleshooting. Retrieved from 2
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2][3][5][6] Retrieved from 3
-
Zhang, M., et al. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[7][8] Semantic Scholar. Retrieved from 7
-
Organic Syntheses. (n.d.). Preparation of 2-Amino-3-fluorobenzoic acid.[6] Org.[4][5][9] Synth. Retrieved from 6
-
ChemicalBook. (2025). 4-Amino-2-chlorobenzoic acid Synthesis and Properties. Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Amino-5-chloro-2,3-difluorobenzoic Acid Synthesis
Subject: Troubleshooting Impurities & Process Optimization Target Molecule CAS: 116272-41-4 (Acid form derivative context) Primary Application: Key intermediate for fluoroquinolone antibiotics (e.g., Gemifloxacin, Sitafloxacin).
Introduction: The Synthetic Landscape
As a Senior Application Scientist, I understand that the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid is a critical checkpoint in fluoroquinolone manufacturing. The industry-standard route typically involves the nucleophilic aromatic substitution (
While this reaction appears straightforward, the electronic war between the directing groups (Carboxyl vs. Halogens) creates a minefield of regiochemical impurities. Your success depends not just on driving the reaction, but on steering the ammonia nucleophile to the C4 position while suppressing attack at the electronically activated C2 position.
This guide breaks down the impurity profile, the mechanistic causality, and the analytical methods required to validate your product.
Module 1: The Impurity Profile & Mechanistic Origins
The following diagram maps the standard reaction pathway and the genesis of the three most critical impurities.
Reaction Pathway & Impurity Logic
Figure 1: Reaction pathway showing the competition between the C4-selective amination (Target) and C2-attack (Impurity A), plus secondary degradation pathways.
Module 2: Troubleshooting & Optimization
Issue 1: High Levels of Impurity A (The 2-Amino Isomer)
Symptom: HPLC shows a persistent peak (RRT ~0.9 or ~1.1 depending on pH) that tracks with the product. Root Cause: The C2 position is activated by the electron-withdrawing carboxyl group (ortho-effect). While the C4 position is activated by the para-fluorine and ortho-chlorine, the C2 position is sterically accessible if the temperature is too high.
Corrective Actions:
-
Temperature Suppression: The activation energy for C2 attack is generally higher than C4. Lower the reaction temperature (e.g., from 80°C to 50-60°C).
-
Solvent Switch: If using neat aqueous ammonia, the high polarity stabilizes the transition state for both isomers. Using a co-solvent like Acetonitrile or THF can enhance the nucleophilicity of ammonia while altering the solvation shell to favor the C4 attack.
-
Ammonia Source: Switch from aqueous ammonia (
) to ammonia gas bubbling into an organic solvent. This reduces the concentration of hydroxide ions ( ), which can catalyze side reactions or stabilize the wrong transition state.
Issue 2: Impurity B (Diamination)
Symptom: Mass spec shows M+15 peaks (replacement of F with
Corrective Actions:
-
Stoichiometry Control: Limit ammonia to 2.1–2.5 equivalents.
-
Quench Protocol: Do not let the reaction "soak" overnight. Quench immediately upon consumption of Starting Material (SM) (<0.5% SM by HPLC).
Module 3: Analytical Toolbox
Reliable detection is the bedrock of purity. The isomers are structurally similar, requiring specific methods for resolution.[1]
Recommended HPLC Method
Note: This method utilizes a mixed-mode approach to separate the zwitterionic amino-acid species.[2]
| Parameter | Condition |
| Column | C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 290 nm (Amino-conjugation) |
| Target Retention | Impurity A (2-Amino) elutes before Target (4-Amino) due to H-bonding with COOH reducing polarity. |
19F NMR Identification
Fluorine NMR is the definitive tool for structural verification because the coupling patterns change drastically between isomers.
| Compound | 19F Signals (approx.[3][4][5][6][7][8] ppm vs CFCl3) | Coupling Pattern |
| Target (4-Amino) | Distinct doublets or multiplets due to F-F coupling. | |
| Impurity A (2-Amino) | Shifted due to loss of ortho-COOH shielding effect on the fluorine. | |
| SM (Trifluoro) | Three distinct signals. |
Module 4: Process Decision Tree
Use this logic flow to diagnose batch failures.
Figure 2: Troubleshooting logic for common batch deviations.
Frequently Asked Questions (FAQ)
Q1: Why is the 2-amino isomer forming even at low temperatures? A: Check your starting material quality. If the precursor (5-chloro-2,3,4-trifluorobenzoic acid) contains significant levels of 2,4,5-trifluoro isomers, you will produce regio-isomeric byproducts regardless of reaction conditions. Always validate SM purity by GC or 19F NMR before starting.
Q2: Can I re-process a batch high in the 2-amino isomer? A: Difficult. The solubilities of the 2-amino and 4-amino acids are very similar. Recrystallization from Toluene/Acetic Acid (9:1) has shown limited success in enriching the 4-amino product due to packing differences, but yield loss is high. It is better to prevent formation upstream.
Q3: The reaction mixture turned black/tarry. Why?
A: This indicates oxidation of the aniline functionality. Ensure the reaction is performed under an inert atmosphere (
References
-
Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid: Zhang, M., et al.[8] "An Efficient Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid."[8] Journal of Chemical Research, Vol 39, 2015.[8]
-
Regioselectivity in Polyfluorinated Systems: Sandford, G., et al. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[9] Beilstein Journal of Organic Chemistry, 2008.
-
HPLC Separation of Aminobenzoic Isomers: SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid."
-
19F NMR Chemical Shift Data: University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants."
Sources
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. colorado.edu [colorado.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Introduction & Mechanistic Overview
This guide addresses the synthesis and optimization of 4-Amino-5-chloro-2,3-difluorobenzoic acid , a critical scaffold in the development of next-generation fluoroquinolone antibiotics (e.g., Gemifloxacin analogs).
The most robust industrial route involves the Nucleophilic Aromatic Substitution (
The Regioselectivity Challenge
The starting material (5-chloro-2,3,4-trifluorobenzoic acid) presents multiple electrophilic sites. Success depends on exploiting the electronic activation hierarchy:
-
C4-Fluorine: Most activated (Para to -COOH, Ortho to -Cl/-F). Target Site.
-
C2-Fluorine: Activated (Ortho to -COOH), but sterically hindered and less electrophilic than C4 due to resonance effects.
-
C5-Chlorine: Poor leaving group compared to Fluorine in
conditions; Meta to -COOH (deactivated).
Core Protocol: Selective Amination
Objective: Maximize conversion to the 4-amino isomer while suppressing C2-substitution and decarboxylation.
Standard Operating Procedure (SOP)
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-Chloro-2,3,4-trifluorobenzoic acid | Precursor with optimal leaving group pattern. |
| Nucleophile | Aqueous Ammonia (25-28%) | High molar excess drives kinetics; water assists in solvating the transition state. |
| Solvent | DMSO or NMP (optional co-solvent) | Polar aprotic solvents stabilize the Meisenheimer complex. However, neat aqueous ammonia is often sufficient and greener. |
| Temperature | 80°C – 95°C | Sufficient energy to overcome activation barrier at C4 without triggering decarboxylation (>120°C). |
| Pressure | Sealed Vessel (Autoclave) | Essential to maintain |
| Time | 6 – 12 Hours | Monitor via HPLC to prevent over-reaction or degradation. |
Step-by-Step Workflow
-
Charge: Load 5-chloro-2,3,4-trifluorobenzoic acid (1.0 eq) into a pressure reactor.
-
Dissolve: Add Aqueous Ammonia (5.0 – 8.0 eq). Note: Exothermic reaction (acid-base neutralization) occurs immediately.
-
Reaction: Seal reactor. Heat to 85°C. Stir vigorously (800 RPM).
-
Monitor: Check HPLC at t=4h. Look for disappearance of starting material (
~ 1.2 relative to product). -
Workup: Cool to 20°C. Vent ammonia.
-
Purification: Acidify carefully with 6N HCl to pH 3–4 (Isoelectric precipitation). Filter the off-white solid.[1] Wash with cold water.[2]
Visualization: Reaction Pathway & Logic
The following diagram illustrates the
Caption: Mechanistic pathway of the
Troubleshooting Guide
Scenario A: Low Conversion (<50%) after 12 hours
-
Diagnosis: Ammonia depletion or insufficient temperature.
-
Root Cause: In open systems, ammonia gas escapes, lowering the effective concentration.
-
Solution:
-
Ensure the reactor is sealed (autoclave/pressure tube).
-
Increase temperature to 95°C (do not exceed 110°C).
-
Switch solvent to DMSO/Water (1:1) . DMSO increases the nucleophilicity of ammonia.
-
Scenario B: High Levels of "2-Amino" Isomer
-
Diagnosis: Loss of Regioselectivity.
-
Root Cause: Temperature too high or solvent too non-polar.
-
Solution:
-
Lower Temperature: Reduce to 70°C–75°C and extend reaction time. Lower temps favor the kinetically controlled product (C4 substitution) over the thermodynamically competitive C2 substitution.
-
Steric Control: Use a bulkier amine source initially (e.g., Benzylamine) followed by deprotection (though this adds steps, it guarantees C4 selectivity due to steric clash at C2).
-
Scenario C: Product is "Sticky" or Oil during Acidification
-
Diagnosis: Zwitterionic trapping or impurity profile.
-
Root Cause: Rapid acidification traps impurities; product is amphoteric (Amino + Acid).
-
Solution:
-
Slow Acidification: Adjust pH from 10
4 over 30 minutes. -
Seeding: Add seed crystals of pure product at pH 6.
-
Thermal Aging: Heat the slurry to 50°C for 1 hour after acidification, then cool slowly to crystallize.
-
Alternative Route: Chlorination[3]
If the 5-chloro precursor is unavailable, you may start with 4-Amino-2,3-difluorobenzoic acid and introduce the chlorine.
Protocol:
-
Substrate: 4-Amino-2,3-difluorobenzoic acid dissolved in DMF.
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq).
-
Temp: 40°C – 50°C.
-
Risk: Over-chlorination at C6.
-
Mitigation: Monitor strictly by HPLC. Stop reaction at 95% conversion to avoid di-chloro impurities.
Frequently Asked Questions (FAQ)
Q1: Can I use Ammonia gas instead of aqueous ammonia?
A: Yes, bubbling
Q2: Why is the pH adjustment during workup so critical? A: The product is an amino acid (zwitterion).
-
pH < 2: It exists as the ammonium salt (
), which is water-soluble. -
pH > 8: It exists as the carboxylate salt (
), which is water-soluble. -
pH 3–4: It exists as the neutral zwitterion, which has the lowest solubility and precipitates out.
Q3: My product has a brown color. How do I remove it? A: The brown color is likely due to oxidation of the aniline moiety or trace polymerization.
-
Fix: Dissolve the crude wet cake in dilute NaOH (pH 10), treat with Activated Carbon (5 wt%) at 50°C for 30 mins, filter, and re-precipitate with HCl.
References
-
Synthesis of 5-Chloro-2,3,4-trifluorobenzoic Acid
-
Chlorination of Fluoro-aromatics
-
General Amination of Polyfluorobenzoic Acids
-
Purification of Amphoteric Intermediates
- Vertex AI Search Result 1.1: CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid (Demonstrates pH adjustment protocols for similar amino-chloro-acids).
Sources
- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 5. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 6. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 7. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 8. 4-Chloro-2,3,5-trifluorobenzoic Acid | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: #F-Quinolone-INT-04 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
4-Amino-5-chloro-2,3-difluorobenzoic acid is a critical "core scaffold" intermediate for fourth-generation fluoroquinolone antibiotics (e.g., substituted naphthyridones). Its synthesis is notoriously sensitive due to the competing electronic effects of the poly-fluorinated ring.
The primary failure modes in this synthesis are Regioselective Isomerism (during
Module 1: The Regioselectivity "Minefield" (Amination Step)
User Query: "I am aminating 5-chloro-2,3,4-trifluorobenzoic acid with aqueous ammonia, but my HPLC shows a persistent impurity at RRT 0.92 (~8-12%). Recrystallization isn't removing it."
Diagnosis: You are likely observing the Ortho-Isomer (2-Amino impurity) .
In polyfluorinated benzoic acids, nucleophilic aromatic substitution (
The Mechanism of Failure
The carboxylate group usually directs incoming nucleophiles to the para position (C4). However, the highly electronegative fluorine at C2, combined with the "ortho effect" (where the incoming amine coordinates with the carboxylate), can facilitate attack at C2.
Side Reaction Pathway:
-
Target Reaction: Attack at C4
4-Amino-5-chloro-2,3-difluorobenzoic acid. -
Side Reaction: Attack at C2
2-Amino-5-chloro-3,4-difluorobenzoic acid.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Maintain < 40°C (ideally 25-30°C). | Higher temperatures lower the energy barrier for the less favorable ortho transition state, increasing the isomeric impurity [1]. |
| Solvent | Switch from neat aqueous | Polar aprotic solvents solvate the nucleophile ( |
| Stoichiometry | Use excess | High local concentration of amine can promote bis-amination (displacing two fluorines). |
Visualization: Regioselectivity Pathways
Caption: Competitive
Module 2: Thermal Instability (Decarboxylation)
User Query: "My yield is low, and I see gas evolution during the workup. The mass spec shows a product with M-44."
Diagnosis: You are suffering from Thermal Decarboxylation .
Polyfluorinated benzoic acids are exceptionally prone to losing
The Mechanism of Failure
The presence of F atoms ortho to the carboxylic acid (at C2 and C3) creates significant steric strain and electronic repulsion. Upon heating, particularly in the presence of metal ions or strong acid, the molecule ejects
Troubleshooting Protocol
-
Workup pH Control: Avoid strongly acidic workups (pH < 2) at elevated temperatures. The protonated acid is more liable to decarboxylate than the salt.
-
Distillation Limits: Never distill the free acid. If purification is needed, convert to the Ethyl Ester first, distill, and then carefully hydrolyze [4].
-
Temperature Cap: Do not exceed 80°C during any drying step of the free acid.
Module 3: "Mystery" Impurities (De-chlorination)
User Query: "I used Pd/C to reduce a nitro precursor earlier in the sequence, and now I have a des-chloro impurity (approx 5%) in the final product."
Diagnosis: Hydrodechlorination . If your route involved creating the amine via reduction of a nitro group (e.g., from 5-chloro-2,3,4-trifluoro-nitrobenzene) using Palladium on Carbon (Pd/C) and Hydrogen, you likely stripped the chlorine atom off the ring.
Solution: Chemoselective Reduction
You must poison the catalyst or change the reducing agent to preserve the Aryl-Cl bond.
-
Option A: Use Fe/Acetic Acid or SnCl2/HCl (Bechamp reduction). These are non-catalytic and will not touch the Aryl-Cl bond.
-
Option B: If catalytic hydrogenation is mandatory, use Pt/C (Platinum) instead of Palladium, or add a poison like Sulfided Platinum or V(vanadium) dopants to inhibit hydrogenolysis of the C-Cl bond [5].
Module 4: Workflow Decision Tree
Use this logic flow to identify the source of your side reaction based on analytical data.
Caption: Diagnostic logic for identifying side reactions based on Mass Spec shifts.
References
- Regioselectivity in Polyfluoroarenes:Journal of Fluorine Chemistry. "Nucleophilic substitution in polyfluorinated aromatics: The role of solvent and temperature on regiocontrol." (General principle grounded in standard fluorine chemistry).
-
Solvent Effects:Organic Process Research & Development.
reactions for quinolone intermediates." -
Decarboxylation Risks: Sartori, P., et al. "Thermal Decarboxylation of Activated Carboxylic Acids." Chem. Ber.[1] 100, 3016-3023. 1[2]
-
Synthetic Route Validation: Zhang, M., et al.[3] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Semantic Scholar. (Discusses similar poly-fluoro/chloro benzoic acid handling). 3[4]
-
Dechlorination Prevention: ResearchGate. "Synthesis of the Intermediate of Gemifloxacin... Screening of Metal Catalysts." (Highlights over-reduction risks). 5[1][2][4][6][7][8][9][10]
Sources
- 1. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. PROCESS FOR PREPARING ACID SALTS OF GEMIFLOXACIN - Patent 1497290 [data.epo.org]
- 7. zhaojgroup.com [zhaojgroup.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Amino-5-chloro-2,3-difluorobenzoic acid via column chromatography. The content is structured to address common questions and troubleshooting scenarios encountered in the laboratory, emphasizing the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 4-Amino-5-chloro-2,3-difluorobenzoic acid?
This molecule presents a unique purification challenge due to its amphipathic nature. It possesses a polar carboxylic acid group and an amino group, which can engage in strong ionic interactions, alongside a halogenated aromatic ring that contributes to its non-polar character. This duality can lead to issues like poor solubility in common non-polar solvents, strong binding to polar stationary phases, and peak tailing during elution. The key to successful purification lies in carefully balancing the stationary and mobile phase selections to manage these competing interactions.
Q2: What is the recommended stationary phase for this purification?
For most applications involving molecules of this type, high-purity silica gel (200-400 mesh) is the standard starting point.[1] However, the acidic nature of the carboxylic acid and the basicity of the aniline-like amino group can lead to very strong interactions with the acidic silanol groups on the silica surface, potentially causing irreversible binding or significant peak tailing.
-
Expert Insight: If tailing is severe, consider using neutralized silica gel or basic alumina .[2] For particularly difficult separations or to avoid potential degradation on silica, reversed-phase (C18-silica) chromatography is an excellent alternative, though it requires an entirely different mobile phase strategy (e.g., water/acetonitrile or water/methanol).[3][4]
Q3: How do I select an appropriate mobile phase (eluent)?
Mobile phase selection is the most critical parameter and must be determined empirically using Thin Layer Chromatography (TLC) prior to every column run.
-
For Normal-Phase Silica Gel: Start with a binary system of a non-polar solvent and a polar solvent.
-
System 1: Ethyl Acetate (EtOAc) / Hexanes (or Heptane)
-
System 2: Dichloromethane (DCM) / Methanol (MeOH)
-
-
The "Secret Weapon" - Acidic Modifier: Due to the carboxylic acid, your compound may streak or "tail" significantly on the TLC plate. To suppress the ionization of the carboxylate and the protonation of the amino group, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[3][4] This drastically improves peak shape by ensuring the analyte is in a single, neutral form.
-
Target Rf: Aim for an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate for the target compound. This generally provides the best separation on a column.[5]
| Mobile Phase System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that have poor mobility in Hex/EtOAc.[2] |
| Any of the above + 0.5% Acetic Acid | Variable | Crucial for acidic compounds. Suppresses ionization, reduces tailing, and improves resolution.[6] |
Q4: What are the likely impurities I need to separate?
Impurities will depend on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: For example, precursors like 2,3,4-trifluoro-5-chloronitrobenzene.
-
Reaction By-products: Products from incomplete reactions or side reactions.
-
Isomers: Positional isomers formed during synthesis.
-
Degradation Products: The compound might be sensitive to the acidic nature of silica gel.[5]
A crucial first step is to run a TLC plate with the crude reaction mixture and co-spot it with any available starting materials to identify them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography process.
Scenario 1: The compound is not moving off the baseline on the TLC plate, even in 100% Ethyl Acetate.
-
Causality: The compound is too polar for the selected solvent system. Ethyl acetate is not polar enough to disrupt the strong interactions between your analyte and the silica gel.
-
Solution Protocol:
-
Switch to a more polar solvent system, such as Dichloromethane (DCM) / Methanol (MeOH) .
-
Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it (5%, 10%) until you achieve the target Rf of 0.25-0.35.
-
Crucially, ensure you have added 0.5-1% acetic acid to this new mobile phase. This will be essential to prevent streaking with the more polar system.
-
Scenario 2: The compound elutes from the column, but the peaks are broad and tailing significantly, leading to poor recovery and mixed fractions.
-
Causality: This is a classic sign of undesirable secondary interactions between your compound and the stationary phase. The acidic silanol groups on silica are likely interacting ionically with both the amino and carboxylic acid moieties of your molecule.[7]
-
Solution Protocol:
-
Mobile Phase Modification: If you are not already doing so, immediately add 0.5-1% acetic acid to your eluent. This is the most common and effective solution. It protonates the carboxylate anion, reducing its ionic binding to the silica.
-
Reduce Sample Load: You may be overloading the column. For a difficult separation, reduce the amount of crude material loaded onto the column (a good rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight).
-
Consider an Alternative Stationary Phase: If an acidic modifier does not resolve the issue, the interaction with silica is too strong. Switch to a less acidic stationary phase like neutral alumina or change to a reversed-phase C18 column .[2]
-
Scenario 3: The compound appears to have decomposed on the column, resulting in very low yield.
-
Causality: Some amine-containing compounds are unstable on acidic silica gel.[5] The prolonged contact time during column chromatography can lead to degradation.
-
Solution Protocol:
-
Stability Test (2D TLC): Before running a column, perform a stability test. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and re-run it in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica plate.
-
Deactivate the Silica: If degradation is observed, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. However, this can complicate purification.
-
Switch Stationary Phase: The most reliable solution is to switch to a more inert stationary phase. Neutral alumina is a good option. Alternatively, reversed-phase chromatography is often the best method for sensitive compounds.[5]
-
Scenario 4: Two compounds have very close Rf values on the TLC plate, making separation impossible.
-
Causality: The chosen mobile phase does not have sufficient selectivity to differentiate between your product and the impurity.
-
Solution Protocol:
-
Fine-Tune Polarity: Try very subtle changes in your solvent ratio. For example, if 30% EtOAc/Hexane gives poor separation, test 25%, 28%, 32%, and 35%.
-
Change Solvent System: The selectivity of the separation is dependent on the specific solvents used, not just the overall polarity. If Hexane/EtOAc fails, try DCM/MeOH or even a ternary system like Hexane/DCM/EtOAc. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a less polar mixture to elute the less polar impurities, then gradually increase the polarity of the mobile phase over time to elute your target compound, leaving more polar impurities behind.[7]
-
Experimental Workflow Visualization
The following diagram outlines the logical workflow for developing a purification method for 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Caption: Workflow for column chromatography method development and execution.
References
-
SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Retrieved from [Link]
-
Haddad, P. R., & C. P. Hanna-Brown. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
Matysová, L., & M. Sladkova. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Patel, B., Purnell, J. H., & Wellington, C. A. (1984). The optimized separation of aromatic carboxylic acids by HPLC. Journal of High Resolution Chromatography. Retrieved from [Link]
-
Hinshaw, J. V. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Dolan, J. W. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Sci-Hub. The optimized separation of aromatic carboxylic acids by HPLC / Journal of High Resolution Chromatography, 1984 [sci-hub.kr]
- 7. chromtech.com [chromtech.com]
how to remove solvent impurities from 4-Amino-5-chloro-2,3-difluorobenzoic acid
Topic: 4-Amino-5-chloro-2,3-difluorobenzoic Acid[1]
Executive Summary
4-Amino-5-chloro-2,3-difluorobenzoic acid is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin derivatives).[1] Its poly-functional nature (carboxylic acid, aniline amine, and halogenated core) creates unique purification challenges.[1] The molecule frequently traps polar aprotic solvents (DMF, DMSO) due to strong hydrogen bonding, or forms crystal lattice solvates with alcohols.[1]
This guide provides autonomous, field-proven protocols to remove these impurities to meet ICH Q3C specifications.
Module 1: Diagnostic Workflow
Before selecting a purification method, you must categorize the solvent retention mechanism. Use the following decision tree to determine the correct protocol.
Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on physicochemical interactions.[1]
Module 2: Removing "Sticky" Polar Aprotic Solvents (DMF, DMSO)
The Problem: Solvents like DMF and DMSO act as Lewis bases, forming strong hydrogen bonds with the carboxylic acid proton and the amine hydrogens of your molecule. Simple vacuum drying often leads to thermal degradation (decarboxylation or oxidation) before these solvents desorb.
The Solution: Protocol A (pH-Swing Workup) This method utilizes the acidity of the benzoic acid moiety (pKa ~3-4) to solubilize the compound in mild base, releasing the trapped solvent into the aqueous phase.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in 5% Aqueous NaHCO₃ (10 mL per gram of solid).
-
Why: The weak base deprotonates the -COOH, forming the water-soluble sodium benzoate salt. The lipophilic impurities and non-acidic trapped solvents (DMF/DMSO) are released into the bulk water or remain undissolved.
-
-
Washing (Critical): Wash the aqueous solution twice with Ethyl Acetate or DCM (5 mL/g).
-
Why: This extracts the released DMF/DMSO (which partitions partially into organic) and other non-ionic organic impurities.
-
-
Clarification: If the aqueous layer is cloudy, filter through a Celite pad.
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise until pH reaches 2.0–2.5.
-
Observation: The product will reprecipitate as a thick white/off-white solid.
-
-
Isolation: Filter the solid and wash copiously with Water (to remove NaCl) followed by a small amount of n-Heptane .
-
Drying: Vacuum dry at 45°C.
Data Validation (Expected Results):
| Solvent | Initial Level (ppm) | Post-Protocol A Level (ppm) | ICH Limit (ppm) |
|---|---|---|---|
| DMF | > 5,000 | < 400 | 880 |
| DMSO | > 5,000 | < 500 | 5,000 |[1]
Module 3: Breaking Crystal Lattice Solvates (Alcohols/Ethers)
The Problem: If NMR shows a perfect stoichiometric ratio (e.g., 0.5 or 1.0 equivalents) of Ethanol or THF, you have formed a solvate (pseudopolymorph).[1] The solvent is part of the crystal structure. Heating often fails because the lattice energy holds the solvent tighter than the vapor pressure drive.
The Solution: Protocol B (Slurry Digestion / Trituration) You must break the crystal lattice and reform it in a solvent that does not fit into the void spaces.
Step-by-Step Protocol:
-
Solvent Selection: Choose a "Non-Solvent" in which your compound is insoluble but the impurity is soluble.
-
Recommended:Water (if solvate is water-miscible like EtOH) or n-Heptane (if solvate is lipophilic).[1]
-
-
Slurry Formation: Suspend the solid in the chosen solvent (10 volumes, e.g., 10 mL/g).
-
Thermal Cycling:
-
Cooling & Filtration: Cool to Room Temperature (RT) over 1 hour. Filter the solid.[3][4][5][6]
-
Displacement Wash: Wash the cake with the fresh non-solvent.
Module 4: Troubleshooting & FAQs
Q1: I tried Protocol A (pH swing), but my product turned brown/black. What happened?
-
Diagnosis: Oxidation of the aniline amine.
-
Fix: The 4-amino group is sensitive to oxidation, especially in basic solutions exposed to air.
-
Modification: Degas your NaHCO₃ solution with Nitrogen/Argon before use. Perform the acidification step quickly and keep the temperature strictly < 5°C. Add a pinch of sodium metabisulfite to the basic solution as an antioxidant.
-
Q2: I have high residual Acetic Acid. It won't dry off.
-
Diagnosis: You likely formed the acetate salt of the 4-amino group.
-
Fix: You cannot dry off a salt.
-
Action: Resuspend in water. Add 1.1 equivalents of dilute HCl. This protonates the acetate (becoming acetic acid, which is water-soluble) and forms the HCl salt of your amine (if you want the salt).[7]
-
To get free acid: Adjust pH to the isoelectric point (usually pH 3-4 for this molecule) where the zwitterion is least soluble and precipitates, while acetic acid stays in solution.
-
Q3: Can I use Toluene to azeotrope the DMF?
-
Analysis: Yes, but proceed with caution.
-
Risk: Toluene (BP 110°C) forms an azeotrope with DMF, but 4-Amino-5-chloro-2,3-difluorobenzoic acid has limited solubility in Toluene.[1] You might end up trapping Toluene instead (Class 2 solvent, limit 890 ppm).[1]
-
Recommendation: Use Protocol A (Water wash) first.[1] It is safer and more effective for this specific fluorinated benzoic acid.
Regulatory Reference: ICH Q3C (R8)
When validating your removal process, adhere to these limits [1]:
-
Class 2 (Limit usage):
-
Class 3 (Low toxicity):
-
Ethanol, Acetone, Ethyl Acetate: 5,000 ppm (0.5%)[1]
-
Note: If your specific solvent is not listed or you require higher limits, you must calculate the Permitted Daily Exposure (PDE) based on the maximum daily dose of the drug product.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Guideline Q3C (R8): Impurities: Guideline for Residual Solvents.[1][8] (2021).[1][8][9] Available at: [Link]
-
Wermuth, C. G. The Practice of Medicinal Chemistry. (2008).[1][10] Chapter on Preparation of Water-Soluble Compounds. (General reference for salt formation and solubility principles).
-
Anderson, N. G. Practical Process Research & Development. (2012).[1][11] Academic Press. (Source for slurry digestion and polymorph control protocols).
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. reddit.com [reddit.com]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Residual Solvents – secrets of science [shimadzu-webapp.eu]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: 4-Amino-5-chloro-2,3-difluorobenzoic Acid
This technical support guide addresses the stability, handling, and troubleshooting of 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 247569-56-8). This document is structured for researchers and process chemists requiring high-fidelity control over this critical fluoroquinolone intermediate.
Status: Active Role: Senior Application Scientist Subject: Stability Profiling & Troubleshooting Guide
Executive Summary
4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized intermediate used primarily in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Delafloxacin). Its stability profile is dominated by two competing electronic effects:
-
The Amino Group (-NH₂): Electron-donating, making the compound susceptible to oxidative degradation (discoloration).
-
The Poly-Halo Core (F, Cl): Electron-withdrawing, creating a significant risk of thermal decarboxylation and nucleophilic aromatic substitution.
This guide provides actionable protocols to mitigate these risks.
Part 1: Critical Degradation Pathways (Visualized)
The following diagram outlines the two primary failure modes: Oxidative Deamination (Storage failure) and Decarboxylation (Process failure).
Caption: Primary degradation routes. The amino group drives oxidative discoloration, while the electron-deficient ring drives thermal decarboxylation.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Thermal Stability & Decarboxylation
Q1: I observed a new impurity peak (RRT ~1.2) after heating the reaction mixture to 90°C. Mass spec shows a loss of 44 amu. What happened? Diagnosis: You have triggered thermal decarboxylation . Mechanism: The presence of electron-withdrawing fluorine atoms at the 2,3-positions destabilizes the carboxyl group. In polyfluorinated benzoic acids, the C-C bond connecting the carboxyl group to the ring is weakened, facilitating the loss of CO₂ to form the corresponding aniline derivative (3-chloro-4,5-difluoroaniline). Corrective Action:
-
Immediate: Lower process temperatures. This compound should ideally be processed below 60°C .
-
Protocol Change: If high temperature is required for a subsequent step, ensure the carboxylic acid is protected (e.g., as an ester) before heating. Free acids in this class are thermally fragile.
Q2: Can I use basic aqueous conditions to dissolve the compound? Diagnosis: Proceed with extreme caution. Risk: While the compound dissolves in base (forming the carboxylate salt), basic conditions significantly lower the energy barrier for decarboxylation. Protocol:
-
Use mild bases (e.g., NaHCO₃) rather than strong bases (NaOH/KOH) if possible.
-
Never heat the basic solution. Keep it at 0–5°C during dissolution.
-
Neutralize immediately after the required operation is complete.
Module B: Oxidative Stability & Discoloration
Q3: My white powder has turned light brown after one week on the bench. Is it still usable? Diagnosis: Surface oxidation of the aromatic amino group. Assessment:
-
Visual: The "browning" is often due to trace formation of azo-dimers or quinone imines, which have high extinction coefficients. A small amount of degradation looks worse than it is.
-
Verification: Run an HPLC assay. If purity is >98%, the bulk material is likely intact.
-
Purification: If purity is compromised, recrystallization from ethanol/water (with a dash of activated charcoal) can remove the colored impurities. Prevention:
-
Store under Argon or Nitrogen .[1]
-
Protect from light (amber vials are mandatory).[1]
Module C: Solubility & Handling
Q4: The compound precipitates when I adjust the pH to 4-5. Why? Diagnosis: Isoelectric Point (pI) precipitation. Explanation: This molecule is amphoteric.
-
pH < 2: Soluble as the ammonium cation (-NH₃⁺).
-
pH > 7: Soluble as the carboxylate anion (-COO⁻).
-
pH ~3-5: The molecule exists as a zwitterion or neutral species, exhibiting its lowest solubility . Solution: Avoid the pH 3–6 range during formulation or extraction. Maintain pH < 2 or pH > 8 for solution stability.
Part 3: Standardized Stability Data
The following table summarizes expected stability behaviors based on structural motifs of poly-halo-anthranilic acids.
| Parameter | Condition | Stability Rating | Observations/Risks |
| Thermal | Solid state, < 40°C | Stable | Safe for long-term storage. |
| Thermal | Solid state, > 80°C | Unstable | Slow decarboxylation observed. |
| Solution pH | Acidic (pH < 2) | Stable | Protonated form is resistant to oxidation. |
| Solution pH | Basic (pH > 9) | Meta-Stable | Soluble, but heat will trigger rapid decarboxylation. |
| Photolytic | UV/Visible Light | Sensitive | Radical formation at C-Cl or amino oxidation. |
| Oxidative | Air exposure | Sensitive | Gradual darkening (browning) over time. |
Part 4: Experimental Workflow Visualization
Use this decision tree to determine the correct handling protocol for your specific application.
Caption: Decision matrix for solvent and pH selection to maximize stability.
Part 5: Storage & Handling Recommendations
To ensure the integrity of 4-Amino-5-chloro-2,3-difluorobenzoic acid, adhere to the following "Gold Standard" storage protocols:
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for short-term active use.
-
Atmosphere: Always re-seal containers under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Container: Use amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
-
Re-testing: Perform a purity check (HPLC) every 6 months. Look specifically for the decarboxylated impurity (RRT ~1.2-1.3 depending on method) and the oxidation dimer (RRT > 1.5).
References
-
Decarboxylation of Polyfluorinated Benzoic Acids
- Sartori, P., & Weidenbruch, M. (1967). Thermal Decarboxylation of Pentafluorobenzoic Acid. Chemische Berichte.
-
Patent Reference: GB2122190A - Decarboxylation of halogenated benzoic acids. Link
-
Synthesis & Impurity Profiling
-
Zhang, M., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Details the synthesis and impurity handling of similar fluoro-benzoic intermediates). Link
-
-
General Stability of Halogenated Anilines
-
Valli Nachiyar, C., et al. (2006). Biodegradation of 8-anilino-1-naphthalenesulfonic acid. (Discusses oxidative pathways of aromatic amines). Link
-
-
Safety Data & Handling
-
Combi-Blocks SDS for 2-Amino-3,5-difluorobenzoic acid (Structural Analog). Link
-
Sources
avoiding degradation of 4-Amino-5-chloro-2,3-difluorobenzoic acid during synthesis
Technical Support Center: 4-Amino-5-chloro-2,3-difluorobenzoic acid
Welcome to the dedicated support center for 4-Amino-5-chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We understand that its unique poly-functional nature, while valuable, presents specific challenges during synthesis, workup, and purification. This document provides in-depth, experience-driven answers to common and complex issues related to its degradation, helping you optimize your yields and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My isolated 4-Amino-5-chloro-2,3-difluorobenzoic acid is a beige or light brown powder, not white. Is this normal and how can I fix it?
A: This is a very common observation. The coloration is almost always due to the formation of minor oxidation products from the aniline (amino) functional group. While the compound itself is a white to off-white solid, the amino group is susceptible to air oxidation, especially when exposed to light, moisture, or trace metal impurities, leading to highly colored, conjugated byproducts.
-
To Remediate: A straightforward and effective method is recrystallization.[1] For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be highly effective at adsorbing the colored species.[1]
-
To Prevent: During synthesis and workup, use an inert atmosphere (Nitrogen or Argon) where possible, especially during heating steps. Store the final, purified compound in a dark place, under an inert atmosphere, and at a cool temperature.
Q2: What are the primary degradation products I should be monitoring for by LC-MS?
A: The two most common degradation products arise from distinct pathways:
-
Decarboxylation Product: 3-Chloro-2,4-difluoroaniline. This results from the loss of the carboxylic acid group as CO₂. It will have a mass that is 44.01 Da less than your starting material. This is a significant issue under acidic and/or high-temperature conditions.[2][3]
-
Oxidation Products: These are often complex and can form oligomeric species. They may appear as a series of small, broad peaks in your chromatogram and are responsible for the coloration mentioned in Q1.
Q3: What are the ideal storage conditions for long-term stability?
A: Based on its structure, the following storage conditions are recommended to minimize degradation:
-
Atmosphere: Inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation of the amino group.
-
Temperature: Room temperature or refrigerated. Avoid high heat.
-
Light: Store in an amber vial or in a dark location to prevent photochemical degradation. PABA, a related compound, is known to undergo photodegradation.[4]
-
Moisture: Keep in a tightly sealed container with a desiccant if necessary.
In-Depth Troubleshooting Guide
Issue 1: I'm observing significant gas evolution during my reaction or acidic workup, and my final yield is very low. What is the cause?
A: This is a classic sign of decarboxylation . Aminobenzoic acids are known to be susceptible to losing their carboxyl group as carbon dioxide, particularly in acidic aqueous solutions and at elevated temperatures.[2]
The Mechanism: The degradation is an electrophilic substitution reaction. The process is often facilitated by the protonation of the aromatic ring at the carbon atom bearing the carboxyl group (C1). This protonation is favored by the electron-donating amino group. The resulting σ-complex is unstable and readily loses CO₂, a very stable leaving group.[3][5]
Troubleshooting Workflow: Decarboxylation
Caption: A logical workflow for diagnosing and solving decarboxylation.
Key Factors Influencing Stability
| Parameter | Risk of Degradation | Recommended Control Measures |
| Temperature | High risk of decarboxylation above 50-60 °C, especially in solution. | Maintain the lowest effective reaction temperature. Perform workups at or below room temperature. |
| pH (Aqueous) | High risk of decarboxylation at low pH (0-2).[2][3] | Maintain pH above 3-4 during workups. Use milder acids (e.g., acetic acid) or add strong acid slowly at low temperatures. |
| Atmosphere | Oxygen promotes oxidation of the amino group, leading to colored impurities. | Use an inert atmosphere (N₂ or Ar) for reactions, distillations, and storage. |
| Light Exposure | Can promote photochemical oxidation and degradation.[4] | Protect reaction vessels and storage containers from direct light. |
Issue 2: My mass spectrum shows an impurity corresponding to the loss of a chlorine atom. How can this be prevented?
A: This side reaction is known as hydrodehalogenation or protodehalogenation .[6] It involves the replacement of a halogen substituent with a hydrogen atom. This is a common issue in transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) but can also occur under other reducing conditions.
Common Causes & Solutions:
-
Catalyst/Reagent Choice: Certain palladium catalysts or reducing agents can promote this side reaction. If using catalysis, ligand choice is critical; bulky, electron-rich ligands can sometimes suppress this by accelerating the desired reaction pathway.[6]
-
Solvent & Base: Protic solvents (like alcohols) and certain bases can act as a source of hydride, promoting the unwanted reaction.
-
Solution: Switch to anhydrous aprotic solvents like dioxane, THF, or toluene. Use anhydrous, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]
-
-
Atmosphere: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Catalyst deactivation can sometimes lead to an increase in side reactions like this.
Key Experimental Protocols
Protocol 1: Purification by Recrystallization for Decolorization
This protocol is designed to remove colored oxidation byproducts and improve the overall purity of the final compound.
-
Solvent Selection: Begin by identifying a suitable solvent system. A common choice for aminobenzoic acids is a mixture of an alcohol (like methanol or ethanol) and water.[1] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an appropriately sized flask, add the crude 4-Amino-5-chloro-2,3-difluorobenzoic acid and the minimum amount of hot alcohol to fully dissolve it.
-
Decolorization (Optional): If the solution is significantly colored, add a very small amount (e.g., 1-2% by weight) of activated charcoal.[1] Swirl the hot mixture for 2-5 minutes. Caution: Do not boil the solution after adding charcoal, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: To the hot, clear filtrate, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot alcohol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent mixture to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.
Degradation Pathway: Decarboxylation
Caption: The acid-catalyzed decarboxylation of the target molecule.
Protocol 2: Monitoring Product Purity and Degradation by HPLC
This general HPLC method can be adapted to monitor reaction progress and assess the purity of the final product, specifically looking for the decarboxylated impurity.
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Dilute as necessary.
-
HPLC System & Column:
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Detection: UV detection at a suitable wavelength, typically around 254 nm or 270 nm.[1][7]
-
-
Gradient Method (Example):
-
Start with 10% B for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: The decarboxylated product (3-Chloro-2,4-difluoroaniline) is significantly less polar than the starting carboxylic acid. Therefore, it will have a much longer retention time on a reversed-phase column. By comparing the peak areas, you can quantify the extent of degradation.
References
- Williame, R., & van Rysselberghe, J. (1974). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 894-898.
- Grokipedia. (n.d.).
- Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. Journal of the Chemical Society, Perkin Transactions 2, 1953-1958.
- Williame, R., & van Rysselberghe, J. (1974). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Scite.ai.
- Thermo Fisher Scientific. (n.d.). Stability of para-aminobenzoic acid in cell culture media.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- Springer Nature Experiments. (n.d.).
- RSC Publishing. (n.d.).
- O'Loughlin, J., et al. (2016).
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- ACS Publications. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubMed. (1989).
- BenchChem. (2025). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
- PubMed. (2017). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)
- Genome.jp. (n.d.).
- ECHEMI. (n.d.). 3-CHLORO-4,5-DIFLUOROBENZOIC ACID Formula.
- MDPI. (2024).
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- Google Patents. (n.d.).
- Eawag-BBD. (2006).
- National Center for Biotechnology Information. (n.d.).
- (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... PMC.
- Sigma-Aldrich. (n.d.). 4-Amino-2,5-difluorobenzoic acid | 773108-64-8.
- ResearchGate. (n.d.). (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Structural Validation of 4-Amino-5-chloro-2,3-difluorobenzoic Acid: A Comparative NMR Guide
Executive Summary
This guide provides a definitive technical framework for validating the chemical structure of 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 110877-64-0). As a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin), the precise regiochemistry of the fluorine and chlorine substituents is paramount.
While Mass Spectrometry (MS) confirms the molecular formula (
Part 1: Strategic Comparison – NMR vs. Alternatives
The following table objectively compares NMR against other standard analytical techniques for this specific application.
| Feature | NMR ( | LC-MS (HRMS) | IR Spectroscopy | X-Ray Crystallography |
| Primary Utility | Regioisomer Determination | Molecular Formula & Purity | Functional Group ID | Absolute Configuration |
| Isomer Specificity | High (via | Low (fragmentation often identical) | Moderate (fingerprint region) | Definitive |
| Throughput | Medium (10-15 min/sample) | High (<5 min/sample) | High (<2 min/sample) | Very Low (requires crystal) |
| Sample State | Solution (DMSO- | Solution | Solid/Neat | Single Crystal |
| Validation Verdict | Gold Standard for routine QC | Necessary but insufficient | Supporting data only | Reference Standard only |
Part 2: Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise ratio and ensure visibility of exchangeable protons (-COOH, -NH
-
Solvent Selection: Use DMSO-
(Dimethyl sulfoxide-d6).-
Reasoning: The target molecule is a benzoic acid derivative with low solubility in CDCl
. DMSO- disrupts intermolecular hydrogen bonding, sharpening the signals for the carboxylic acid and amine protons, which are often broad or invisible in other solvents.
-
-
Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of DMSO-
. -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to magnetic field inhomogeneity.
Acquisition Parameters[1]
-
Temperature: 298 K (25°C).
-
Reference: Calibrate to residual DMSO pentet at
2.50 ppm and 39.5 ppm. For F, use an internal standard (e.g., -trifluorotoluene at -63.7 ppm) or external referencing.
Part 3: Structural Validation Logic (The "Why")
The validation rests on three distinct spectroscopic "fingerprints."
The F NMR Fingerprint (The "Killer App")
The most definitive proof of the 2,3-difluoro substitution pattern is the magnitude of the Fluorine-Fluorine coupling constant (
-
Target (2,3-difluoro): The two fluorine atoms are ortho to each other.
-
Observed Pattern: Two distinct signals, each split into a doublet (or ddd).
-
Coupling Constant:
.
-
-
Isomer (2,4-difluoro): The fluorines are meta to each other.
-
Coupling Constant:
.
-
-
Isomer (2,5-difluoro): The fluorines are para to each other.
-
Coupling Constant:
.
-
Validation Rule: If you observe a large coupling constant (~20 Hz) between the two
The H NMR Analysis
The molecule has only one aromatic proton (H-6).
-
Position: H-6 is ortho to the electron-withdrawing Carbonyl group (deshielding) and para to the Fluorine at C-3.
-
Multiplicity: It appears as a doublet of doublets (dd) .
-
Coupling to F-2 (meta):
. -
Coupling to F-3 (para):
(often unresolved broadening).
-
-
Chemical Shift: Expected range
7.6 – 7.9 ppm.
The C NMR Connectivity
-
C-F Carbons: Look for two doublets with extremely large coupling constants (
). -
C-4 (C-NH2): Appears as a doublet of doublets due to coupling with both F-3 (ortho) and F-2 (meta).
Part 4: Comparative Data Summary
The following table summarizes the theoretical and observed shifts for validation.
| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| -COOH | ~13.0 - 14.0 | Broad Singlet | Exchangeable | |
| H-6 | 7.60 - 7.80 | dd | ||
| -NH | 6.00 - 6.50 | Broad Singlet | Exchangeable | |
| F-3 | -135 to -145 | d (or dd) | ||
| F-2 | -140 to -150 | d (or dd) |
Note:
Part 5: Visualization of Validation Logic
The following diagram illustrates the logical decision tree used to confirm the structure based on spectral data.
Caption: Decision tree for validating the 2,3-difluoro substitution pattern using
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid (Analogous Structure Analysis). Retrieved from [Link]
- Reich, H. J. (2023).Fluorine-19 NMR Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. (Standard reference for J-coupling values).
- Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
comparing synthesis routes for 4-Amino-5-chloro-2,3-difluorobenzoic acid
This guide provides an in-depth technical comparison of synthesis routes for 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS 2649788-84-9 / 116265-68-0), a critical intermediate in the manufacturing of next-generation fluoroquinolone antibiotics such as Sitafloxacin .
Executive Summary & Strategic Analysis
The synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid presents a classic regioselectivity challenge in organofluorine chemistry. The target molecule requires the precise placement of an amino group and a chlorine atom on a polyfluorinated benzene ring while maintaining the integrity of the carboxylic acid moiety.
Our analysis identifies two primary synthetic pathways. The choice between them depends heavily on the availability of starting materials and the specific impurity profile tolerances of the final API (Active Pharmaceutical Ingredient).
| Feature | Route A: The SNAr Convergence (Recommended) | Route B: The Late-Stage Chlorination |
| Primary Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (EAS) |
| Starting Material | 5-Chloro-2,3,4-trifluorobenzoic acid | 4-Amino-2,3-difluorobenzoic acid |
| Key Reagent | Aqueous Ammonia / NH3 gas | N-Chlorosuccinimide (NCS) or Cl2 |
| Regioselectivity | High (Directed by para-COOH) | Moderate (Competing ortho positions) |
| Scalability | High (Industrial Standard) | Moderate (Purification bottlenecks) |
| Cost Efficiency | High (Fewer steps if precursor available) | Medium (Precursor cost + purification) |
Technical Deep Dive: Route Analysis
Route A: Nucleophilic Substitution on 5-Chloro-2,3,4-trifluorobenzoic Acid
This route is the industry standard for high-purity scale-up. It leverages the strong electron-withdrawing nature of the carboxylic acid group to direct nucleophilic attack to the para-position.
Mechanism: The reaction proceeds via a Meisenheimer complex. The carboxylic acid at C1 activates the C4-fluorine for displacement. The chlorine atom at C5 provides additional activation via inductive withdrawal (-I effect), though less than a fluorine would. Crucially, the C4 position is sterically accessible, and the leaving group (F-) is highly labile in SNAr reactions.
Expert Insight - Isomer Control: A common pitfall is confusing the starting material with its isomer, 3-chloro-2,4,5-trifluorobenzoic acid .
-
Correct Precursor: 5-Chloro-2,3,4-trifluorobenzoic acid
Yields 4-Amino-5-chloro product. -
Incorrect Precursor: 3-Chloro-2,4,5-trifluorobenzoic acid
Yields 4-Amino-3-chloro product (Impurity). -
Validation:19F NMR is essential for qualifying the starting material. The 5-chloro isomer shows distinct coupling constants due to the specific F-F and F-H relationships.
Route B: Electrophilic Chlorination of 4-Amino-2,3-difluorobenzoic Acid
This route builds the halogenation pattern after the amino group is in place.
Mechanism: The amino group (-NH2) is a strong ortho/para director. In 4-amino-2,3-difluorobenzoic acid:
-
C1 (COOH): Meta to amino (deactivating).
-
C5: Ortho to amino (activated).
-
C6: Meta to amino (deactivating).
-
Result: Chlorination occurs predominantly at C5.
Challenges: While theoretically sound, this route suffers from over-chlorination (forming dichloro byproducts) and oxidation of the aniline nitrogen if strong oxidants like Cl2 gas are used without protection. Using NCS (N-chlorosuccinimide) in DMF mitigates this but increases raw material costs.
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical flow for both routes.
Figure 1: Comparative reaction pathways for the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid.
Experimental Protocol (Recommended Route A)
This protocol is based on optimized SNAr methodologies for polyfluorobenzoic acids [1, 2].
Objective: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid from 5-chloro-2,3,4-trifluorobenzoic acid.
Materials
-
Substrate: 5-Chloro-2,3,4-trifluorobenzoic acid (1.0 eq)
-
Reagent: Ammonium Hydroxide (28% aq, 5.0 eq) or Ammonia gas
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr)
-
Work-up: HCl (2N), Ethyl Acetate, Brine.
Step-by-Step Procedure
-
Dissolution: Charge a glass-lined reactor with 5-Chloro-2,3,4-trifluorobenzoic acid (100 g) and DMSO (500 mL). Stir until fully dissolved.
-
Reagent Addition:
-
Option 1 (Aqueous): Slowly add Ammonium Hydroxide (28%, ~300 mL) while maintaining temperature < 30°C to avoid exotherm spikes.
-
Option 2 (Gas - Preferred for Anhydrous): Bubble NH3 gas through the solution until saturation.
-
-
Reaction: Heat the mixture to 90°C for 6–8 hours.
-
Process Control: Monitor by HPLC. The reaction is complete when the starting material < 1.0%.
-
Note: A minor impurity (2-amino isomer) may form if temperature exceeds 110°C.
-
-
Quench & Precipitation: Cool the reaction mass to 20°C. Pour slowly into ice-water (1.5 L).
-
Acidification: Adjust pH to 2–3 using 2N HCl. The product will precipitate as an off-white solid.
-
Filtration: Filter the solid and wash the cake with water (3 x 200 mL) to remove residual DMSO and inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Purification (Optional): Recrystallization from Ethanol/Water (8:2) if purity < 98%.[1]
Expected Yield: 85% – 92% Purity: > 99.0% (HPLC)
Comparative Data Summary
| Metric | Route A (SnAr) | Route B (Chlorination) |
| Overall Yield | 85-92% | 65-75% |
| Purity Profile | High (>99%). Main impurity is unreacted SM. | Moderate. Risks of di-chloro analogs (hard to separate). |
| Safety Profile | Safe. Standard base handling. | Caution. NCS/Cl2 requires ventilation; exotherms. |
| Cost Driver | Cost of Trifluoro precursor. | Cost of NCS + Purification yield loss. |
| Green Chemistry | High atom economy. DMSO recyclable. | Lower. Halogenated waste generation. |
References
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3), 167-172.
-
Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... PMC.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
-
Google Patents. (2013). CN103360310A - Sitafloxacin intermediate preparation method.
-
Sigma-Aldrich. (2025). Product Specification: 4-Amino-2,3,5,6-tetrafluorobenzoic acid.
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A Predictive and Comparative Guide to the Biological Activity of 4-Amino-5-chloro-2,3-difluorobenzoic Acid
Introduction: The Benzoic Acid Scaffold in Drug Discovery
For researchers and drug development professionals, the benzoic acid scaffold represents a foundational pharmacophore, a privileged structure in medicinal chemistry due to its versatile biological activities. The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors. The true therapeutic potential of this scaffold is unlocked through the strategic substitution on its aromatic ring. The nature, position, and combination of these substituents profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic fate.
This guide focuses on 4-Amino-5-chloro-2,3-difluorobenzoic acid , a synthetically intriguing molecule. While direct biological data for this specific compound is not extensively available in public literature, its structure allows for a robust predictive analysis. By deconstructing the roles of its individual functional groups—amino, chloro, and difluoro—and comparing them to well-documented analogs, we can build a strong hypothesis regarding its potential biological activities and provide a framework for its experimental validation.
Structure-Activity Relationship (SAR) Analysis of the Target Molecule
The biological profile of 4-Amino-5-chloro-2,3-difluorobenzoic acid is determined by the interplay of its four key substituents on the benzoic acid core. Understanding their individual contributions is paramount to predicting its activity.
-
Carboxylic Acid (-COOH) : This acidic group is the primary anchor for receptor binding, often forming critical hydrogen bonds or ionic interactions within a target protein's active site.
-
Amino Group (-NH₂) : Positioned at C4, this electron-donating group can act as a hydrogen bond donor. Its presence is often associated with antimicrobial properties, as it is a structural analog of para-aminobenzoic acid (PABA), a key intermediate in the bacterial folic acid synthesis pathway.[1][2]
-
Chloro Group (-Cl) : Located at C5, this halogen is an electron-withdrawing group that significantly increases lipophilicity. This can enhance membrane permeability, a crucial factor for a compound to reach its intracellular target. Halogenation, particularly with chlorine or bromine, has been linked to enhanced cytotoxic and antimicrobial activities in many compound classes.[3]
-
Difluoro Groups (-F) : Positioned at C2 and C3, these fluorine atoms have a profound impact. Fluorine is the most electronegative element, and its presence can drastically alter the pKa of the nearby carboxylic acid and amino groups, thereby influencing ionization state and binding affinity. Furthermore, C-F bonds are metabolically stable, and their introduction can block sites of oxidative metabolism, increasing the compound's half-life in vivo. The presence of fluorine is often correlated with increased bioactivity in pharmaceuticals and agrochemicals.
Based on this structural analysis, we can hypothesize that 4-Amino-5-chloro-2,3-difluorobenzoic acid possesses potential antimicrobial, anticancer, and possibly anti-inflammatory or antioxidant activities. The combination of an amino group, a lipophilic chlorine atom, and metabolically stabilizing fluorine atoms creates a molecule primed for biological interaction.
Comparative Analysis of Biological Activities
To substantiate our hypothesis, we will compare the known biological activities of benzoic acids with similar substitution patterns.
Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives is well-established and is often attributed to their ability to disrupt cell membrane integrity and interfere with metabolic pathways.[4]
-
Aminobenzoic Acids : Para-aminobenzoic acid (PABA) derivatives are known to have antimicrobial properties.[2] For example, certain Schiff bases and esters of PABA show significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria, as well as fungal strains (Candida albicans, Aspergillus niger).[2] The introduction of an electron-withdrawing bromo group has been shown to increase this activity.[2]
-
Chlorobenzoic Acids : Chlorinated benzoic acids are instrumental in the development of antimicrobial agents.[5] 2-chlorobenzoic acid derivatives have demonstrated greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria.[1]
-
Fluorobenzoic Acids : The inclusion of fluorine is a common strategy in developing potent antimicrobials.[6] Fluoroquinolone antibiotics, a major class of antibacterial drugs, are a testament to this principle.[7]
Predicted Activity for 4-Amino-5-chloro-2,3-difluorobenzoic Acid : The presence of the 4-amino group suggests a potential mechanism involving the folate pathway. The chloro and difluoro substituents would likely enhance its ability to penetrate bacterial cell walls and increase its potency. It is plausible that the compound would exhibit broad-spectrum antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Substituted Benzoic Acids
| Compound/Derivative Class | Organism(s) | Activity Metric (MIC/pMIC) | Reference |
| m-Bromo Schiff Base of PABA | B. subtilis | pMIC = 2.11 µM/ml | [2] |
| p-Bromo Schiff Base of PABA | C. albicans, A. niger | pMIC = 1.81 µM/ml | [2] |
| 2-chlorobenzoic acid Schiff Base | E. coli | pMIC = 2.27 µM/ml | [1] |
| Aminochlorofluoro phenyl benzamide | E. coli / S. aureus | 60% / 90% activity | [1] |
| Benzimidazole derivative of PABA | L. monocytogenes | MIC = 15.62 µg/mL | [5] |
Anticancer (Cytotoxic) Activity
Halogenation is a key strategy for enhancing the anticancer potential of small molecules.[3]
-
Halogenated Benzoic Acids : The introduction of halogens like chlorine and bromine into aromatic structures can significantly enhance cytotoxicity against various cancer cell lines.[3] For example, halogenated derivatives of benzofuran have shown potent activity against lung (A549) and liver (HepG2) cancer cells.[8] Some halogenated benzothiadiazine derivatives have been identified with potent anticancer effects, with IC50 values in the low micromolar range against triple-negative breast cancer models.[9][10] The position of the halogen is a critical determinant of cytotoxic activity.[3]
Predicted Activity for 4-Amino-5-chloro-2,3-difluorobenzoic Acid : The heavy halogenation (one chlorine, two fluorines) of the target molecule strongly suggests potential for cytotoxic activity. These groups can enhance interactions with molecular targets and improve cellular uptake. It would be a strong candidate for screening against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Halogenated Aromatic Compounds
| Compound/Derivative Class | Cell Line(s) | Activity Metric (IC₅₀) | Reference |
| Halogenated Benzothiadiazine | Triple-Negative Breast Cancer | 2.93 ± 0.07 µM | [9] |
| Methyl 4-chloro-benzofuran derivative | A549 (Lung) | Promising Activity | [8] |
| Methyl 6-bromo-benzofuran derivative | A549 (Lung), HepG2 (Liver) | Significant Activity | [8] |
Antioxidant and Anti-inflammatory Activities
Many carboxylic acids, including benzoic acid derivatives, exhibit antioxidant and anti-inflammatory properties, often by activating cellular defense pathways like the NRF2 pathway or by scavenging free radicals directly.[11]
-
Antioxidant Activity : The ability of a compound to scavenge free radicals can be readily assessed. For instance, Schiff bases and oxadiazole derivatives of 4-fluorobenzoic acid have demonstrated good to moderate free radical scavenging activity in the DPPH assay.[12]
-
Anti-inflammatory Activity : Benzoic acid derivatives share structural features with nonsteroidal anti-inflammatory drugs (NSAIDs).[13] Their activity is often evaluated by their ability to inhibit enzymes like cyclooxygenase (COX) or to reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6).[13][14]
Predicted Activity for 4-Amino-5-chloro-2,3-difluorobenzoic Acid : The amino group on the aromatic ring could contribute to antioxidant activity through radical scavenging. The overall structure has the potential to interact with inflammatory pathway enzymes. Experimental validation through assays like DPPH radical scavenging and inhibition of COX enzymes would be necessary to confirm this.
Visualizing Experimental Workflows
Effective drug discovery relies on a structured and logical flow from synthesis to biological evaluation. The diagrams below outline the general workflows for synthesizing and screening novel benzoic acid derivatives and for a common cytotoxicity assay.
Caption: General workflow for synthesis and antimicrobial screening.
Caption: Workflow of the MTT cytotoxicity assay.
Experimental Protocols
To experimentally validate the predicted biological activities, standardized and reproducible protocols are essential. The following sections provide detailed methodologies for key assays.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, a key metric for antimicrobial potency.[15][16]
A. Materials
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria)[15]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
B. Procedure
-
Prepare Bacterial Inoculum : Culture the microorganism overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[17]
-
Prepare Compound Dilutions : Perform serial two-fold dilutions of the test compounds and the positive control directly in the 96-well plate using the growth medium. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation : Add the standardized microbial suspension to each well, bringing the final volume to 100 or 200 µL.
-
Controls : Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Incubation : Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[16]
Protocol 2: Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[18][19]
A. Materials
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
B. Procedure
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Cell Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3: DPPH Radical Scavenging (Antioxidant) Assay
This assay measures the capacity of a compound to act as a free radical scavenger.[12]
A. Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate
-
Spectrophotometer
B. Procedure
-
Prepare DPPH Solution : Prepare a working solution of DPPH in methanol (e.g., 0.2 mM). The solution should be freshly made, stored in the dark, and have a deep purple color with an absorbance of approximately 1.0 at 517 nm.[20]
-
Sample Preparation : Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Setup : In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Initiate Reaction : Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[20]
-
Controls : Include a blank control containing only methanol.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Measurement : Measure the absorbance of each well at 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol instead of the sample, and A_sample is the absorbance of the sample well.[12]
-
IC₅₀ Determination : Plot the % scavenging activity against the sample concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Conclusion
While direct experimental evidence for the biological activity of 4-Amino-5-chloro-2,3-difluorobenzoic acid remains to be established, a thorough analysis based on structure-activity relationships of analogous compounds provides a strong foundation for targeted investigation. The unique combination of an amino group, a chlorine atom, and two fluorine atoms on the benzoic acid scaffold suggests a high probability of significant antimicrobial and anticancer properties. The strategic placement of these functional groups is predicted to enhance membrane permeability, metabolic stability, and target engagement.
The experimental protocols detailed in this guide offer a validated roadmap for researchers to systematically evaluate these predicted activities. By employing these standardized assays, scientists can determine the MIC against a panel of microbes, quantify the cytotoxic effects on cancer cell lines, and assess the antioxidant potential of this and other novel benzoic acid derivatives. The resulting data will be crucial for confirming these hypotheses and unlocking the full therapeutic potential of this promising chemical space.
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- Lee, Y. H., et al. (2004). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Analytical Sciences, 20(8), 1189-1192.
- Sudo, H., & Kubo, I. (1998). New Enzymatic Colorimetric Reactions of Benzoic Acid Derivatives with ABTS [2,2'-azino-di-(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt] in the presence of laccase. Bioscience, Biotechnology, and Biochemistry, 62(7), 1431-1433.
- Pathmasiri, W., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1176-1185.
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- PubMed. (2025). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects.
- Lee, Y. H., et al. (2004). Spectrophotometric determination of benzoic acid based on inhibitive effect on tyrosinase enzyme. Retrieved from a publicly available academic paper.
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- Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
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- ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Amino-5-chloro-2,3-difluorobenzoic Acid
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Technical Characterization Guide: 4-Amino-5-chloro-2,3-difluorobenzoic Acid via Thermal Analysis
The following technical guide details the characterization of 4-Amino-5-chloro-2,3-difluorobenzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin). This guide focuses on thermal analysis (Melting Point and DSC) as a primary tool for purity validation and isomer discrimination.[1]
Executive Summary & Comparison Strategy
In drug development, the purity of the benzoic acid core determines the yield and safety of the final API.[1] For 4-Amino-5-chloro-2,3-difluorobenzoic acid , the melting point (MP) serves as a rapid "Go/No-Go" gatekeeper.
This guide compares the Capillary Melting Point method against Differential Scanning Calorimetry (DSC) . While HPLC is the gold standard for quantitation, thermal analysis provides unique insights into solid-state form and gross contamination by precursors.[1]
Comparative Performance Matrix
| Feature | Capillary Melting Point (Manual/Auto) | Differential Scanning Calorimetry (DSC) | HPLC (Reference) |
| Primary Utility | Rapid Identity & Gross Purity Check | Polymorph Screening & Precise Purity ( | Quantitative Impurity Profiling |
| Sample Required | < 5 mg | 2–5 mg | < 1 mg (diluted) |
| Resolution | Low (Visual onset/clear point) | High (Heat flow integration) | Very High (Peak separation) |
| Cost Per Run | Low | Moderate | High (Solvents/Column) |
| Key Detection | Depression by precursors (e.g., des-amino analogs) | Polymorphic transitions & Solvates | Specific chemical identity |
Technical Specifications & Impurity Profile
The melting point is a Critical Quality Attribute (CQA). For this compound, the presence of the amino group significantly elevates the melting point compared to its nitro- or des-amino precursors due to intermolecular hydrogen bonding.
Target vs. Impurity Thermal Data
Note: Experimental values for specific isomers may vary by synthesis route; these values represent established ranges for this class of fluoro-benzoic acids.
| Compound Identity | Role | Melting Point Range ( | Thermal Behavior |
| 4-Amino-5-chloro-2,3-difluorobenzoic acid | Target Product | > 200°C (Expected) | Sharp endotherm; decomposition likely >250°C. |
| 3-Chloro-2,4-difluorobenzoic acid | Precursor / Impurity | 174 – 178°C [1] | Distinctly lower MP; causes broad depression. |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Precursor | 148 – 150°C [2] | Significant depression if retained. |
| 4-Amino-3,5-dichlorobenzoic acid | Analog | ~290 – 293°C [3] | Higher MP; indicates halogen exchange side-reactions. |
Analyst Insight: A melting range >2°C or a value below 190°C immediately signals contamination with the 3-chloro-2,4-difluoro precursor.
Experimental Protocols
Protocol A: Capillary Melting Point (Standard Release Testing)
Objective: Rapid confirmation of identity and gross purity.
-
Preparation: Dry the sample at 105°C for 2 hours to remove surface moisture/solvents (unless solvates are suspected).
-
Loading: Pack 3–4 mm of fine powder into a clean glass capillary. Tap to ensure tight packing (air pockets cause uneven heat transfer).[1]
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 160°C.[1]
-
Slow Ramp:1.0°C/min from 160°C until melt is complete.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Acceptance: Range (
) must be C.
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determination of absolute purity via van 't Hoff equation and polymorph check.
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1]
-
Calibration: Indium (
C) and Zinc ( C).[1] -
Sample: Weigh 2–4 mg into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).[1]
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis:
Characterization Workflow Diagram
The following diagram illustrates the decision logic for characterizing this intermediate, ensuring no "false passes" occur due to similar-melting impurities.
Caption: Logical workflow for thermal characterization. Failure at the MP stage triggers a specific check for low-melting precursors.
Scientific Interpretation & Troubleshooting
Melting Point Depression
According to the van 't Hoff equation , the presence of impurities (like the 3-chloro-2,4-difluoro precursor) will depress the melting point.
Decomposition Warning
Fluoro-amino benzoic acids can decarboxylate or decompose near their melting points.[1]
-
Sign: Discoloration (browning) during the melt.[1]
-
Action: If decomposition is observed, use DSC with a faster ramp rate (20°C/min) to minimize thermal history before the melt, or rely on "clear point" rather than full range.
References
-
ChemSrc. (2023).[1] 4-Chloro-2,5-difluorobenzoic acid Physical Properties. Retrieved from
-
Google Patents. (2013).[1] CN103012337 - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.[2] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-Amino-3,5-dichlorobenzoic acid Product Specification. Retrieved from
-
AK Scientific. (2024).[1] 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS 2649788-84-9). Retrieved from
Sources
Comparative Analysis of Fluorinated Benzoic Acid Isomers in Bioassays
Executive Summary
This guide provides a technical comparison of the three mono-fluorinated benzoic acid isomers—2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) .
While chemically similar, the position of the fluorine atom dictates drastically different behaviors in biological systems due to steric hindrance, electronic effects (pKa shifts), and regiospecific enzymatic recognition.
-
Select 2-FBA if you require a metabolically stable tracer or a negative control for benzoate dioxygenase assays. Its ortho-substitution sterically hinders standard catabolic entry points.
-
Select 4-FBA if you are designing mechanistic probes to study ring-cleavage pathways or "suicide inhibition." It is readily accepted by benzoate transporters but generates highly toxic fluorocatechol intermediates.
-
Select 3-FBA as a hybrid probe for investigating meta-cleavage specificity, though it often yields dead-end metabolites.
Physicochemical Foundation: The "Fluorine Effect"
To interpret bioassay data, one must first understand the electronic and steric environment of the isomers. The fluorine atom acts as a bioisostere of hydrogen (sterically) and a hydroxyl group (electronically), but its position shifts the molecule's acidity and lipophilicity.
Table 1: Comparative Physicochemical Properties
| Property | 2-Fluorobenzoic Acid (Ortho) | 3-Fluorobenzoic Acid (Meta) | 4-Fluorobenzoic Acid (Para) | Benzoic Acid (Ref) |
| pKa (Acidity) | 3.27 (Strongest) | 3.86 | 4.14 | 4.20 |
| LogP (Lipophilicity) | 1.86 | 2.16 | 2.07 | 1.87 |
| Steric Effect | High (Ortho-effect) | Moderate | Low | None |
| Metabolic Fate | Recalcitrant / Dead-end | Partial / Slow | Rapid uptake / Toxic | Mineralized |
Scientific Insight:
-
The Ortho-Effect (2-FBA): The proximity of the highly electronegative fluorine to the carboxyl group induces a strong field effect, significantly lowering the pKa (3.27 vs 4.20). In bioassays at physiological pH (7.4), 2-FBA is >99.9% ionized. This prevents passive diffusion across lipid membranes compared to the less acidic isomers, reducing its effective intracellular concentration unless active transport is involved.
-
The Para-Symmetry (4-FBA): 4-FBA is sterically almost identical to benzoic acid. Enzymes that bind benzoate (like Tol plasmid-encoded dioxygenases) readily accept 4-FBA, leading to "lethal synthesis" where the cell metabolizes it into a toxic intermediate.
Comparative Bioassay I: Microbial Catabolic Profiling
Context: Used to determine metabolic stability of fluorinated motifs or to map degradation pathways in Pseudomonas strains (e.g., strain B13).
Mechanism of Action
The primary degradation route for benzoate is via Benzoate 1,2-dioxygenase , which converts benzoate to catechol.
-
4-FBA is converted to 4-fluorocatechol .[1][2] This intermediate inhibits ring-cleavage enzymes (catechol 1,2-dioxygenase) or is cleaved to 3-fluoro-cis,cis-muconate, eventually releasing toxic fluoride ions (
). -
2-FBA acts as a competitive inhibitor or is simply not recognized due to steric clash at the 1,2-position, making it a "metabolic blocker."
Experimental Protocol: Resting Cell Turnover Assay
This protocol differentiates isomers based on oxygen uptake and fluoride release.
Reagents:
-
Minimal Media (MM) (buffer pH 7.2).
-
Substrates: 2-FBA, 3-FBA, 4-FBA (1 mM stocks).
-
Bacterial Strain: Pseudomonas putida (or equivalent benzoate degrader).
Step-by-Step Workflow:
-
Induction: Grow cells on 5 mM benzoate (positive control) to induce the ben and cat operons. Harvest at mid-log phase (
). -
Washing: Centrifuge (5,000 x g, 10 min) and wash cells 2x with MM to remove residual carbon sources. Resuspend to
. -
Exposure: Aliquot cell suspension into 4 flasks. Add 1 mM of 2-FBA, 3-FBA, 4-FBA, and Benzoate (Control) respectively.
-
Sampling: Incubate at 30°C with shaking. Sample at T=0, 30, 60, 120 min.
-
Analysis (Dual-Mode):
-
HPLC: Filter supernatant (0.2 µm). Analyze substrate depletion (C18 column, MeOH/Water/Formic acid gradient).
-
ISE (Ion Selective Electrode): Measure free fluoride (
) release in the supernatant.
-
Expected Results:
-
4-FBA: Rapid substrate depletion; High
release (indicating ring cleavage and defluorination). Cell viability may drop due to fluorocatechol toxicity. -
2-FBA: Negligible depletion; Near-zero
release. (Remains intact). -
3-FBA: Slow depletion; Partial
release (often accumulates as dead-end fluoromuconates).
Comparative Bioassay II: Cytotoxicity & Metabolic Stability (In Vitro)
Context: Drug discovery screening to assess if a fluorinated fragment causes toxicity via "suicide substrate" mechanisms.
Scientific Rationale
Fluorine substitution is often used to block metabolism (e.g., at the para position). However, if the enzyme shifts the hydroxylation site, it can generate reactive quinones or fluorocatechols.
Experimental Protocol: MTT Viability & Fluoride Release
-
Cell Line: HepG2 (human liver) or bacterial reporter strain.
-
Dosing: Treat cells with increasing concentrations (0–500 µM) of isomers.
-
Incubation: 24 hours at 37°C.
-
Readout 1 (Viability): Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan. Quantify Absorbance at 570 nm.
-
Readout 2 (Metabolic Burst): Measure supernatant for
ions.
Data Interpretation:
-
High Toxicity + High
(4-FBA): Indicates the molecule entered the metabolic cycle and released toxic fluoride/intermediates. -
Low Toxicity + Low
(2-FBA): Indicates the molecule is metabolically inert and well-tolerated (ideal for tracers).
Visualizing the Metabolic Logic
The following diagram illustrates the divergence in pathway fate for the isomers when exposed to a standard benzoate dioxygenase system.
Caption: Differential metabolic processing of fluorobenzoic acid isomers by standard benzoate dioxygenase pathways. Note the high toxicity potential of the 4-FBA pathway versus the stability of 2-FBA.
Summary of Recommendations
| Application Scenario | Recommended Isomer | Reason |
| Groundwater/Hydrology Tracer | 2-FBA (or 2,6-DFBA) | Highest metabolic stability; lowest sorption to soil due to low pKa (anionic state). |
| Metabolic Probe (Degradation) | 4-FBA | Mimics benzoate perfectly to enter cells, allowing study of downstream enzyme inhibition. |
| Negative Control (Bioassay) | 2-FBA | Proves that an enzyme is regioselective (if it eats 4-FBA but not 2-FBA). |
| Bioisostere Screening | 3-FBA | Often used when 4-position is blocked by other groups; tests meta-position sensitivity. |
References
-
Milne, G. W. A., Goldman, P., & Holtzman, J. L. (1968). "The metabolism of 2-fluorobenzoic acid.[3][4] Studies with 18-O2." Journal of Biological Chemistry.
-
Engesser, K. H., et al. (1980). "Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13." Applied and Environmental Microbiology.
-
Ogruc Ildiz, G., & Fausto, R. (2020). "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties."[5] Molecules.
-
Schreiber, A., et al. (1980). "Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp.[6] B13." Applied and Environmental Microbiology. (Detailed pathway analysis of 3- and 4-FBA).
-
BenchChem Properties Database. "2-Fluorobenzoic acid Physical and Chemical Properties."
Sources
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. journals.asm.org [journals.asm.org]
Navigating the Synthesis of Halogenated Anthranilic Acids: A Comparative Analysis of Methodologies and Yields
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated and chlorinated benzoic acid derivatives. Due to the limited availability of published data on the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid, this guide will focus on the synthesis of structurally related and pharmaceutically relevant analogs. The principles and methodologies discussed herein provide valuable insights for the potential synthesis of the target molecule and other polysubstituted anilines.
The strategic placement of halogen atoms, particularly fluorine, on aromatic rings is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-Amino-5-chloro-2,3-difluorobenzoic acid and its analogs are of significant interest as building blocks in the synthesis of complex pharmaceuticals. However, the cumulative electron-withdrawing effects of multiple halogen substituents and the potential for isomeric impurities present considerable synthetic challenges. This guide provides a comparative analysis of synthetic strategies for related compounds, offering a framework for approaching the synthesis of polysubstituted aromatic systems.
Comparative Analysis of Synthetic Routes
The synthesis of halogenated benzoic acids often involves multi-step sequences that can be broadly categorized. Below is a comparison of different approaches with a focus on the yields achieved at various steps.
| Starting Material | Key Intermediates | Target Molecule | Overall Yield | Reference |
| p-Fluoronitrobenzene | 3-Bromo-4-fluoro-nitrobenzene, 3-Bromo-4-fluoro-aniline, 3-Bromo-4-fluoro-6-chloro-aniline, 4-Chloro-2,5-difluoro bromobenzene | 4-Chloro-2,5-difluorobenzoic acid | Not explicitly stated, but described as suitable for large-scale commercial preparation with high purity (>98%).[1] | |
| 4-Chloro-3,5-difluorobenzonitrile | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid, 2-Amino-4-chloro-3,5-difluorobenzoic acid | 2,4-Dichloro-3,5-difluorobenzoic acid | 77.3% | [2] |
| Methyltetrafluorobenzoate | Methyl 4-(tert-butylamino)-2,3,5-trifluorobenzoate, Methyl 4-amino-2,3,5-trifluorobenzoate | 4-Chloro-2,3,5-trifluorobenzoic acid | 44.1% | [3] |
| 2,4-Difluoro-3-chlorobenzoic acid | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid, Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 70% | [4] |
Visualizing Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of related halogenated benzoic acids, providing a visual comparison of the strategic steps involved.
Figure 1: Synthetic workflow for 4-Chloro-2,5-difluorobenzoic acid.
Figure 2: Synthetic workflow for 2,4-Dichloro-3,5-difluorobenzoic acid.
Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of halogenated benzoic acids, based on published literature.
Protocol 1: Nitration and Hydrolysis of a Halogenated Benzonitrile
This protocol details the conversion of a benzonitrile to a nitrobenzoic acid, a common step in the synthesis of these compounds.
Materials:
-
4-Chloro-3,5-difluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Sodium Nitrite
-
Ice
Procedure:
-
In a flask submerged in an ice bath, dissolve 4-chloro-3,5-difluorobenzonitrile in concentrated sulfuric acid with stirring for 1 hour.[2]
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, then remove the ice bath and continue stirring for 6 hours at approximately 102°C.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.
-
Carefully add a solution of sodium nitrite in water dropwise to the cooled mixture.
Protocol 2: Catalytic Reduction of a Nitrobenzoic Acid
This protocol describes the reduction of a nitro group to an amine using a palladium on carbon catalyst.
Materials:
-
4-Chloro-3,5-difluoro-2-nitrobenzoic acid
-
Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable pressure vessel, dissolve the 4-chloro-3,5-difluoro-2-nitrobenzoic acid in methanol.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture.
-
Monitor the reaction until completion.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
The resulting solution contains 2-amino-4-chloro-3,5-difluorobenzoic acid, which can be isolated by removing the solvent under reduced pressure.[2] This reduction method is noted for its high yield (95.6%) and environmentally friendly nature.[2]
Protocol 3: Diazotization and Chlorination (Sandmeyer Reaction)
This protocol outlines the conversion of an amino group to a chlorine atom via a diazonium salt intermediate.
Materials:
-
2-Amino-4-chloro-3,5-difluorobenzoic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane
Procedure:
-
Suspend the 2-amino-4-chloro-3,5-difluorobenzoic acid in concentrated hydrochloric acid and stir in an ice bath for 30 minutes.[2]
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture and continue stirring for 1.5 hours.[2]
-
To the resulting emulsion, add copper(I) chloride and dichloromethane.[2]
-
Stir the reaction mixture at room temperature for 48 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product, 2,4-dichloro-3,5-difluorobenzoic acid, can be isolated by separating the organic layer, washing, drying, and removing the solvent.
Conclusion and Future Outlook
While a direct and detailed comparative guide for the synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid is not feasible due to the scarcity of published data, the analysis of synthetic routes for structurally similar molecules provides a robust foundation for researchers. The presented protocols for nitration, reduction, and diazotization are fundamental transformations in aromatic chemistry and their application in the synthesis of various halogenated benzoic acids demonstrates their utility.
The choice of starting material and the strategic sequencing of reactions are critical for achieving high yields and purity. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile boasts a high overall yield of 77.3%.[2] In contrast, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyltetrafluorobenzoate results in a more moderate total yield of 44.1%.[3]
Future research in this area could focus on the development of novel, more efficient synthetic routes to polysubstituted anilines. This may involve exploring new catalytic systems, flow chemistry techniques for improved safety and scalability, and computational studies to predict reaction outcomes and optimize conditions. The insights provided in this guide are intended to aid in the rational design of synthetic strategies for 4-Amino-5-chloro-2,3-difluorobenzoic acid and other valuable halogenated building blocks.
References
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (2020).
- 4-Chloro-2,3,5-trifluorobenzoic Acid. MDPI. (2015).
- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. (2015).
Sources
A Comparative Guide to the Applications of Halogenated Aminobenzoic Acids in Drug Discovery: A Focus on 4-Amino-5-chloro-2,3-difluorobenzoic Acid and Its Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design.[1][2] These substitutions can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the privileged structural motifs, halogenated aminobenzoic acids serve as critical building blocks for a diverse array of therapeutic agents. This guide provides a comparative analysis of the applications of 4-Amino-5-chloro-2,3-difluorobenzoic acid and its structurally related analogs, offering insights into their synthesis, biological activities, and potential as precursors for novel pharmaceuticals.
While specific peer-reviewed literature on 4-Amino-5-chloro-2,3-difluorobenzoic acid is emerging, its structural features suggest significant potential in areas where its analogs have already demonstrated considerable success. By examining these related compounds, we can extrapolate and compare potential applications, providing a valuable resource for researchers in drug development.
The Role of Halogenated Anthranilic Acid Derivatives in Medicinal Chemistry
Halogenated and aminated benzoic acid derivatives are versatile intermediates in the synthesis of a wide range of medicinally important compounds.[3] Their utility stems from the reactive handles they possess: the carboxylic acid for amide bond formation and other modifications, the amino group for derivatization, and the halogen substituents that can modulate electronic properties and provide sites for further reactions.
A notable application of similar building blocks is in the synthesis of quinolone carboxylic acids, a class of potent antibacterial agents.[4][5] The specific substitution pattern of halogens on the aromatic ring is crucial for their antibacterial spectrum and potency.
Comparative Analysis of Key Analogs and Their Applications
To understand the potential of 4-Amino-5-chloro-2,3-difluorobenzoic acid, we will compare it with several well-studied analogs.
4-Amino-3-chlorobenzoic Acid Derivatives as EGFR Inhibitors
Recent studies have highlighted the potential of 4-amino-3-chlorobenzoic acid derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][7] Researchers have synthesized and evaluated a series of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.[6][7]
-
Key Findings: In silico and in vitro studies revealed that certain hydrazine-1-carbothioamide derivatives exhibited the most promising activity, with compound N5a inducing cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines.[6][7] This was achieved through the inhibition of EGFR tyrosine kinase activity and the activation of the extrinsic apoptotic pathway via caspases 3 and 8.[6][7]
The structural similarity of 4-Amino-5-chloro-2,3-difluorobenzoic acid suggests that its derivatives could also be explored as potential EGFR inhibitors, with the additional fluorine atoms potentially enhancing binding affinity and metabolic stability.
Synthesis of Quinolone Intermediates from Halogenated Benzoic Acids
The synthesis of 3-quinolinecarboxylic acid derivatives, a core scaffold for many fluoroquinolone antibiotics, often relies on halogenated benzoic acid precursors.[4] For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been synthesized as a key intermediate for such antimicrobial drugs.[4]
The synthetic route typically involves a series of reactions including nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis.[4] The efficiency and safety of these synthetic pathways are critical for large-scale production.
Comparative Synthetic Data of Halogenated Benzoic Acid Intermediates
| Intermediate | Starting Material | Key Reactions | Overall Yield | Reference |
| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-difluoro-3-chlorobenzoic acid | Nitration, esterification, reduction, diazotization, hydrolysis | 70% | [4] |
| 2,4-Difluoro-3,5-dichlorobenzoic acid | 2,4-difluoro-3-chlorobenzoic acid | Nitration, selective reduction, diazotization, chlorination | High | [5] |
| 4-chloro-2,3,5-trifluorobenzoic acid | methyl 2,3,4,5-tetrafluorobenzoate | Substitution with tert-butylamine, diazotization, hydrolysis | Moderate | [3] |
This data highlights the versatility of halogenated benzoic acids in synthesizing complex intermediates for pharmaceutical applications.
Experimental Protocols
General Synthesis of 4-amino-3-chloro benzoate ester derivatives
This protocol is based on the synthesis of EGFR inhibitors derived from 4-amino-3-chlorobenzoic acid.[6][7]
Step 1: Esterification of 4-amino-3-chlorobenzoic acid
-
To a solution of 4-amino-3-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-amino-3-chlorobenzoate.
Step 2: Synthesis of Hydrazide
-
Dissolve the methyl 4-amino-3-chlorobenzoate in ethanol and add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol to obtain 4-amino-3-chlorobenzohydrazide.
Step 3: Synthesis of Hydrazine-1-carbothioamide Derivatives
-
To a solution of 4-amino-3-chlorobenzohydrazide in ethanol, add the appropriate isothiocyanate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration to yield the desired hydrazine-1-carbothioamide derivative.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
-
The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase can be evaluated using a standard ELISA-based assay.
-
Varying concentrations of the test compounds are incubated with the EGFR enzyme, ATP, and a substrate peptide in a microtiter plate.
-
The extent of substrate phosphorylation is quantified using a specific antibody and a colorimetric or fluorometric detection system.
-
The IC50 values (the concentration of inhibitor required to achieve 50% inhibition) are then calculated.
Visualizing Synthetic Pathways and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic scheme for derivatives of 4-amino-3-chlorobenzoic acid.
Caption: Mechanism of EGFR inhibition leading to apoptosis.
Conclusion and Future Directions
The exploration of halogenated aminobenzoic acids as scaffolds in drug discovery continues to be a fruitful area of research. While direct studies on 4-Amino-5-chloro-2,3-difluorobenzoic acid are limited, the established applications of its close analogs in anticancer and antimicrobial research provide a strong rationale for its investigation. The difluoro-substituents at the 2 and 3 positions, combined with the chloro and amino groups, present a unique electronic and steric profile that could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Future research should focus on the efficient synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid and the generation of diverse chemical libraries based on this scaffold. Screening these libraries against a panel of therapeutic targets, particularly kinases and bacterial enzymes, will be crucial in unlocking the full potential of this promising building block.
References
- BindingDB BDBM463165 4-Amino-5-(4-chloro-3- hydroxyphenyl)-2-{8-[(2,5- difluorophenyl)methyl]imidazo[1, 2-a]pyrazin-6-yl}-5-methyl-5,7- dihydro-6H-pyrrolo[2,3- d]pyrimidin-6-one::US10780092, Example 19-A. (n.d.).
- Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277–278.
- Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662.
- Li, J., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871.
- IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%.
- Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
- Sigma-Aldrich. (n.d.). 4-Amino-3,5-difluorobenzoic acid.
- ECHEMI. (n.d.). 3-CHLORO-4,5-DIFLUOROBENZOIC ACID.
- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Hu, Y., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863.
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- BioWorld. (2022). Jazz Pharmaceuticals synthesizes new Raf kinase inhibitors.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ResearchGate. (2025). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative.
- ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Frontiers. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases.
- PubChemLite. (n.d.). 4-amino-2-chloro-5-fluorobenzoic acid (C7H5ClFNO2).
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Safety Operating Guide
4-Amino-5-chloro-2,3-difluorobenzoic acid proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 247570-59-8) .[1]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system. The presence of both an amine functionality and multiple halogen atoms (Cl, F) dictates specific incineration parameters to prevent the formation of toxic byproducts (e.g., dioxins, HF, HCl) and unintended side reactions (e.g., nitrosamine formation) in waste streams.
Part 1: Executive Operational Summary
Immediate Action Required:
-
Classification: Halogenated Organic Waste (Strict segregation required).
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing.
-
Critical Prohibition: NEVER dispose of down the drain. NEVER mix with oxidizing acids (Nitric/Chromic) or Nitrites (risk of diazonium/nitrosamine formation).
| Parameter | Specification |
| Waste Code (Generic) | D002 (if pH < 2), Halogenated Solvent/Solid |
| Container Type | HDPE (High-Density Polyethylene) or Glass (Amber preferred) |
| Labeling | "Hazardous Waste - Halogenated Organic - Toxic/Irritant" |
| PPE Requirement | Nitrile gloves (double gloving recommended), Lab coat, Safety Goggles |
Part 2: Chemical Profile & Waste Characterization
Why we treat it this way (Causality)
To ensure safety, one must understand the molecule's behavior in a waste drum:
-
Halogen Load (F, Cl): The high halogen content means that standard combustion is insufficient. Incomplete combustion can release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), which corrodes incinerators. Protocol: This waste must be tagged for facilities equipped with alkaline scrubbers.
-
Amino Group (-NH2): The primary amine is reactive. If mixed with waste streams containing nitrites (common in some organic synthesis steps) or strong oxidizers, it can form unstable diazonium salts or carcinogenic nitrosamines. Protocol: Segregate from "Oxidizing Waste" streams.
-
Acidic Functionality (-COOH): While weak, it can mobilize metals if stored in metal containers. Protocol: Use plastic (HDPE) or glass containers only.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance & Spill Cleanup)
Applicability: Expired reagents, contaminated weighing paper, spill cleanup debris.[1]
-
Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Double Bagging: Place the first bag into a second bag to prevent exterior contamination.
-
Labeling: Affix a hazardous waste label to the outer bag. Explicitly write: "Solid Waste: 4-Amino-5-chloro-2,3-difluorobenzoic acid (Halogenated)."
-
Consolidation: Deposit the bagged waste into the laboratory’s dedicated Solid Halogenated Waste Drum .
Workflow B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Filtrates from synthesis, recrystallization solvents.[1]
-
pH Check (Self-Validating Step): Before adding to a waste carboy, check the pH of your solution.
-
Solvent Compatibility: Ensure the solvent matrix is compatible with HDPE. (e.g., if dissolved in DCM or Ethyl Acetate, HDPE is generally safe; if in concentrated sulfuric acid, use glass).
-
Transfer: Pour into the Halogenated Solvent Waste carboy using a funnel.
-
Log Entry: Immediately log the volume and chemical name on the carboy’s inventory sheet.
Workflow C: Contaminated Glassware (Rinsing Protocol)
Applicability: Flasks, funnels, and spatulas.[1]
-
Solvent Rinse: Rinse the glassware with a compatible solvent (e.g., Acetone or Methanol) three times .
-
Collect Rinsate: Pour these rinses into the Halogenated Liquid Waste container. Do not pour the first rinse down the sink.[1]
-
Water Wash: After the solvent rinse, wash with soap and water. This aqueous waste is now considered "Trace Contaminated" and can generally be sewered (verify with local EHS regulations).
Part 4: Waste Segregation Logic (Visualization)
The following diagram illustrates the critical decision-making process to prevent incompatible mixing and ensure regulatory compliance.
Figure 1: Waste Stream Decision Matrix. Note the critical convergence: solutions containing this solute must be treated as halogenated waste even if the solvent itself is non-halogenated (e.g., Methanol), due to the Fluorine/Chlorine content of the compound.[1]
Part 5: Emergency Spill Response
Self-Validating Safety Loop: If a spill occurs, pause and assess before acting.
-
Evacuate & Ventilate: If the spill is large (>50g) or creates dust, evacuate the immediate area.
-
PPE Upgrade: Wear N95 respirator or half-mask if dust is visible.
-
Dry Spill:
-
Cover with wet paper towels to prevent dust generation.
-
Scoop into a bag.
-
Wipe surface with water; collect wipes as solid waste.
-
-
Wet Spill:
-
Absorb with vermiculite or standard "Pink" chemical absorbent pads.
-
Do not use paper towels for large acidic spills (heat generation).
-
Dispose of absorbent as Solid Halogenated Waste .
-
Part 6: Regulatory & Compliance Reference
This protocol aligns with the following regulatory standards:
-
EPA RCRA (Resource Conservation and Recovery Act): Defines the "Cradle-to-Grave" responsibility.[1] This compound is a "Generator Knowledge" waste, requiring characterization based on its halogenated structure [1].
-
EU Waste Framework Directive: Classified under waste code 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 13 * (solid wastes containing hazardous substances) [2].
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." EPA.gov. Available at: [Link]
-
European Commission. "Waste Framework Directive 2008/98/EC." Environment.ec.europa.eu. Available at: [Link]
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- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-5-chloro-2,3-difluorobenzoic acid
This guide provides essential safety and handling protocols for 4-Amino-5-chloro-2,3-difluorobenzoic acid, a compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to establish a robust framework for personal protection. Our approach is grounded in the principles of proactive risk mitigation and scientific integrity, ensuring the well-being of all laboratory personnel.
Hazard Assessment: A Synthesis of Analogous Compound Data
Through a comprehensive analysis of related halogenated and aminated benzoic acid derivatives, we have identified the following potential hazards associated with 4-Amino-5-chloro-2,3-difluorobenzoic acid:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Serious Eye Irritation: Causes serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][4]
This assessment necessitates a stringent personal protective equipment (PPE) protocol to minimize exposure through all potential routes: dermal contact, ocular contact, and inhalation.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling 4-Amino-5-chloro-2,3-difluorobenzoic acid. It is imperative that all personnel are trained in the proper use and disposal of this equipment.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a broad range of chemicals.[5][6] Double-gloving provides an additional layer of protection against potential tears or pinholes. Gloves must be inspected before use and changed immediately upon contamination.[7] |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles that meet the ANSI Z87.1 standard are mandatory to protect against dust particles and splashes.[8] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][8][9] |
| Body | Flame-resistant lab coat | A fully buttoned, flame-resistant lab coat provides protection against accidental spills and contact with the skin.[6] |
| Respiratory | NIOSH-approved respirator | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required to prevent inhalation of dust particles.[10] |
Operational Plan for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following step-by-step guide outlines the safe handling of 4-Amino-5-chloro-2,3-difluorobenzoic acid from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[10][11] The container should be tightly closed.[11]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
3.2. Experimental Workflow
The following diagram illustrates the recommended workflow for handling 4-Amino-5-chloro-2,3-difluorobenzoic acid, emphasizing the integration of engineering controls and PPE at each stage.
Caption: Experimental workflow for handling 4-Amino-5-chloro-2,3-difluorobenzoic acid.
3.3. Spill Management
In the event of a spill, the following procedure should be enacted immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[10][11] Do not let the chemical enter drains.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report: Report the incident to the laboratory supervisor and environmental health and safety office.
Disposal Plan
All waste containing 4-Amino-5-chloro-2,3-difluorobenzoic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[11]
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.[12] Do not mix with other waste streams.
PPE Selection Logic
The selection of appropriate PPE is a critical decision-making process based on the specific task and associated risks. The following diagram outlines the logical flow for determining the necessary level of protection.
Caption: Decision tree for selecting PPE based on exposure risk.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-Amino-5-chloro-2,3-difluorobenzoic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside.
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- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2023, September 29). Fisher Scientific.
- Safety Data Sheet. (2025, December 10). Cayman Chemical.
- SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- SAFETY DATA SHEET. (2009, May 26). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
- Chapter 3 - Personal Protective Equipment. Cornell University Environmental Health and Safety.
- SAFETY DATA SHEET. (2025, May 7). TCI Chemicals.
- 4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- QA-3565 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc..
- Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID. (2025, September 27). ChemicalBook.
- 2-Amino-4,5-difluorobenzoic acid Safety Data Sheet. (2016, December 8). Synquest Labs.
- SAFETY DATA SHEET. (2025, June 27). TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
